molecular formula C12H16N2O2 B137404 4-Methyl-piperazine-1-carboxylic acid phenyl ester CAS No. 132906-06-0

4-Methyl-piperazine-1-carboxylic acid phenyl ester

Katalognummer: B137404
CAS-Nummer: 132906-06-0
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: CRWWKRSKUAYPCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-piperazine-1-carboxylic acid phenyl ester ( 132906-06-0) is a phenyl ester derivative of 4-methylpiperazine with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . This compound serves as a versatile intermediate in organic synthesis , particularly in pharmaceutical development, where it is valued as a building block for constructing complex molecules due to its piperazine and ester functionalities . The synthetic utility of this compound is demonstrated in its preparation via the direct acylation of 4-methylpiperazine with phenyl chloroformate in the presence of a base like triethylamine . This method, when performed with controlled stoichiometry and at low temperatures (0-10°C), can yield the product in high purity (around 95%) and with reported yields of 70-80% . Structurally similar piperazine-1-carboxylic acid esters have been documented in scientific literature for possessing various pharmacological activities, including acting as antidepressant or analgesic agents . Furthermore, related piperazine-carboxylic acid esters have been investigated for their efficacy against infectious diseases like schistosomiasis . As a research chemical, it is commonly employed in the preparation of bioactive compounds such as receptor agonists and enzyme inhibitors . Handling and Storage: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals . It is recommended to store the compound at room temperature . Researchers should optimize solubility in appropriate solvents like DMSO or ethanol prior to use .

Eigenschaften

IUPAC Name

phenyl 4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-13-7-9-14(10-8-13)12(15)16-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWWKRSKUAYPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Methyl-piperazine-1-carboxylic acid phenyl ester from N-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical guide for the synthesis of 4-Methyl-piperazine-1-carboxylic acid phenyl ester, a valuable building block in medicinal chemistry. The synthesis is achieved through the reaction of N-methylpiperazine with phenyl chloroformate. This guide details the underlying reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for product characterization. It is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

1.1 Chemical Identity and Significance

This compound, also known as phenyl N-(4-methylpiperazin-1-yl)methanoate, is a carbamate derivative of N-methylpiperazine. The piperazine motif is a crucial scaffold in numerous pharmaceuticals, and its derivatives are extensively studied for various biological activities.[1] The carbamate functional group, in particular, is a cornerstone in modern drug design, often serving as a bioisostere for amide bonds to enhance metabolic stability or to create prodrugs that improve bioavailability.[2]

1.2 Applications in Drug Development

The structural features of this compound make it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Phenyl piperazine derivatives have been investigated for a range of applications, including as antimicrobial agents and for their effects on dopamine receptors.[1]

Synthetic Strategy and Mechanism

2.1 Overview of the Acylation Reaction

The synthesis of this compound from N-methylpiperazine is a classic example of a nucleophilic acyl substitution reaction. In this process, the secondary amine of N-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. This reaction is highly efficient for forming carbamates from primary and secondary amines.[2]

2.2 Detailed Reaction Mechanism

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of N-methylpiperazine attacks the carbonyl carbon of phenyl chloroformate. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting positively charged piperazinium species is deprotonated, typically by a base present in the reaction mixture or another molecule of N-methylpiperazine, to yield the final neutral carbamate product and a hydrochloride salt byproduct.

The reaction is generally conducted in the presence of a solvent and may be carried out at temperatures ranging from 0°C to room temperature.[3]

Diagram of the Reaction Mechanism

Reaction_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products N_Methylpiperazine N-Methylpiperazine Intermediate [Tetrahedral Intermediate] N_Methylpiperazine->Intermediate Nucleophilic Attack Phenyl_Chloroformate Phenyl Chloroformate Phenyl_Chloroformate->Intermediate Product 4-Methyl-piperazine-1-carboxylic acid phenyl ester Intermediate->Product Collapse & Leaving Group Departure Byproduct HCl Intermediate->Byproduct Deprotonation

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

2.3 Rationale for Reagent Selection

  • N-methylpiperazine: The starting material containing the nucleophilic secondary amine.

  • Phenyl Chloroformate: A highly effective electrophile for the synthesis of carbamates.[2] The phenoxy group is a good leaving group in subsequent reactions if further modification is desired, while the chloride is the primary leaving group during the carbamate formation.

  • Base (e.g., Triethylamine, Potassium Carbonate): An acid scavenger is often added to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran): An inert aprotic solvent is chosen to dissolve the reactants and facilitate the reaction without participating in it.[3]

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

3.1 Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
N-methylpiperazine100.1610.01.0
Phenyl Chloroformate156.5710.01.0
Triethylamine101.1912.01.2
Dichloromethane (DCM)---
Saturated NaHCO₃ solution---
Brine---
Anhydrous MgSO₄ or Na₂SO₄---

3.2 Step-by-Step Synthesis Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-methylpiperazine (1.0 g, 10.0 mmol) and dichloromethane (20 mL).

  • Addition of Base: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Phenyl Chloroformate: Slowly add a solution of phenyl chloroformate (1.25 mL, 10.0 mmol) in dichloromethane (5 mL) dropwise to the stirred mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Characterization and Data Analysis

  • Expected Yield: Yields for this type of reaction are typically high, often exceeding 80-90%, depending on the purity of the reagents and the efficiency of the work-up and purification steps.

  • Physical Properties: The product is expected to be a solid or a viscous oil at room temperature.

  • Spectroscopic Data: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

  • N-methylpiperazine: Flammable liquid and vapor. It can cause severe skin burns and eye damage and may cause an allergic skin reaction. It is harmful if swallowed or in contact with skin and can be fatal if inhaled. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE).

  • Phenyl Chloroformate: Corrosive and toxic. It reacts with water and should be handled with care in a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing, and do not breathe its vapors.[6] Incompatible with strong oxidizing agents, amines, and bases.[5]

  • Triethylamine: Flammable and corrosive. Handle in a well-ventilated area.

  • Dichloromethane: A volatile solvent with potential health risks. All handling should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

Experimental Workflow Summary

Diagram of the Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (N-methylpiperazine, Base, Solvent) Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add Phenyl Chloroformate Cooling->Addition Reaction 4. Stir at Room Temperature Addition->Reaction Workup 5. Aqueous Work-up (Quench, Wash) Reaction->Workup Purification 6. Purification (Dry, Concentrate, Chromatograph) Workup->Purification Analysis 7. Characterization (NMR, MS) Purification->Analysis

Caption: Figure 2: General Experimental Workflow.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.
  • ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
  • Apollo Scientific. (2023). 4-[(Aminomethyl)phenyl]piperazine, N1-BOC protected Safety Data Sheet.
  • Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
  • Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines.
  • Google Patents. (n.d.). CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • ResearchGate. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides.
  • Google Patents. (n.d.). CN101778821A - Synthesizing of N-(4-luorobenzyl)-N-(1-methyl piperidine-4-yl)-N '-(4-(2-methyl propoxy-) phenyl methyl) urea and tartrate and crystal formation.
  • Thermo Fisher Scientific. (2025). Phenyl chloroformate Safety Data Sheet.
  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Sdfine. (n.d.). N-methylpiperazine GHS Safety Data Sheet.
  • National Institutes of Health (NIH). (n.d.). N-Dealkylation of Amines.
  • Loba Chemie. (2016). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS.
  • ChemBK. (2024). phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate.
  • Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Royal Society of Chemistry. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2.
  • Google Patents. (n.d.). CN102617508B - N-(4-formylphenyl)-phenothiazine and preparation method thereof.
  • TCI Chemicals. (2025). Phenyl Chloroformate Safety Data Sheet.
  • ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.

Sources

Phenyl 4-methylpiperazine-1-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Physicochemical Characterization of Phenyl 4-methylpiperazine-1-carboxylate

Introduction

Phenyl 4-methylpiperazine-1-carboxylate is a chemical compound of interest within pharmaceutical research and development. As with any compound intended for further study, a comprehensive understanding of its physical properties is a prerequisite for its advancement. These properties govern its behavior in various experimental and physiological environments, influencing everything from reaction kinetics and formulation development to bioavailability and storage stability.

This guide provides an in-depth overview of the core physical properties of Phenyl 4-methylpiperazine-1-carboxylate. In light of the limited publicly available experimental data for this specific molecule, this document emphasizes the robust, standardized methodologies required for its characterization. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to generate reliable and reproducible physicochemical data. The narrative bridges theoretical principles with field-proven experimental insights, reflecting a commitment to scientific integrity and best practices.

Chemical Identity and Structure

Precise identification is the cornerstone of any chemical analysis. Phenyl 4-methylpiperazine-1-carboxylate is defined by the following identifiers:

  • IUPAC Name: phenyl 4-methylpiperazine-1-carboxylate[1]

  • Molecular Formula: C₁₂H₁₆N₂O₂[1][2]

  • CAS Number: 132906-06-0[1][3]

  • Chemical Structure:

    
    
    

Summary of Physicochemical Properties

The following table summarizes the key physical and chemical properties of Phenyl 4-methylpiperazine-1-carboxylate. It is critical to note that most of the quantitative data available in public databases are computationally predicted rather than experimentally verified. Therefore, the values below should be treated as estimates pending empirical determination.

PropertyValue / DescriptionSource
Molecular Weight 220.27 g/mol [1][3]
XLogP3 1.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 32.8 Ų[1]
Melting Point Not experimentally reported. Requires determination.-
Boiling Point Not experimentally reported. Requires determination.-
Solubility Not experimentally reported. Requires determination.-

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, my recommendation is to approach a new batch of a compound like Phenyl 4-methylpiperazine-1-carboxylate with a systematic characterization workflow. The following protocols are self-validating systems designed to produce trustworthy data.

Workflow for Physical Property Determination

The logical flow for characterizing a new chemical entity is crucial for ensuring data integrity and efficient resource allocation. The process begins with identity confirmation and proceeds through the determination of key physical properties.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Physical Properties cluster_2 Phase 3: Data Compilation Sample Sample Reception (Phenyl 4-methylpiperazine-1-carboxylate) QC Initial QC (Appearance, Color) Sample->QC Visual Inspection Purity Purity Analysis (HPLC-UV, LC-MS) QC->Purity Purity >95%? Structure Structural Verification (¹H NMR, ¹³C NMR, HRMS) Purity->Structure Single Peak? MeltingPoint Melting Point Determination Structure->MeltingPoint Structure Confirmed Solubility Thermodynamic Solubility (in key buffers/solvents) Structure->Solubility Lipophilicity LogP/LogD Determination (e.g., Shake-flask method) Structure->Lipophilicity Report Final Data Collation & Certificate of Analysis (CoA) MeltingPoint->Report Solubility->Report Lipophilicity->Report

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Methyl-piperazine-1-carboxylic acid phenyl ester as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Piperazine Carboxylic Acid Esters

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, enhancing bioavailability and metabolic stability.[3] Within this broad class, 4-Methyl-piperazine-1-carboxylic acid phenyl ester represents a molecule of significant interest. While direct pharmacological data for this specific ester is nascent, its structural similarity to known bioactive agents allows us to formulate a compelling hypothesis regarding its mechanism of action. This guide posits that this compound likely functions as a covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This hypothesis is built upon extensive research into structurally related piperazine-based carboxamides and carbamates that have been shown to potently and selectively inhibit FAAH.[4][5]

This document will provide a comprehensive exploration of this putative mechanism, intended for researchers, scientists, and drug development professionals. We will delve into the intricacies of the FAAH enzyme, the rationale for suspecting a covalent inhibitory mechanism, detailed experimental protocols to validate this hypothesis, and the potential therapeutic implications.

The Central Target: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a crucial role in terminating the signaling of a class of endogenous bioactive lipids known as N-acylethanolamines (NAEs).[4][6] The primary substrates of FAAH include:

  • Anandamide (AEA): An endocannabinoid that modulates pain, mood, and appetite.

  • Palmitoylethanolamide (PEA): An endogenous lipid with anti-inflammatory and analgesic properties.

  • Oleoylethanolamide (OEA): A lipid that regulates satiety and fat metabolism.

By hydrolyzing these signaling lipids, FAAH diminishes their biological activity.[4] Consequently, the inhibition of FAAH leads to an accumulation of these endogenous ligands, potentiating their effects at their respective receptors. This "entourage effect" is a highly sought-after therapeutic strategy for conditions such as chronic pain, anxiety, and inflammatory disorders.[6]

The Hypothesized Mechanism of Action: Covalent Inhibition of FAAH

We propose that this compound acts as a mechanism-based inhibitor of FAAH. This mode of inhibition involves the formation of a stable, covalent bond with a key amino acid residue in the enzyme's active site, leading to its inactivation.

The rationale for this hypothesis is grounded in the established mechanism of similar piperazine-containing compounds.[4][5] The catalytic triad of FAAH (Ser241-Ser217-Lys142) is responsible for the hydrolysis of its substrates. In the case of covalent inhibitors, the catalytic serine (Ser241) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the inhibitor. This leads to the formation of a carbamoyl-enzyme intermediate, effectively sequestering the enzyme and preventing it from processing its natural substrates. The phenyl ester moiety in this compound is a good leaving group, which would facilitate this nucleophilic attack.

The proposed inhibitory pathway can be visualized as follows:

FAAH_Inhibition FAAH FAAH Active Site (Ser241) Complex Enzyme-Inhibitor Michaelis Complex FAAH->Complex Binding Inhibitor 4-Methyl-piperazine-1- carboxylic acid phenyl ester Inhibitor->Complex TransitionState Tetrahedral Intermediate Complex->TransitionState Nucleophilic Attack by Ser241 CovalentAdduct Carbamoylated FAAH (Inactive) TransitionState->CovalentAdduct Collapse of Intermediate LeavingGroup Phenol TransitionState->LeavingGroup Release of Leaving Group MS_Workflow Incubation Incubate FAAH with Inhibitor Desalting Remove Unbound Inhibitor Incubation->Desalting Digestion Tryptic Digestion Desalting->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Identify Modified Peptide LCMS->Analysis

Sources

An In-depth Technical Guide to 4-Methyl-piperazine-1-carboxylic acid phenyl ester: Synthesis, Potential Biological Activity, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs and investigational molecules.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of steric and electronic properties, while also improving aqueous solubility and oral bioavailability of the parent molecule. This versatile heterocyclic motif is a key component in drugs targeting a wide array of biological targets, including G-protein coupled receptors, ion channels, and enzymes. This guide focuses on a specific derivative, 4-Methyl-piperazine-1-carboxylic acid phenyl ester, providing a comprehensive overview of its synthesis, potential biological activities, and avenues for future research. While direct literature on this exact molecule is sparse, this guide will leverage data from closely related analogues to provide a predictive and insightful analysis for researchers entering this chemical space.

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through several established synthetic routes. A common and efficient method involves the reaction of 1-methylpiperazine with phenyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Protocol:
  • Reaction Setup: To a solution of 1-methylpiperazine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.).

  • Addition of Phenyl Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Slowly add phenyl chloroformate (1.0 eq.) dropwise while maintaining the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the methyl, piperazine, and phenyl groups and their respective chemical environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.[3]

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the carbamate functional group.

Potential Biological Activities and Therapeutic Applications

The structural features of this compound suggest several potential biological activities. The phenyl ester moiety can act as a "warhead," capable of covalently modifying serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes.[4]

Serine Hydrolase Inhibition: A Mechanistic Hypothesis

Serine hydrolases, such as fatty acid amide hydrolase (FAAH), play crucial roles in signaling pathways by degrading lipid signaling molecules like anandamide.[4] Inhibition of these enzymes can have therapeutic benefits in pain, inflammation, and neurological disorders.[4] The proposed mechanism of inhibition by this compound involves the nucleophilic attack of the active site serine on the carbonyl carbon of the carbamate. This results in the formation of a stable, covalent carbamoyl-enzyme intermediate, effectively inactivating the enzyme. The phenolate anion is released as a leaving group.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Molecule cluster_2 Reaction Steps Ser-OH Serine Residue (Nucleophile) Nucleophilic_Attack Nucleophilic Attack Ser-OH->Nucleophilic_Attack Attacks Carbonyl Inhibitor This compound Inhibitor->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Carbamoylated_Enzyme Inactive Carbamoylated Enzyme Tetrahedral_Intermediate->Carbamoylated_Enzyme Phenol_Leaving_Group Phenol (Leaving Group) Tetrahedral_Intermediate->Phenol_Leaving_Group Releases

Caption: Proposed mechanism of serine hydrolase inhibition.

Potential Therapeutic Areas:

Based on the activities of related piperazine-containing molecules, this compound could be investigated for the following therapeutic applications:

  • Oncology: Piperazine derivatives have been explored as anti-cancer agents, including inhibitors of oncogenic microRNAs.[5]

  • Inflammation and Pain: As potential serine hydrolase inhibitors, these compounds could modulate lipid signaling pathways involved in inflammation and nociception.[1][4]

  • Central Nervous System (CNS) Disorders: The piperazine scaffold is present in many CNS-active drugs.[2][6][7] Further derivatization could lead to compounds with anxiolytic or other psychotropic properties.[2][6]

Experimental Workflow: In Vitro Enzyme Inhibition Assay

To evaluate the inhibitory potential of this compound against a specific serine hydrolase, a well-established in vitro enzyme inhibition assay can be employed.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a buffer solution appropriate for the target enzyme.

    • Prepare a solution of the purified recombinant enzyme.

    • Prepare a solution of a fluorogenic or chromogenic substrate for the enzyme.

  • Assay Procedure:

    • In a 96-well microplate, add the buffer solution.

    • Add serial dilutions of the test compound to the wells.

    • Add the enzyme solution to all wells and incubate for a specific period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the fluorescence or absorbance at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Reagents: - Test Compound Stock - Buffer - Enzyme Solution - Substrate Solution B Add Buffer to 96-well Plate A->B C Add Serial Dilutions of Test Compound B->C D Add Enzyme and Incubate C->D E Add Substrate to Initiate Reaction D->E F Monitor Signal (Fluorescence/Absorbance) E->F G Calculate Reaction Rates F->G H Plot Rate vs. Inhibitor Concentration G->H I Determine IC50 Value H->I

Caption: Experimental workflow for an in vitro enzyme inhibition assay.

Comparative Analysis of Related Piperazine Derivatives

To provide context for the potential activity of this compound, the following table summarizes the biological activities of structurally similar compounds found in the literature.

Compound Name/ClassKey Structural FeaturesBiological ActivityReference
LQFM-0084-[(1-phenyl-1H-pyrazol-4-yl) methyl]-1-piperazine carboxylic acid ethyl esterAnti-nociceptive and anti-inflammatory[1]
JNJ-16610104-(3-phenyl-[5][8][9]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamideFatty Acid Amide Hydrolase (FAAH) Inhibitor[4]
Disubstituted Piperazine DerivativesVaried aromatic and heteroaromatic substituentsInhibition of oncogenic microRNA-210[5]
Imatinib DerivativesN-methylpiperazine moietyBCR-ABL Kinase Inhibitors[9]
Sildenafil (Viagra)4-methylpiperazine moietyPDE5 Inhibitor for Erectile Dysfunction[10]
Cetirizine (Zyrtec)Piperazine coreAntihistamine for Allergic Rhinitis[11]

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for covalent modification of serine hydrolases make it an attractive scaffold for further investigation. Future research should focus on:

  • Synthesis and Characterization: The definitive synthesis and thorough characterization of the title compound.

  • In Vitro Screening: A broad screening against a panel of serine hydrolases to identify potential targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl and methyl groups to optimize potency and selectivity.

  • In Vivo Evaluation: Assessment of the efficacy of promising analogues in relevant animal models of disease.

References

  • Study on the Design, Synthesis, Bioactivity and Translocation of the Conjugates of Phenazine-1-carboxylic Acid and N-Phenyl Alanine Ester - MDPI. Available from: [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester - PubMed. Available from: [Link]

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - MDPI. Available from: [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester - ResearchGate. Available from: [Link]

  • Sildenafil - Wikipedia. Available from: [Link]

  • Biochemical and biological properties of 4-(3-phenyl-[5][8][9] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed. Available from: [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester - PubMed. Available from: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available from: [Link]

  • Cetirizine - Wikipedia. Available from: [Link]

  • This compound | C12H16N2O2 - PubChem. Available from: [Link]

Sources

The Diverse Biological Activities of Piperazine-1-Carboxylate Derivatives: An In-Depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine-1-Carboxylate Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern drug discovery, recognized for its significant therapeutic potential across a wide array of biological targets. Its unique structural features, including two basic nitrogen atoms, allow for diverse substitutions, profoundly influencing the physicochemical properties, pharmacokinetic profiles, and pharmacological activities of the resulting derivatives. Among these, piperazine-1-carboxylate derivatives have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the key therapeutic areas where piperazine-1-carboxylate derivatives have shown significant promise, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Antimicrobial and Antifungal Activities: A Renewed Arsenal Against Microbial Threats

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with distinct modes of action. Piperazine-1-carboxylate derivatives have demonstrated considerable potential in combating a range of bacterial and fungal pathogens.

Mechanisms of Antimicrobial and Antifungal Action

The antimicrobial and antifungal effects of piperazine-1-carboxylate derivatives are multifaceted, often involving the disruption of essential cellular processes in microorganisms. Key mechanisms include:

  • Inhibition of Enoyl-ACP Reductase (ENR): This enzyme plays a crucial role in the fatty acid biosynthesis pathway of bacteria. Certain piperazine derivatives have been identified as inhibitors of ENR, thereby disrupting the production of essential fatty acids and leading to bacterial cell death.[1]

  • Induction of Reactive Oxygen Species (ROS) Accumulation: Some piperazine-1-carboxamidine analogues have been shown to exert their fungicidal activity by inducing the accumulation of endogenous ROS in fungal cells, such as Candida albicans.[2] This oxidative stress leads to cellular damage and apoptosis.[3]

  • Disruption of Fungal Cell Membrane and Wall Integrity: Certain piperazine-azole derivatives exhibit a dual mechanism of action against fluconazole-resistant C. albicans. They simultaneously disrupt the Ras/cAMP/PKA pathway, which is crucial for hyphal formation, and inhibit ergosterol biosynthesis.[4] This leads to ergosterol depletion, severe membrane disruption, and impaired cell wall integrity, ultimately resulting in fungal cell death.[4][5]

  • Targeting the Cytoplasmic Membrane: Piperazine-based polymers have been shown to target the cytoplasmic membrane of bacteria, causing leakage of intracellular components and subsequent cell death.[6]

Structure-Activity Relationship (SAR) Insights

The antimicrobial and antifungal potency of piperazine-1-carboxylate derivatives is significantly influenced by the nature and position of substituents on the piperazine and carboxylate moieties. Key SAR observations include:

  • Substituents on the Phenyl Ring: In piperazine-1-carboxamidine analogues, the presence of large atoms or side chains on the phenyl group is associated with a higher capacity for ROS accumulation in Candida albicans and enhanced fungicidal activity.[7]

  • N-Substituents on the Piperazine Ring: The variation of N-substituents on the piperazine ring plays a critical role in the potency and selectivity of these compounds towards their biological targets.[1]

  • Hybrid Molecules: The combination of the piperazine scaffold with other bioactive moieties, such as azoles, quinolones, and flavonols, has proven to be a successful strategy for developing potent antimicrobial and antifungal agents.[4][5][8]

Experimental Protocols for Antimicrobial and Antifungal Evaluation

The assessment of the antimicrobial and antifungal activity of piperazine-1-carboxylate derivatives typically involves the following in vitro assays:

This method is a quantitative assay used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[9]

  • Compound Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing the appropriate broth.[2][9]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[1][9] Control wells containing only the microorganism and broth (positive control) and only broth (negative control) are included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).[1][9]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This is a qualitative or semi-quantitative method used to screen for antimicrobial activity.

Step-by-Step Methodology:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.[10][11]

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.[6][11]

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.[11][12]

  • Compound Application: A specific volume of the test compound solution is added to each well.[10][11] A positive control (known antibiotic) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]

Data Presentation: Antimicrobial and Antifungal Activity

The results of antimicrobial and antifungal testing are typically summarized in tables to facilitate comparison of the activity of different derivatives.

Compound IDTarget MicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Example 1 Staphylococcus aureus1618[1]
Example 2 Escherichia coli3215[1]
Example 3 Candida albicans820[13]

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization: Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the screening of novel piperazine-1-carboxylate derivatives for antimicrobial activity.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_sar SAR & Lead Optimization Synthesis Synthesis of Piperazine-1-carboxylate Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Screening (e.g., Agar Well Diffusion) Purification->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Enzyme_Assay Enzyme Inhibition Assays (e.g., ENR) MBC_Determination->Enzyme_Assay ROS_Assay ROS Accumulation Assay MBC_Determination->ROS_Assay Membrane_Permeability Membrane Permeability Assays MBC_Determination->Membrane_Permeability SAR_Analysis Structure-Activity Relationship Analysis Membrane_Permeability->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the discovery and development of antimicrobial piperazine-1-carboxylate derivatives.

Conclusion and Future Directions

Piperazine-1-carboxylate derivatives represent a highly promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a range of biological targets, including microbial pathogens, underscores their importance in medicinal chemistry. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds the potential to deliver next-generation therapies for a variety of diseases. Future research efforts should focus on the strategic design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as the exploration of their potential in combination therapies to combat drug resistance.

References

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., Al-Zahrani, E. A., Al-Ghamdi, K. M., & El-Emam, A. A. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3723. [Link]

  • Li, Y., Wang, R., Mao, Z., & Li, J. (2025). Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans. Bioorganic Chemistry, 155, 109181. [Link]

  • Francois, I. E., De Bolle, L., Vandekerckhove, L., Aerts, R. J., & Cammue, B. P. (2006). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Journal of medicinal chemistry, 49(24), 7081–7090. [Link]

  • Suryavanshi, S., & Rathore, A. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link]

  • Zhang, M., Zeng, G., Liao, X., & Wang, Y. (2019). An antibacterial and biocompatible piperazine polymer. RSC advances, 9(19), 10135–10147. [Link]

  • Kharb, R., Sharma, P. C., & Yar, M. S. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]

  • Singh, S., Kumar, A., & Kumar, A. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 235-255. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • Singh, A., & Poswal, F. S. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Pharmaceutical Research, 13(3), 2758-2763. [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. [Link]

  • Vedantham, P., S, A., & S, D. (2019). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. Molecules, 24(18), 3262. [Link]

  • Kumar, V., Kumar, S., & Singh, S. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916-4927. [Link]

  • Tirtashi, F., & Gaffari, A. (2018). Agar well-diffusion antimicrobial assay. In Probiotics and prebiotics in human nutrition and health. IntechOpen. [Link]

  • Yurttaş, L., Özkay, Y., & Kaplancıklı, Z. A. (2016). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Turkish journal of pharmaceutical sciences, 13(2), 147–154. [Link]

  • Shelkar, P. L., Mali, P. P., Patil, P. N., & Sapkal, S. (2025). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]

  • Belenky, P., & Berube, B. J. (2023). Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death. PLoS pathogens, 19(10), e1011691. [Link]

  • Zhang, Y., Li, M., Xue, W., & Song, B. (2024). Flavonol derivatives containing piperazine and quinoxaline fragments: synthesis and antifungal activity. Medicinal Chemistry Research, 33(9), 1-13. [Link]

Sources

The Strategic Role of the 4-Methyl-piperazine-1-carboxylic acid phenyl ester Scaffold in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring system is a cornerstone of modern medicinal chemistry, renowned for its versatile physicochemical properties and its prevalence in a multitude of approved therapeutic agents. When functionalized, this privileged scaffold offers a gateway to diverse chemical spaces and biological activities. This in-depth technical guide focuses on a specific, yet broadly applicable derivative: 4-Methyl-piperazine-1-carboxylic acid phenyl ester . We will dissect the strategic importance of its constituent moieties—the N-methylpiperazine core and the phenyl carbamate linker—and elucidate their collective potential in shaping the future of drug design. This guide will provide a comprehensive overview of its synthesis, potential therapeutic applications, and the underlying principles of its utility in constructing novel molecular entities with enhanced pharmacological profiles.

I. Introduction: Deconstructing a Privileged Scaffold

At its core, "this compound" is a molecule that elegantly combines two critical pharmacophoric elements: the N-methylpiperazine unit and a phenyl carbamate group. The strategic value of this compound in drug discovery lies not in a single, defined biological activity, but rather in its potential as a versatile building block and a tunable modulator of pharmacokinetic and pharmacodynamic properties.

The piperazine moiety is a common feature in numerous FDA-approved drugs, prized for its ability to introduce a basic nitrogen center, which can enhance aqueous solubility and form crucial salt bridges with biological targets. The addition of a methyl group at the N4 position can further modulate basicity and lipophilicity, influencing cell permeability and metabolic stability.

The phenyl carbamate linker introduces a degree of rigidity and specific hydrogen bonding capabilities. Carbamates are recognized as stable isosteres of amide bonds and are frequently employed in medicinal chemistry to improve metabolic stability and cell permeability.[1] The phenyl ester component can serve as a leaving group in certain reactions or contribute to aromatic interactions within a target's binding site.

This guide will explore the synthesis of this scaffold, delve into the established roles of its components in successful drug discovery campaigns, and propose future avenues for its application in developing next-generation therapeutics.

II. Synthesis and Chemical Properties

The synthesis of this compound can be approached through a straightforward and well-established chemical pathway. The most common method involves the reaction of a piperazine precursor with a chloroformate.

Proposed Synthetic Pathway

A likely and efficient synthesis of the target compound involves a two-step process, starting from commercially available N-methylpiperazine.

  • Formation of the Carbamoyl Chloride: N-methylpiperazine is reacted with a phosgene equivalent, such as triphosgene or diphosgene, to form the intermediate, 4-methylpiperazine-1-carbonyl chloride. This reaction is typically performed in an inert solvent at low temperatures to control reactivity.

  • Esterification: The resulting 4-methylpiperazine-1-carbonyl chloride is then reacted with phenol in the presence of a base to yield the final product, this compound.

Synthesis_Pathway N_methylpiperazine N-Methylpiperazine Carbamoyl_chloride 4-Methylpiperazine-1-carbonyl chloride N_methylpiperazine->Carbamoyl_chloride Inert Solvent, Low Temp. Phosgene_equivalent Phosgene Equivalent (e.g., Triphosgene) Phosgene_equivalent->Carbamoyl_chloride Final_Product This compound Carbamoyl_chloride->Final_Product Base Phenol Phenol Phenol->Final_Product N_Methylpiperazine_Role N_Methylpiperazine N-Methylpiperazine Moiety Solubility Increased Aqueous Solubility N_Methylpiperazine->Solubility Bioavailability Enhanced Oral Bioavailability N_Methylpiperazine->Bioavailability Binding Forms Key Ionic Interactions with Target N_Methylpiperazine->Binding Stability Modulates Metabolic Stability N_Methylpiperazine->Stability Bioisosterism Lead_Compound Lead Compound with Suboptimal Properties Bioisosteric_Replacement Bioisosteric Replacement (e.g., with a piperazine derivative) Lead_Compound->Bioisosteric_Replacement Optimized_Compound Optimized Compound with Improved Properties Bioisosteric_Replacement->Optimized_Compound

Sources

Phenyl 4-Methylpiperazine-1-Carboxylate: A Comprehensive Safety and Handling Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

Phenyl 4-methylpiperazine-1-carboxylate is a chemical compound with the CAS number 132906-06-0.[1] It possesses a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol .[2] Understanding these fundamental properties is the first step in a comprehensive safety assessment, as they influence the substance's behavior and potential interactions.

Table 1: Physicochemical Properties of Phenyl 4-methylpiperazine-1-carboxylate

PropertyValueSource
CAS Number 132906-06-0BLD Pharm[1]
Molecular Formula C12H16N2O2PubChem[2]
Molecular Weight 220.27 g/mol PubChem[2]
IUPAC Name phenyl 4-methylpiperazine-1-carboxylatePubChem[2]

Hazard Identification and GHS Classification

A definitive, publicly available GHS classification for Phenyl 4-methylpiperazine-1-carboxylate is not readily found. However, by examining structurally similar compounds, we can infer potential hazards. For instance, 1-Phenylpiperazine is classified as toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage. While these specific classifications may not directly apply, they underscore the need for a cautious and proactive approach to handling Phenyl 4-methylpiperazine-1-carboxylate.

Inferred Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Given the toxicity of related phenylpiperazine compounds, it is prudent to assume this compound may be harmful if swallowed, inhaled, or comes into contact with skin.

  • Skin Corrosion/Irritation: The piperazine moiety can be irritating to the skin.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause irritation or more severe damage.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This involves a combination of engineering controls, administrative controls, and the use of appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Fume Hood: All handling of Phenyl 4-methylpiperazine-1-carboxylate should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to further reduce the concentration of any airborne contaminants.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin. In cases of potential significant exposure, a full-body suit may be necessary.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.

  • Prevent Inhalation and Ingestion: Do not breathe dust or vapors. Do not eat, drink, or smoke in areas where the chemical is handled.

  • Grounding: For larger quantities, take precautionary measures against static discharge.

Storage
  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents.

First-Aid Measures

In the event of an exposure, immediate and appropriate first-aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release and Disposal Considerations

Accidental Release
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area and ventilate. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal.

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Toxicological and Ecological Information

Visualizing Safety: Emergency Response Workflow

The following diagram illustrates the logical flow of actions in the event of an accidental exposure to Phenyl 4-methylpiperazine-1-carboxylate.

EmergencyResponse cluster_Exposure Exposure Event cluster_ImmediateActions Immediate Actions cluster_Assessment Assessment cluster_Outcomes Outcomes Exposure Accidental Exposure (Skin, Eyes, Inhalation, Ingestion) Remove Remove from Source of Exposure Exposure->Remove FirstAid Administer First-Aid (See Section 5) Remove->FirstAid AssessSeverity Assess Severity of Exposure FirstAid->AssessSeverity MedicalAttention Seek Immediate Medical Attention AssessSeverity->MedicalAttention Severe Monitor Monitor for Symptoms AssessSeverity->Monitor Minor Report Report Incident to Supervisor MedicalAttention->Report Monitor->Report

Caption: Emergency response workflow for accidental exposure.

References

  • PubChem. 4-Methyl-piperazine-1-carboxylic acid phenyl ester. National Center for Biotechnology Information. [Link][2]

Sources

An In-Depth Technical Guide to the Solubility of 4-Methyl-piperazine-1-carboxylic acid phenyl ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Methyl-piperazine-1-carboxylic acid phenyl ester, a compound of interest in contemporary drug discovery. We will delve into the theoretical principles governing its solubility, offer a predictive analysis of its behavior in a range of common organic solvents, and provide detailed, field-proven experimental protocols for empirical solubility determination. This document is intended to serve as a practical resource for researchers, enabling informed solvent selection for synthesis, purification, formulation, and analytical characterization.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, solubility is a foundational physicochemical property that can dictate its success or failure. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, suboptimal drug performance. This compound, a molecule featuring a piperazine core, is representative of a class of compounds with significant therapeutic potential, often implicated in the development of agents targeting a variety of biological pathways.[1][2] Understanding and quantifying the solubility of this compound in various organic media is paramount for its advancement through the drug development pipeline. This guide will equip the researcher with the necessary theoretical knowledge and practical methodologies to thoroughly characterize the solubility profile of this and similar molecules.

Molecular Structure and its Influence on Solubility

To predict the solubility of this compound, we must first analyze its molecular structure (Figure 1).

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

The molecule possesses several key structural features that dictate its solubility:

  • A Piperazine Ring: This heterocyclic amine is a polar functional group capable of acting as a hydrogen bond acceptor.[3]

  • A Phenyl Ester Group: The phenyl ring introduces a non-polar, aromatic character, while the ester group provides a polar region with hydrogen bond accepting capabilities.

  • A Methyl Group: The N-methyl group is a small, non-polar feature.

The principle of "like dissolves like" is the cornerstone of predicting solubility.[4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is a balance between its polar (piperazine, ester) and non-polar (phenyl, methyl) components. This duality suggests that it will exhibit solubility in a range of solvents, with optimal solubility likely in solvents of intermediate polarity.

Predicted Solubility Profile

Based on the structural analysis, we can predict the relative solubility of this compound in a variety of common organic solvents. This information is summarized in Table 1. It is crucial to note that this is a predictive guide, and empirical testing is necessary for quantitative assessment.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventPolarity IndexPredicted SolubilityRationale for Prediction
Non-Polar Solvents
Hexane0.1LowThe significant polarity of the piperazine and ester groups will limit solubility in highly non-polar solvents.
Toluene2.4ModerateThe presence of the aromatic phenyl ring in the solute may allow for favorable pi-stacking interactions with the aromatic solvent.
Polar Aprotic Solvents
Dichloromethane (DCM)3.1HighDCM's intermediate polarity should effectively solvate both the polar and non-polar regions of the molecule.
Tetrahydrofuran (THF)4.0HighTHF is a good hydrogen bond acceptor and has a moderate polarity, making it suitable for this compound.
Ethyl Acetate4.4HighThe ester functionality in ethyl acetate can interact favorably with the polar groups of the solute.
Acetonitrile5.8Moderate to HighA polar aprotic solvent that should be effective, though potentially less so than DCM or THF for the non-polar phenyl group.
Dimethylformamide (DMF)6.4HighA highly polar aprotic solvent, likely to be a very effective solvent.
Dimethyl Sulfoxide (DMSO)7.2HighA highly polar aprotic solvent, expected to be an excellent solvent for this compound.
Polar Protic Solvents
Isopropanol3.9ModerateThe alcohol's ability to hydrogen bond will be beneficial, but the overall polarity balance is key.
Ethanol4.3Moderate to HighSimilar to isopropanol, with slightly higher polarity which may enhance solubility.
Methanol5.1HighThe most polar of the simple alcohols, it is expected to be a good solvent.
Water10.2LowThe large non-polar phenyl group is likely to render the compound poorly soluble in water despite the polar functional groups.

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following is a standard protocol for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2-4 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow

The experimental workflow for determining solubility is depicted in Figure 2.

G start Start: Known amount of solid compound step1 Add a known volume of solvent start->step1 step2 Equilibrate at a constant temperature with agitation step1->step2 step3 Check for complete dissolution step2->step3 step4 If not dissolved, add more solvent and repeat equilibration step3->step4 Incomplete Dissolution step5 Once saturated, filter the solution to remove undissolved solid step3->step5 Complete Dissolution step4->step2 step6 Quantify the concentration of the dissolved compound (e.g., by HPLC) step5->step6 end_node End: Determine solubility (e.g., in mg/mL or mol/L) step6->end_node

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture using a magnetic stirrer or vortex mixer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to allow the undissolved solid to settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of the solubility.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions (peak area vs. concentration).

    • Determine the concentration of the filtered sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • The concentration determined in the previous step represents the solubility of the compound in that solvent at the specified temperature.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be considered during experimental work:

  • Temperature: The solubility of most solid organic compounds increases with temperature.[6] Therefore, it is crucial to control the temperature during solubility determination.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a significant role in its ability to dissolve a given solute.[5]

  • Purity of the Compound and Solvent: Impurities in either the compound or the solvent can affect the measured solubility.

  • pH (for aqueous solutions): Although this guide focuses on organic solvents, if aqueous solubility were to be determined, the pH would be a critical factor due to the basic nature of the piperazine nitrogen, which can be protonated at acidic pH to form a more soluble salt.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the interplay between the molecule's structure and the properties of the solvent, researchers can make informed decisions regarding solvent selection for various applications in the drug development process. The predictive solubility profile offered herein serves as a valuable starting point, while the detailed experimental protocol provides a robust framework for obtaining precise, quantitative solubility data. Adherence to these principles and methodologies will undoubtedly facilitate the efficient and successful progression of promising drug candidates like this compound.

References

  • University of California, Davis. (2023). Solubility of Organic Compounds. LibreTexts. [Link]

  • ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Cetirizine. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester. [Link]

  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • YouTube. (2025). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

  • Palomar College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • PubMed. (n.d.). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

Sources

The Enduring Chemistry of Phenyl Carbamates: A Technical Guide to Their Discovery, Application, and Revival

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenyl carbamate, a foundational protecting group for amines, holds a unique and evolving position in the landscape of organic synthesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and application of phenyl carbamate protecting groups. We will explore the seminal work that introduced this functionality, the reasons for its initial displacement by more contemporary groups like Boc and Cbz, and its recent resurgence in novel synthetic methodologies. This guide offers field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework of authoritative references. Detailed experimental procedures, mechanistic diagrams, and comparative data are presented to equip the modern chemist with the knowledge to effectively leverage this versatile protecting group.

Introduction: The Fundamental Role of Amine Protection

In the intricate tapestry of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the selective modification of functional groups is paramount. Amines, with their inherent nucleophilicity and basicity, are often at the heart of desired bond-forming reactions but can also be a source of unwanted side reactions. The strategic use of protecting groups to temporarily mask the reactivity of amines is therefore a cornerstone of modern synthetic chemistry.[1][2] A protecting group must be easily introduced, stable to a range of reaction conditions, and readily removed under specific, mild conditions that do not compromise the integrity of the rest of the molecule.[2]

Among the various classes of amine protecting groups, carbamates have emerged as particularly versatile and reliable.[1] By converting a nucleophilic amine to a significantly less reactive carbamate, chemists can perform a wide array of transformations on other parts of a molecule.[2] While the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups have dominated the field for decades, their progenitor, the simple phenyl carbamate, has a rich history and is experiencing a modern renaissance.[1][3] This guide will delve into the core of phenyl carbamate chemistry, from its foundational principles to its contemporary applications.

Historical Perspective: The Dawn of Carbamate Protecting Groups

The concept of amine protection via carbamates was pioneered in the early 20th century, revolutionizing the nascent field of peptide synthesis. The introduction of the carboxybenzyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement, enabling the controlled, stepwise synthesis of peptides for the first time.[1][4] The Cbz group, while not a direct phenyl carbamate, laid the conceptual groundwork for the use of alkoxycarbonyl groups in amine protection.

The phenoxycarbonyl (Phoc) group, a true phenyl carbamate, was also explored in the early days of peptide synthesis.[3] It offered the advantage of being a simple, readily introduced protecting group. However, its application in traditional peptide synthesis was largely superseded by the advent of the Boc and fluorenylmethyloxycarbonyl (Fmoc) groups.[3] The primary reason for this shift was the propensity of N-phenoxycarbonyl activated amino acids to undergo intramolecular cyclization and other side reactions under the conditions required for peptide coupling.[3]

Chemical Principles and Synthesis

The defining feature of a phenyl carbamate is the direct attachment of a phenoxy group to the carbonyl carbon of the carbamate functionality. This structural element imparts distinct chemical properties that influence its stability and reactivity.

Mechanism of Formation

The most common and straightforward method for the synthesis of phenyl carbamates is the reaction of an amine with phenyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of phenyl chloroformate, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group, typically in the presence of a mild base to neutralize the resulting hydrochloric acid, affords the stable phenyl carbamate.

Diagram 1: Mechanism of Phenyl Carbamate Formation.
Experimental Protocol: Synthesis of an N-Phenoxycarbonyl Amine

This protocol provides a general, self-validating procedure for the protection of a primary amine as a phenyl carbamate.

Materials:

  • Primary amine (1.0 equiv)

  • Phenyl chloroformate (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.25 M) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • To the magnetically stirred solution at room temperature, add phenyl chloroformate (1.1 equiv) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting amine is observed.

  • Upon completion, dilute the reaction mixture with a 1 M NaOH aqueous solution.

  • Extract the aqueous mixture with dichloromethane (2 x volume of THF).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure phenyl carbamate.[3]

Deprotection Strategies and Mechanisms

The removal of the phenoxycarbonyl group can be achieved under specific conditions that leave other protecting groups, such as esters and ethers, intact. The choice of deprotection strategy depends on the nature of the substrate and the overall synthetic plan.

Basic Hydrolysis

The Phoc group is susceptible to cleavage under strong basic conditions, such as refluxing with aqueous sodium hydroxide.[5] However, these harsh conditions are often not compatible with sensitive functional groups elsewhere in the molecule.

For N-phenoxycarbonyl groups derived from primary amines, the deprotection under basic conditions proceeds through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism.[3][5] The first step involves the deprotonation of the carbamate nitrogen to form an anionic intermediate. This is followed by the elimination of the phenoxide leaving group to generate a transient isocyanate, which is then hydrolyzed to the free amine and carbon dioxide.[3][5]

Diagram 2: E1cb Deprotection Mechanism of a Phenyl Carbamate.
Fluoride-Mediated Deprotection

A milder and more selective method for the cleavage of phenyl carbamates involves the use of tetra-n-butylammonium fluoride (TBAF) in an aprotic solvent like THF.[3] This method is particularly effective for phenyl carbamates, while other carbamates such as Boc and Cbz are more resistant under these conditions.

Experimental Protocol: TBAF-Mediated Deprotection of an N-Phenoxycarbonyl Amine

Materials:

  • N-Phenoxycarbonyl amine (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-phenoxycarbonyl amine (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M).

  • Add the 1 M TBAF solution in THF (2.0 equiv) to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction by adding water.

  • Dilute the mixture with dichloromethane and separate the organic layer.

  • Wash the organic layer with water and brine to remove residual TBAF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography or other suitable methods.[3][6]

It is important to note that the outcome of the TBAF-mediated deprotection can be influenced by the substrate and reaction conditions. In some cases, the initially formed amine can react with the isocyanate intermediate (generated via the E1cb mechanism) to form a symmetrical urea as a byproduct.[3] Careful control of the amount of TBAF and the reaction temperature can help to maximize the yield of the desired amine.[3]

Comparative Analysis with Boc and Cbz Protecting Groups

The utility of a protecting group is defined by its stability and the conditions required for its removal. The phenoxycarbonyl group occupies a unique space in this regard when compared to the more common Boc and Cbz groups.

Protecting GroupAbbreviationDeprotection ConditionsStability
PhenoxycarbonylPhocStrong base (e.g., NaOH); TBAFStable to acid, mild base
tert-ButoxycarbonylBocStrong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
BenzyloxycarbonylCbz (Z)Catalytic Hydrogenolysis (H₂/Pd-C)Stable to acid, base

Table 1: Comparison of Common Carbamate Protecting Groups[1][2]

The key advantage of the Phoc group lies in its orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups. This allows for selective deprotection strategies in complex molecules bearing multiple amine functionalities.

The Modern Revival and Applications in Drug Development

While the Phoc group saw limited use in traditional peptide synthesis, there has been a significant revival of interest in phenyl carbamates in other areas of organic and medicinal chemistry.

Synthesis of Ureas and Heterocycles

The E1cb-mediated formation of an isocyanate intermediate from N-phenoxycarbonyl amines has been cleverly exploited for the synthesis of ureas and other heterocyclic compounds. By trapping the in-situ generated isocyanate with various nucleophiles, a diverse range of structures can be accessed.[3]

Polypeptide Synthesis

Recent advances have demonstrated the utility of N-phenoxycarbonyl amino acids (NPCs) as stable, crystalline monomers for the synthesis of polypeptides. This method avoids the moisture-sensitive N-carboxyanhydrides (NCAs) traditionally used, offering a more robust and user-friendly approach to polypeptide synthesis.[7]

Role in Medicinal Chemistry

The carbamate functional group is a key structural motif in numerous approved drugs.[8][9] For instance, the Alzheimer's disease drug, Rivastigmine , is a phenyl carbamate derivative.[10] While in this case, the carbamate is part of the final pharmacophore, the synthetic strategies developed for such molecules often involve intermediates and methodologies that are directly relevant to the use of phenyl carbamates as protecting groups. The stability and electronic properties of the phenyl carbamate can be fine-tuned by substitution on the phenyl ring, offering a versatile platform for drug design and synthesis.[9]

Conclusion: A Timeless Tool for the Modern Chemist

The phenyl carbamate protecting group, though one of the earliest conceived, continues to demonstrate its value in contemporary organic synthesis. Its unique deprotection profile, orthogonal to the widely used Boc and Cbz groups, coupled with its recent revival in novel synthetic methodologies, underscores its enduring relevance. A thorough understanding of its history, the mechanisms of its installation and removal, and its comparative advantages provides the modern researcher with a powerful and versatile tool. As the demands for more efficient and selective synthetic strategies in drug discovery and materials science continue to grow, the phenyl carbamate is well-positioned to play an increasingly important role.

References

  • Huguenot, F., & Vidal, M. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45357–45365. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J. Y., & Coudert, G. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039-10047. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Dalal Institute. (n.d.). The E2, E1 and E1CB Mechanisms. [Link]

  • Google Patents. (n.d.). RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • ResearchGate. (2025). Introduction to peptide synthesis | Request PDF. [Link]

  • Zhang, D., Liu, S., Cai, Z., Luo, W., Liu, G., & Liu, R. (2024). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry, 15(1), 97-105. [Link]

  • Kovač, V., & Vinković, V. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-303. [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • Xu, K., et al. (2012). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 14(11), 2802-2805. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • The Mechanism for the addition of a Cbz protecting group. (2021, September 30). [Video]. YouTube. [Link]

  • ResearchGate. (2025). Facile synthesis of N -phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization | Request PDF. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. [Link]

  • ResearchGate. (2025). Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids. [Link]

  • Wikipedia. (n.d.). E1cB-elimination reaction. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Amino-acids and peptides, Part 44. Synthesis of protected peptides related to sequence 23–30 of bovine insulin B-chain. [Link]

  • ResearchGate. (2025). Novel Convenient Synthesis of Rivastigmine. [Link]

  • Urgaonkar, S., et al. (2005). Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. The Journal of Organic Chemistry, 70(7), 2616-2621. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. [Link]

  • Magolan, J., & Coster, M. J. (2007). N-Dealkylation of Amines. Current Organic Chemistry, 11(1), 69-87. [Link]

  • ResearchGate. (n.d.). TBAF Equivalent Effect on Phoc 2a Deprotection a. [Link]

  • European Publication Server. (n.d.). BENZOTHIAZOLE PROTEIN TYROSINE KINASE INHIBITORS - Patent 1037632. [Link]

  • Chemistry Steps. (n.d.). E1CB Elimination Mechanism. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Singh, U. P., & Singh, R. P. (2014). Zinc Chloride-Catalyzed Synthesis of Carbamates. The Journal of Organic Chemistry, 79(18), 8831-8836. [Link]

  • ResearchGate. (2025). Chemical decarboxylation kinetics and identification of amino acid standards by benchtop NMR spectroscopy. [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Tose, L., et al. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(32), 7031-7040. [Link]

  • Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure (Note 1). [Link]

  • Google Patents. (n.d.). RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)
  • Dalal Institute. (n.d.). The E2, E1 and E1CB Mechanisms. [Link]

  • Rao, K. S. (2002). One Hundred Years of Peptide Chemistry. Resonance, 7(12), 40-49. [Link]

  • ResearchGate. (2025). (PDF) ChemInform Abstract: Pathways for the Formation and Evolution of Peptides in Prebiotic Environments. [Link]

Sources

Methodological & Application

Synthesis Protocol for Phenyl 4-Methylpiperazine-1-carboxylate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Carbamate Moiety in Piperazine Scaffolds

Phenyl 4-methylpiperazine-1-carboxylate is a chemical compound that incorporates the piperazine ring, a prevalent scaffold in medicinal chemistry, with a phenyl carbamate group. The piperazine moiety is a key pharmacophore in a wide array of therapeutic agents due to its ability to form multiple hydrogen bonds and its favorable acid-base properties.[1] The addition of a carbamate functional group can modulate the physicochemical properties of the parent molecule, such as solubility and lipophilicity, and can serve as a bioisostere for amide bonds, enhancing metabolic stability.[2][3] Carbamates themselves are integral to the mechanism of action of various drugs, including acetylcholinesterase inhibitors.[2]

This application note provides a comprehensive, step-by-step protocol for the synthesis of phenyl 4-methylpiperazine-1-carboxylate. The described methodology is designed to be a self-validating system, offering clear procedural details and expected outcomes to ensure reproducibility and high purity of the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for obtaining this versatile chemical intermediate.

Reaction Scheme: Nucleophilic Acyl Substitution

The synthesis of phenyl 4-methylpiperazine-1-carboxylate is achieved through a nucleophilic acyl substitution reaction. The secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. This reaction results in the formation of the desired carbamate and the elimination of a chloride ion. A base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction:

1-Methylpiperazine + Phenyl Chloroformate → Phenyl 4-methylpiperazine-1-carboxylate + Hydrochloric Acid

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Prepare Reactants and Solvent dissolve Dissolve 1-Methylpiperazine and Triethylamine in Dichloromethane prep_reagents->dissolve cool Cool to 0°C dissolve->cool add_chloroformate Add Phenyl Chloroformate dropwise cool->add_chloroformate react Stir at Room Temperature add_chloroformate->react wash_hcl Wash with 1M HCl react->wash_hcl wash_bicarb Wash with Saturated NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: A flowchart illustrating the key stages in the synthesis of phenyl 4-methylpiperazine-1-carboxylate.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )QuantityPuritySupplier
1-MethylpiperazineC₅H₁₂N₂100.161.0 g (10.0 mmol)≥99%Sigma-Aldrich
Phenyl ChloroformateC₇H₅ClO₂156.571.72 g (11.0 mmol)≥98%Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.192.1 mL (15.0 mmol)≥99%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.9350 mLAnhydrous, ≥99.8%VWR
Hydrochloric Acid (HCl)HCl36.46~20 mL (1 M aq.)37%J.T. Baker
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~20 mL (sat. aq.)≥99.5%EMD Millipore
BrineNaCl58.44~20 mL (sat. aq.)-Lab Prepared
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~5 gAnhydrousAcros Organics
Silica GelSiO₂60.08As needed230-400 meshSorbent Technologies
Ethyl AcetateC₄H₈O₂88.11As neededHPLC GradeFisher Scientific
HexanesC₆H₁₄-As neededHPLC GradeFisher Scientific
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Detailed Synthesis Protocol

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (1.0 g, 10.0 mmol) and anhydrous dichloromethane (40 mL). b. Add triethylamine (2.1 mL, 15.0 mmol) to the solution. The addition of a tertiary amine base is crucial to neutralize the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[4]

2. Reaction Execution: a. Cool the flask in an ice bath to 0°C with continuous stirring. b. Dissolve phenyl chloroformate (1.72 g, 11.0 mmol) in anhydrous dichloromethane (10 mL) and add it to a dropping funnel. c. Add the phenyl chloroformate solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0°C. The slow addition is important to control the exothermic nature of the reaction. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. e. Stir the reaction for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

3. Work-up and Extraction: a. Upon completion of the reaction, transfer the mixture to a 250 mL separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove unreacted 1-methylpiperazine and triethylamine, saturated aqueous sodium bicarbonate solution (1 x 20 mL) to neutralize any remaining acid, and brine (1 x 20 mL) to remove residual water. c. Dry the organic layer over anhydrous sodium sulfate (~5 g), then filter the solution to remove the drying agent.

4. Purification and Characterization: a. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. b. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%). c. Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield phenyl 4-methylpiperazine-1-carboxylate as a solid. d. Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling the reagents.

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood.[5]

  • Phenyl Chloroformate: This reagent is corrosive and lachrymatory. Avoid inhalation of vapors and contact with skin and eyes.

  • 1-Methylpiperazine: This reagent is flammable and can cause skin burns and eye damage. Handle with care.

  • Dichloromethane: This solvent is a suspected carcinogen. Minimize exposure by handling it exclusively in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Expected Results and Validation

  • Yield: A typical yield for this reaction is in the range of 80-90%.

  • Physical Appearance: The purified product is expected to be a white to off-white solid.[5]

  • Characterization Data:

    • ¹H NMR (400 MHz, CDCl₃): The expected chemical shifts (δ, ppm) are approximately:

      • 7.40-7.10 (m, 5H, Ar-H)

      • 3.70-3.50 (m, 4H, piperazine CH₂)

      • 2.60-2.40 (m, 4H, piperazine CH₂)

      • 2.35 (s, 3H, N-CH₃)

      • The multiplet patterns for the piperazine protons are due to the chair conformation of the ring.[6][7]

    • ¹³C NMR (100 MHz, CDCl₃): Expected peaks around: 154 (C=O), 151 (Ar-C), 129 (Ar-CH), 125 (Ar-CH), 121 (Ar-CH), 55 (piperazine CH₂), 46 (piperazine CH₂), 46 (N-CH₃).

    • FT-IR (KBr, cm⁻¹): Characteristic peaks are expected around 1710-1730 (C=O, carbamate), 1200-1250 (C-O), and 2950-2800 (C-H).

    • Mass Spectrometry (ESI+): The expected mass-to-charge ratio ([M+H]⁺) is approximately 221.13.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield- Incomplete reaction- Loss of product during work-up- Extend the reaction time and continue monitoring by TLC.- Ensure the pH is basic before extraction to prevent loss of product in the aqueous layer.
Impure Product- Incomplete removal of starting materials or byproducts- Perform the aqueous washes thoroughly.- Optimize the solvent system for column chromatography to improve separation.
Reaction does not start- Inactive reagents- Insufficient base- Use freshly opened or properly stored reagents.- Ensure the correct stoichiometry of the base is used.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of phenyl 4-methylpiperazine-1-carboxylate. By following the outlined steps for reaction, work-up, and purification, researchers can obtain the target compound in high yield and purity. The provided safety information and expected characterization data will aid in the successful and safe execution of this synthesis, providing a valuable building block for further research and development in medicinal chemistry and related fields.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride. (n.d.). Google Patents.
  • Safety Data Sheet - Phenyl carbamate. (2025, September 17). Angene Chemical. Retrieved January 23, 2026, from [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Alver, Ö., Parlak, C., & Şenyel, M. (2025, August 5). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018, December 6). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Right to Know - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 23, 2026, from [Link]

  • Ziyaei Halimehjani, A., & Badali, E. (2019, November 8). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Synthesis method of N-methylpiperazine. (n.d.). Google Patents.
  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Retrieved January 23, 2026, from [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. Retrieved January 23, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved January 23, 2026, from [Link]

  • Phenyl carbamate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7). ACS Publications. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols for N-Acylation Reactions Using 4-Methyl-piperazine-1-carboxylic acid phenyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Piperazine Moiety in N-Acylation Chemistry

In the landscape of modern organic and medicinal chemistry, the piperazine scaffold holds a privileged position. Its frequent incorporation into a vast array of biologically active compounds has established it as a critical structural motif in drug discovery.[1][2] The unique physicochemical properties of piperazine, including its high polarity and ability to engage in hydrogen bonding, often enhance the pharmacokinetic profiles of drug candidates.[1] N-acylation reactions are fundamental transformations for the functionalization of amines to form stable amide bonds, a cornerstone of peptide synthesis and the construction of numerous pharmaceuticals.[3] This guide provides a comprehensive overview of the application of 4-Methyl-piperazine-1-carboxylic acid phenyl ester as a strategic reagent in N-acylation reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Reagent Profile: this compound

This compound , also known as phenyl 4-methylpiperazine-1-carboxylate, is an activated ester designed for the efficient N-acylation of primary and secondary amines.[4] The phenyl ester group serves as a good leaving group, facilitating the nucleophilic attack by an amine to form a stable amide bond. The presence of the 1-methylpiperazine moiety can be advantageous in certain synthetic strategies, potentially influencing the solubility and reactivity of the reagent and its byproducts.

PropertyValue
IUPAC Name phenyl 4-methylpiperazine-1-carboxylate
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
SMILES CN1CCN(CC1)C(=O)OC2=CC=CC=C2

Mechanistic Insights: The N-Acylation Pathway

The N-acylation of an amine with this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the phenoxide leaving group, leading to the formation of the corresponding N-acyl-4-methylpiperazine derivative and phenol as a byproduct.

Caption: Generalized N-acylation reaction workflow.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic phenol byproduct, which can protonate the starting amine and hinder the reaction.

Experimental Protocols

The following protocols are designed as a starting point for the N-acylation of amines using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General N-Acylation of a Primary Amine

This protocol outlines a general procedure for the N-acylation of a primary amine under standard laboratory conditions.

Materials:

  • Primary amine (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine and anhydrous solvent.

  • Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve this compound in a minimal amount of the same anhydrous solvent.

  • Add the solution of the acylating agent dropwise to the amine solution over a period of 10-15 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted N-Acylation

For less reactive amines or to accelerate the reaction, microwave irradiation can be a powerful tool.[5]

Materials:

  • Amine (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (3 mL)

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine the amine, this compound, and the anhydrous solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a predetermined time (e.g., 15-30 minutes), with stirring.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Comparative Data and Advantages

While a direct comparative study for this compound is not available in the searched literature, activated esters, in general, offer several advantages in N-acylation reactions.[6]

Acylating Agent ClassAdvantagesDisadvantages
Acid Chlorides/Anhydrides Highly reactive, readily available.Can be harsh, generate corrosive byproducts.
Activated Esters Milder reaction conditions, good functional group tolerance.May require longer reaction times or heating.
Carbodiimides Versatile, used in peptide coupling.Can lead to racemization, generate urea byproducts.

The use of this compound as an activated ester provides a balance between reactivity and selectivity, making it a valuable tool for the synthesis of complex molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling piperazine derivatives should be followed. Related compounds are known to cause skin and eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the reagent in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive amine, insufficient activation.Use a more forcing condition (higher temperature, microwave), check the quality of the acylating agent.
Multiple products Side reactions, over-acylation.Use a milder base, control the stoichiometry of the acylating agent carefully.
Difficulty in purification Byproducts with similar polarity to the product.Optimize the reaction to minimize byproducts, explore different chromatographic conditions or recrystallization solvents.

Visualization of the Synthetic Workflow

Synthetic Workflow Start Start: Amine and Acylating Agent Reaction N-Acylation Reaction (Room Temp or Microwave) Start->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product Final Product: N-Acyl-4-methylpiperazine Purification->Product

Caption: A typical workflow for N-acylation reactions.

Conclusion

This compound is a promising reagent for N-acylation reactions, offering a strategic approach to the synthesis of N-acyl piperazine derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, contributing to the advancement of chemical synthesis and drug discovery. The piperazine moiety continues to be a cornerstone in the design of new therapeutic agents, and efficient methods for its incorporation and functionalization are of paramount importance.[9][10]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Katritzky, A. R., & Singh, S. K. (2003).
  • PubChem. (n.d.). Phenyl 4-methylpiperazine-1-carboxylate. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Silva, D. P. B., de Castro, C. H., & da Silva, M. A. P. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology Biochemistry and Behavior, 137, 86-92.
  • Katritzky, A. R., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(1), 12-35.
  • Thermo Fisher Scientific. (2016).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kaur, R., & Kishore, D. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds. International Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 234-240.
  • BenchChem. (n.d.).
  • Pharmacophore. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
  • Echemi. (n.d.). 4-(4-CARBOXYBENZYL)
  • Thermo Fisher Scientific. (2016).
  • Loba Chemie. (2016). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS.
  • ACS Publications. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Methyl-piperazine-1-carboxylic acid phenyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This comprehensive guide details a robust methodology for the purification of "4-Methyl-piperazine-1-carboxylic acid phenyl ester," a common intermediate in pharmaceutical synthesis. The protocol herein is designed to be a self-validating system, emphasizing the scientific rationale behind each step to ensure reproducibility and high purity of the final compound.

Introduction: The Chromatographic Challenge

This compound is a molecule that presents a unique set of challenges for purification by High-Performance Liquid Chromatography (HPLC). As a substituted piperazine, it possesses a basic nitrogen, making it susceptible to peak tailing on traditional silica-based stationary phases due to interactions with acidic silanol groups.[1][2][3] Furthermore, the presence of a phenyl ester group introduces a degree of hydrophobicity and potential for π-π interactions, which can be leveraged for selective retention.[4] This guide will navigate these challenges by presenting a systematic approach to method development, optimization, and validation for the efficient purification of this compound.

The principles of preparative HPLC are central to this application, aiming to isolate and purify valuable pharmaceutical intermediates.[5][6][7][8] The developed method is intended to be scalable for the purification of quantities ranging from milligrams to grams, a common requirement in drug discovery and development.[7]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂PubChem
Molecular Weight 220.27 g/mol PubChem
Structure Phenyl 4-methylpiperazine-1-carboxylatePubChem
Key Functional Groups Tertiary amine (piperazine), Carbamate, Phenyl esterN/A

The tertiary amine in the piperazine ring is the most critical feature influencing its chromatographic behavior, necessitating careful control of the mobile phase pH to ensure consistent protonation and minimize undesirable secondary interactions with the stationary phase.[1][3]

Method Development and Optimization: A Rational Approach

The development of a successful HPLC purification method involves a systematic evaluation of stationary and mobile phases. Reversed-phase HPLC is the most common and versatile mode of separation for pharmaceutical compounds and will be the focus of this guide.[4][9]

Stationary Phase Selection: Mitigating Peak Asymmetry

The primary consideration for selecting a stationary phase is the mitigation of peak tailing associated with basic compounds.

  • Initial Choice: C18 Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and serves as an excellent starting point due to its high hydrophobicity.[4] Modern C18 columns are often manufactured with high-purity silica and are end-capped to minimize the number of accessible silanol groups, which are the primary cause of peak tailing for basic analytes.[10]

  • Alternative Choice: Phenyl-Hexyl Column: Given the presence of a phenyl ring in the analyte, a phenyl-hexyl stationary phase offers an alternative selectivity.[4] This type of column can engage in π-π interactions with the aromatic ring of the analyte, providing a different retention mechanism that can be advantageous for separating it from closely related impurities.

  • Recommended Column: For this application, a modern, end-capped C18 column with high purity silica is recommended as the initial choice. This provides a robust and widely applicable starting point. If selectivity issues arise, a phenyl-hexyl column should be considered.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.[4]

  • Organic Modifier: Acetonitrile is generally the preferred organic modifier over methanol due to its lower viscosity, which results in higher column efficiency and sharper peaks.[4] It also has a lower UV cutoff, which is beneficial for detection at lower wavelengths.

  • Aqueous Phase and pH Control: The pH of the mobile phase is critical for achieving reproducible retention and good peak shape for the basic this compound.

    • Low pH Approach: By maintaining a low pH (typically between 2.5 and 3.5), the tertiary amine of the piperazine ring will be consistently protonated. This has two main advantages: it ensures the analyte is in a single ionic form, preventing peak splitting, and it suppresses the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions that cause peak tailing.[1][3]

    • Buffer Selection: A buffer should be used to maintain a constant pH.[11][12] For a low pH mobile phase, a phosphate buffer is a good choice for UV detection due to its low UV absorbance.[11] Formate or acetate buffers are also suitable and are compatible with mass spectrometry if this detection method is desired.[13] A buffer concentration of 10-25 mM is typically sufficient.[11]

UV Detection

The phenyl ester and carbamate functionalities in the molecule contain chromophores that absorb UV light. The phenyl ring, in particular, will provide strong UV absorbance, making UV detection a suitable and sensitive method. Based on the structure, a detection wavelength in the range of 254-275 nm is expected to provide good sensitivity.[14][15][16] A diode array detector (DAD) can be used to scan a range of wavelengths to determine the optimal detection wavelength.

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post_proc Post-Purification Sample_Prep Dissolve Crude Sample in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Sample_Prep->Filter Injection Inject Sample onto Preparative Column Filter->Injection Gradient Run Gradient Elution Injection->Gradient Detection Monitor Elution by UV Detection Gradient->Detection Fraction_Collection Collect Fractions Containing the Target Compound Detection->Fraction_Collection Analysis Analyze Fractions by Analytical HPLC Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Remove Solvent under Reduced Pressure Pooling->Evaporation Final_Product Final_Product Evaporation->Final_Product Obtain Pure Compound caption HPLC Purification Workflow

Caption: Interdependencies in the HPLC purification strategy.

Conclusion

The successful HPLC purification of this compound hinges on a systematic and scientifically-grounded approach. By carefully selecting a modern, end-capped stationary phase and controlling the mobile phase pH to ensure consistent protonation of the basic piperazine moiety, high purity and good recovery can be achieved. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for researchers and scientists in the pharmaceutical industry. For regulatory submissions, a thorough validation of the analytical method according to ICH guidelines is imperative to ensure the quality and consistency of the purified product.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Available at: [Link]

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC. National Center for Biotechnology Information. Available at: [Link]

  • What is Preparative HPLC | Find Your Purification HPLC System. Agilent. Available at: [Link]

  • Why it matters and how to get good peak shape. Agilent. Available at: [Link]

  • Separation of Phenyl carbamate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • The Power of Preparative HPLC Systems. Teledyne LABS. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Separation of Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Available at: [Link]

  • Principles in preparative HPLC. University of Warwick. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. Available at: [Link]

  • Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. ResearchGate. Available at: [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv. Available at: [Link]

  • Reversed-phase HPLC Buffers. Restek. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • A Guide For Selection of Buffer for HPLC. YouTube. Available at: [Link]

  • Practical aspects of preparative HPLC in pharmaceutical development and production. ResearchGate. Available at: [Link]

  • The Secrets of Good Peak Shape in HPLC. ResearchGate. Available at: [Link]

  • Application Compendium Solutions for Preparative HPLC. Agilent. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

Sources

Application Notes and Protocols: 4-Methyl-piperazine-1-carboxylic acid phenyl ester as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious use of protecting groups is paramount.[1] These molecular scaffolds temporarily mask reactive functional groups, such as amines, preventing undesired side reactions and enabling precise chemical transformations at other sites within a molecule.[1] While a variety of amine protecting groups are well-established, the exploration of novel protecting groups with unique reactivity profiles and cleavage conditions continues to be an area of active interest.

This document provides a detailed examination of 4-Methyl-piperazine-1-carboxylic acid phenyl ester as a potential protecting group for primary and secondary amines. While not as ubiquitously documented as carbamates like Boc, Cbz, or Fmoc, its unique structural features—a piperazine core and a phenyl ester activating group—suggest a distinct reactivity profile that may offer advantages in specific synthetic contexts.[2][3] These application notes are designed to serve as a comprehensive guide for researchers looking to explore the utility of this reagent, providing hypothesized mechanisms, detailed protocols, and a discussion of its potential advantages and limitations.

Chemical Properties of the Reagent

This compound is a stable, solid compound with the following key physical and chemical properties:

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Appearance White to off-white solidInferred from typical properties of similar organic compounds
Solubility Soluble in a wide range of organic solvents (e.g., DCM, THF, DMF)Inferred from structure

Proposed Mechanism of Action

The function of this compound as a protecting group is predicated on the formation of a stable carbamate linkage with the target amine. The phenyl ester moiety acts as a good leaving group, facilitating the nucleophilic attack of the amine on the carbonyl carbon.

Protection of an Amine

The protection reaction is proposed to proceed via a nucleophilic acyl substitution mechanism. The lone pair of the amine attacks the electrophilic carbonyl carbon of the protecting group. The departure of the phenoxide leaving group, likely facilitated by a mild base, results in the formation of the N-(4-methylpiperazine-1-carbonyl) protected amine (a carbamate).

Caption: Proposed mechanism for the protection of a primary amine.

Deprotection of the Protected Amine

The cleavage of the resulting carbamate to regenerate the free amine is a critical step. Based on literature for similar phenyl carbamates, several deprotection strategies can be envisioned.[3][4] One promising approach involves nucleophilic cleavage of the carbamate bond. Given the stability of the piperazine moiety, harsh acidic or reductive conditions might be tolerated, offering a range of deprotection options. A particularly interesting and potentially mild method for the deprotection of phenyl carbamates involves the use of fluoride sources like tetra-n-butylammonium fluoride (TBAF).[3][4]

Caption: General workflow for the deprotection of the protected amine.

Experimental Protocols

Note: The following protocols are proposed based on established methodologies for analogous chemical transformations and should be optimized for specific substrates.

Protocol 1: Protection of a Primary Amine

Objective: To protect a primary amine using this compound.

Materials:

  • Primary amine substrate

  • This compound (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous DCM, add the base (TEA or DIPEA, 1.5 eq) and stir for 5 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure protected amine.

Protocol 2: Deprotection of the Protected Amine using TBAF

Objective: To deprotect the N-(4-methylpiperazine-1-carbonyl) amine to regenerate the free amine.

Materials:

  • Protected amine substrate

  • Tetra-n-butylammonium fluoride (TBAF) solution (1.0 M in THF, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected amine (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add the TBAF solution (2.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine (1 x), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure deprotected amine.

Data Summary and Comparison

The choice of a protecting group is often dictated by its stability under various reaction conditions and the ease of its removal. The following table provides a hypothetical comparison of the proposed protecting group with commonly used carbamate protecting groups.

Protecting GroupAbbreviationStability (Predicted)Cleavage Conditions (Predicted)
4-Methyl-piperazine-1-carbonyl N/A Stable to mild acids and bases.Nucleophilic (e.g., TBAF), potentially strong acids or catalytic hydrogenation.
tert-ButoxycarbonylBocStable to base, catalytic hydrogenation. Labile to strong acids.Strong acids (e.g., TFA, HCl).[2]
BenzyloxycarbonylCbzStable to acids and bases.Catalytic hydrogenation (e.g., H₂, Pd/C).[2]
9-FluorenylmethoxycarbonylFmocStable to acids and catalytic hydrogenation. Labile to bases.Basic conditions (e.g., piperidine in DMF).[2]

Advantages and Considerations

Potential Advantages:

  • Orthogonality: The deprotection conditions, particularly with TBAF, could be orthogonal to many acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) protecting groups, offering greater flexibility in complex synthetic routes.[2][3][4]

  • Distinct Polarity: The presence of the 4-methylpiperazine moiety imparts a different polarity to the protected compound compared to more common protecting groups, which may aid in purification and solubility.

  • Potential for Solid-Phase Synthesis: The stability and cleavage conditions might be adaptable for solid-phase synthesis methodologies.

Points for Consideration:

  • Byproduct Removal: The deprotection will generate byproducts derived from the protecting group. The ease of removal of these byproducts should be considered and may require specific workup or purification strategies.

  • Substrate Scope: The reactivity and efficiency of both the protection and deprotection steps may be substrate-dependent. Optimization will likely be necessary for different classes of amines.

  • Limited Literature: As this is not a widely used protecting group, there is a lack of established protocols and troubleshooting guides. Researchers should proceed with careful reaction monitoring and characterization.

Conclusion

This compound presents itself as a potentially valuable, yet underexplored, tool in the synthetic chemist's arsenal for amine protection. Its unique structure suggests a reactivity profile that could offer advantages in terms of orthogonal deprotection strategies. The protocols and mechanisms outlined in this document are intended to provide a solid foundation for researchers to begin their exploration of this promising reagent. As with any novel methodology, careful optimization and characterization are essential for successful implementation.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=2817209, [Link] (accessed Jan 23, 2026).

  • Jacquemard, U.; et al. A new mild method for the cleavage of carbamates using TBAF in THF. Tetrahedron2004 , 60 (44), 10039-10047. [Link]

  • Boutureira, O.; et al. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega2022 , 7 (49), 45097–45106. [Link]

Sources

The Versatile Scaffold: Phenyl 4-Methylpiperazine-1-Carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Structure in Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its unique conformational flexibility and tunable physicochemical properties have rendered it a "privileged scaffold," a recurring motif in a multitude of clinically successful drugs. Within this esteemed class of compounds, the phenyl 4-methylpiperazine-1-carboxylate moiety has emerged as a particularly fruitful scaffold, lending itself to the development of novel therapeutics across a spectrum of disease areas. This technical guide provides an in-depth exploration of the applications of this versatile chemical entity, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its synthetic accessibility, diverse biological activities, and the critical structure-activity relationships that govern its therapeutic potential.

Chapter 1: The Phenylpiperazine Moiety - A Gateway to Diverse Biological Targets

The phenylpiperazine core is a key structural component in a wide array of approved drugs, targeting a variety of receptors and enzymes. The strategic placement of a phenyl group on one of the piperazine nitrogens and a methyl-carbamate on the other provides a unique combination of steric and electronic features that can be fine-tuned to achieve high affinity and selectivity for specific biological targets.

Central Nervous System (CNS) Applications: Modulating Neurotransmitter Pathways

A significant number of drugs incorporating the phenylpiperazine scaffold exert their effects on the central nervous system, primarily by interacting with neurotransmitter receptors.

  • Serotonin Receptor Modulation: Phenylpiperazine derivatives have a well-documented history as modulators of various serotonin (5-HT) receptors.[1] The nitrogen atom of the piperazine ring can be protonated at physiological pH, allowing for ionic interactions with acidic residues within the receptor's binding pocket. The phenyl ring can engage in hydrophobic and π-π stacking interactions, further enhancing binding affinity. For instance, Trazodone, an antidepressant, and its active metabolite, meta-chlorophenylpiperazine (mCPP), are known to interact with multiple 5-HT receptor subtypes.[2][3]

  • Anxiolytic and Antidepressant-like Effects: The anxiolytic-like activity of some phenylpiperazine derivatives is often attributed to their interaction with the 5-HT1A receptor.[4] Preclinical studies have demonstrated that antagonism of this activity by 5-HT1A antagonists can abolish the observed anxiolytic effects, strongly suggesting a serotonergic mechanism.[4]

Chapter 2: Applications in Oncology - Targeting Kinase Signaling Cascades

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The phenyl 4-methylpiperazine-1-carboxylate scaffold has proven to be a valuable starting point for the design of potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations that lead to its constitutive activation are common in various cancers, including non-small cell lung cancer. Several phenylpiperazine derivatives have been developed as EGFR inhibitors, with the piperazine moiety often serving as a linker to position other pharmacophoric groups within the ATP-binding site of the kinase domain.

Signaling Pathway: The EGFR-MAPK Cascade

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade, most notably the Ras-Raf-MEK-ERK (MAPK) pathway. This pathway ultimately leads to the transcription of genes involved in cell growth and proliferation. Phenylpiperazine-based EGFR inhibitors block this cascade at its inception by preventing ATP from binding to the kinase domain, thereby inhibiting autophosphoryorylation and subsequent downstream signaling.

EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Phenylpiperazine Inhibitor Inhibitor->EGFR Inhibition Western_Blot_Workflow Cell_Treatment 1. Cell Treatment Protein_Extraction 2. Protein Extraction Cell_Treatment->Protein_Extraction SDS_PAGE 3. SDS-PAGE Protein_Extraction->SDS_PAGE Transfer 4. Protein Transfer SDS_PAGE->Transfer Immunoblotting 5. Immunoblotting Transfer->Immunoblotting Detection 6. Detection & Analysis Immunoblotting->Detection

Sources

Synthesis of Neuropharmacological Agents via Piperazine Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of key neuropharmacological agents utilizing piperazine derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the practical synthesis of molecules targeting central nervous system (CNS) disorders, with a focus on antipsychotics and antidepressants. Beyond mere procedural outlines, this guide elucidates the rationale behind experimental choices, ensuring a deeper understanding of the synthetic strategies employed.

The Piperazine Scaffold: A Privileged Structure in Neuropharmacology

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in the design of CNS-active pharmaceuticals.[1][2] Its prevalence is attributed to a unique combination of structural and physicochemical properties. The nitrogen atoms serve as versatile handles for chemical modification, allowing for the fine-tuning of a molecule's interaction with biological targets.[1] This adaptability is crucial for optimizing efficacy, selectivity, and pharmacokinetic profiles of neuropharmacological agents, which often need to cross the blood-brain barrier.[3] Many successful drugs, including antipsychotics like aripiprazole and olanzapine, and antidepressants such as trazodone, feature the piperazine moiety, underscoring its significance in medicinal chemistry.[4][5] These agents primarily exert their effects by modulating neurotransmitter systems, particularly dopamine and serotonin pathways.[4][6]

Core Synthetic Strategies for Piperazine-Based Neuropharmacological Agents

The construction of arylpiperazine derivatives, a common motif in CNS drugs, generally relies on a few robust and versatile synthetic methodologies. The choice of a specific method often depends on the desired substitution pattern, the reactivity of the starting materials, and scalability considerations.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and widely adopted method for the formation of carbon-nitrogen (C-N) bonds, proving particularly effective in the synthesis of N-arylpiperazines.[7][8][9] This palladium-catalyzed cross-coupling reaction offers a direct route to connect a piperazine moiety to an aryl or heteroaryl halide.[9] The success of this reaction is highly dependent on the careful selection of the palladium catalyst, a suitable phosphine ligand, a base, and the solvent system.[8] The use of sterically hindered and electron-rich ligands is often critical for achieving high yields, especially with less reactive aryl chlorides.[10]

Experimental Causality : The choice of a bulky phosphine ligand, such as RuPhos or BrettPhos, is crucial as it facilitates the reductive elimination step in the catalytic cycle and prevents the formation of undesired side products.[8][10] The selection of a strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the piperazine nitrogen, thereby activating it for the coupling reaction.[8] Solvents like toluene or dioxane are commonly used due to their ability to dissolve the reactants and maintain the stability of the catalytic species at elevated temperatures.[11]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds and represents an alternative to palladium-catalyzed approaches.[12] This reaction typically involves the coupling of an aryl halide with a piperazine derivative in the presence of a copper catalyst, often at high temperatures.[12] While it has been a longstanding tool in organic synthesis, modern advancements have led to the development of milder reaction conditions, sometimes even allowing the reaction to proceed in water.[13]

Experimental Causality : The choice of a copper catalyst, such as copper(I) iodide (CuI), is fundamental to the Ullmann reaction. The presence of a ligand can sometimes accelerate the reaction, but many modern protocols are ligand-free.[13] A base, such as potassium carbonate, is required to facilitate the reaction.[12] The solvent choice is often a high-boiling polar aprotic solvent like dimethylformamide (DMF) to ensure the reactants are soluble and the required reaction temperature can be reached.[12]

Step-by-Step Synthesis Protocols for Key Neuropharmacological Agents

The following sections provide detailed, step-by-step protocols for the laboratory-scale synthesis of four prominent neuropharmacological agents that feature the piperazine scaffold.

Synthesis of Aripiprazole

Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[14] Its synthesis typically involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a suitable butoxy-quinolinone derivative.[4][15]

Reaction Scheme:

G cluster_0 Synthesis of Aripiprazole 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one 7-(4-bromobutoxy)-3,4- dihydroquinolin-2-one Aripiprazole Aripiprazole 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one->Aripiprazole + 1-(2,3-dichlorophenyl)piperazine Na2CO3, Acetonitrile, Reflux 1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine->Aripiprazole

Aripiprazole Synthesis Workflow

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (1.0 eq), 1-(2,3-dichlorophenyl)piperazine (1.1 eq), and sodium carbonate (2.0 eq).[4][16]

  • Solvent Addition: Add a suitable volume of acetonitrile to the flask to ensure adequate mixing of the reactants.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature with vigorous stirring.[16]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash them with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield aripiprazole as a white crystalline solid.[17]

Quantitative Data Summary:

Reactant 1Reactant 2BaseSolventTemperatureTimeYield (%)
7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one1-(2,3-dichlorophenyl)piperazineSodium CarbonateAcetonitrileReflux6-12h85-95
Synthesis of Olanzapine

Olanzapine is another widely used atypical antipsychotic for treating schizophrenia and bipolar disorder.[18] A common synthetic route involves the condensation of a thienobenzodiazepine intermediate with N-methylpiperazine.[15]

Reaction Scheme:

G cluster_1 Synthesis of Olanzapine 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine 4-amino-2-methyl-10H-thieno[2,3-b] [1,5]benzodiazepine Olanzapine Olanzapine 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine->Olanzapine + N-methylpiperazine 2-propanol, Reflux N-methylpiperazine N-methylpiperazine N-methylpiperazine->Olanzapine

Olanzapine Synthesis Workflow

Protocol:

  • Reaction Setup: To a reaction vessel, add 4-amino-2-methyl-10H-thieno[2,3-b][4][19]benzodiazepine (1.0 eq) and N-methylpiperazine (2.0-3.0 eq).[15]

  • Solvent Addition: Add a C1 to C4 alcoholic solvent, such as 2-propanol, to the mixture.[15]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C and maintain for 5 to 30 hours.[15]

  • Monitoring: Follow the reaction's progress using HPLC until the starting thienobenzodiazepine is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The olanzapine product will precipitate out of the solution. Isolate the solid by filtration and wash with a cold solvent to obtain the purified product.[15]

Quantitative Data Summary:

Reactant 1Reactant 2SolventTemperatureTimeYield (%)
4-amino-2-methyl-10H-thieno[2,3-b][4][19]benzodiazepineN-methylpiperazine2-propanol80-120 °C5-30 h>90
Synthesis of Trazodone

Trazodone is an antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[20] Its synthesis can be achieved through the reaction of 1-(3-chlorophenyl)piperazine with 2-(3-chloropropyl)-[1][7][19]triazolo[4,3-a]pyridin-3(2H)-one.[21]

Reaction Scheme:

G cluster_2 Synthesis of Trazodone 2-(3-chloropropyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 2-(3-chloropropyl)-[1,2,4]triazolo [4,3-a]pyridin-3(2H)-one Trazodone Trazodone 2-(3-chloropropyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one->Trazodone + 1-(3-chlorophenyl)piperazine K2CO3, ACN, MW 1-(3-chlorophenyl)piperazine 1-(3-chlorophenyl)piperazine 1-(3-chlorophenyl)piperazine->Trazodone

Trazodone Synthesis Workflow

Protocol:

  • Reaction Setup: In a microwave-safe reaction vial, combine 2-(3-chloropropyl)-[1][7][19]triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq), 1-(3-chlorophenyl)piperazine (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB).[21]

  • Solvent Addition: Add acetonitrile (ACN) as the solvent.[21]

  • Reaction Conditions: Subject the reaction mixture to microwave irradiation at a controlled temperature for a short duration (typically in the order of minutes).[21]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and filter off the inorganic salts.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization to obtain trazodone.

Quantitative Data Summary:

Reactant 1Reactant 2BaseSolventTemperatureTimeYield (%)
2-(3-chloropropyl)-[1][7][19]triazolo[4,3-a]pyridin-3(2H)-one1-(3-chlorophenyl)piperazinePotassium CarbonateAcetonitrileMicrowaveMinutesHigh
Synthesis of Ziprasidone

Ziprasidone is an atypical antipsychotic with a high affinity for dopamine D2 and serotonin 5-HT2A receptors. A common synthetic approach involves the condensation of 5-(2-chloroethyl)-6-chlorooxindole with 3-(1-piperazinyl)-1,2-benzisothiazole.[22]

Reaction Scheme:

G cluster_3 Synthesis of Ziprasidone 5-(2-chloroethyl)-6-chlorooxindole 5-(2-chloroethyl)-6-chlorooxindole Ziprasidone Ziprasidone 5-(2-chloroethyl)-6-chlorooxindole->Ziprasidone + 3-(1-piperazinyl)-1,2-benzisothiazole Na2CO3, Water, Reflux 3-(1-piperazinyl)-1,2-benzisothiazole 3-(1-piperazinyl)-1,2-benzisothiazole 3-(1-piperazinyl)-1,2-benzisothiazole->Ziprasidone

Ziprasidone Synthesis Workflow

Protocol:

  • Reaction Setup: In a reaction vessel, suspend 5-(2-chloroethyl)-6-chlorooxindole (1.0 eq) and 3-(1-piperazinyl)-1,2-benzisothiazole (1.05 eq) in water.[22]

  • Base Addition: Add a solution of sodium carbonate in water to the suspension.[22]

  • Reaction Conditions: Heat the mixture to reflux and maintain for approximately 9 to 14 hours.[22]

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the slurry to room temperature and stir for an additional hour.[22]

  • Purification: Filter the precipitated solid, wash with water, and then with a suitable organic solvent like acetone to obtain the ziprasidone free base. The free base can then be converted to its hydrochloride salt if desired.[23]

Quantitative Data Summary:

Reactant 1Reactant 2BaseSolventTemperatureTimeYield (%)
5-(2-chloroethyl)-6-chlorooxindole3-(1-piperazinyl)-1,2-benzisothiazoleSodium CarbonateWaterReflux9-14 h~86

Mechanism of Action: Modulation of Dopamine and Serotonin Pathways

Many piperazine-based neuropharmacological agents exert their therapeutic effects by interacting with G-protein coupled receptors (GPCRs), particularly dopamine D2 and serotonin 5-HT2A receptors, in the brain.[19][24][25]

Dopamine D2 Receptor Signaling

Atypical antipsychotics, such as aripiprazole and olanzapine, are antagonists or partial agonists at the dopamine D2 receptor.[26][27] The D2 receptor is coupled to a Gi protein.[28] When dopamine binds to the D2 receptor, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[28] This, in turn, reduces the activity of protein kinase A (PKA). By antagonizing this receptor, these drugs can help to alleviate the positive symptoms of schizophrenia.[28]

G cluster_D2 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., altered gene expression) PKA->CellularResponse phosphorylates targets

Dopamine D2 Receptor Signaling

Serotonin 5-HT2A Receptor Signaling

Many atypical antipsychotics and some antidepressants also exhibit antagonism at the serotonin 5-HT2A receptor.[24][25] This receptor is coupled to a Gq protein.[24] Upon binding of serotonin, the Gq protein activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[24] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[24] Antagonism of this pathway is thought to contribute to the efficacy of these drugs against the negative symptoms of schizophrenia and to reduce the likelihood of extrapyramidal side effects.

G cluster_5HT2A Serotonin 5-HT2A Receptor Signaling Pathway Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR binds Gq Gq Protein HT2AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Serotonin 5-HT2A Receptor Signaling

Conclusion

The piperazine scaffold continues to be a remarkably fruitful starting point for the design and synthesis of novel neuropharmacological agents. The synthetic methodologies outlined in this guide, particularly the Buchwald-Hartwig amination and Ullmann condensation, provide robust and versatile platforms for the construction of diverse piperazine-containing molecules. By understanding the detailed protocols and the rationale behind the experimental choices, researchers can effectively synthesize and optimize these important therapeutic agents. A thorough comprehension of their mechanism of action at key CNS receptors, such as the dopamine D2 and serotonin 5-HT2A receptors, is paramount for the development of next-generation treatments for complex psychiatric disorders.

References

  • G protein-coupled receptor - Wikipedia. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review | Request PDF - ResearchGate. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. [Link]

  • Aripiprazole Synthesis Process: A Detailed Guide. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review | Request PDF - ResearchGate. [Link]

  • Schematic diagram of D1-like dopamine receptor and D2-like dopamine... - ResearchGate. [Link]

  • Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Flow Synthesis of Olanzapine. [Link]

  • The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis - MSU Denver. [Link]

  • US6995264B2 - Process for preparing aripiprazole - Google P
  • Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT 1A Ligands: Binding and Docking Studies - MDPI. [Link]

  • US2919275A - Purification of piperazine - Google P
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. [Link]

  • Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Ziprasidone - New Drug Approvals. [Link]

  • (PDF) Optimization of aripiprazole synthesis - ResearchGate. [Link]

  • A process for the preparation of Trazodone and its hydrochloride - Technical Disclosure Commons. [Link]

  • US7863442B2 - Processes for the synthesis of olanzapine - Google P
  • G protein-coupled receptor signaling pathway - CUSABIO. [Link]

  • 5-HT2A receptor - Wikipedia. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. [Link]

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PubMed Central. [Link]

  • Creation and evaluation of total synthesis scheme for Aripiprazole. [Link]

  • Magnetic Catalysts in Ullmann-Type N-Arylation Reactions - Encyclopedia.pub. [Link]

  • A One Pot Process For The Preparation Of Olanzapine Intermediate - Quick Company. [Link]

  • 8.4: G-protein Coupled Receptors (GPCRs) - Biology LibreTexts. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. [Link]

  • Dopamine receptor D2 - Wikipedia. [Link]

  • Chemical structures of ziprasidone and its main impurities. - ResearchGate. [Link]

  • Serotonin 5HT 2A receptors and their major signaling pathways - ResearchGate. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [Link]

  • Synthesis of Related Substances of Ziprasidone - 中国医药工业杂志. [Link]

  • Flow synthesis of olanzapine (Zyprexa®). | Download Scientific Diagram - ResearchGate. [Link]

  • Continuous process for the preparation of trazodone - Google P
  • Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip - YouTube. [Link]

  • Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. - ResearchGate. [Link]

  • Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - RSC Publishing. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. [Link]

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Process for the preparation of ziprasidone - Patent 1975169. [Link]

  • (PDF) Synthesis, characterization, and catalysis of recyclable new piperazine-bridged Mo(VI) polymers [MoO2(Salen)(piperazine)]n in highly selective oxygenation of alkenes and sulfides - ResearchGate. [Link]

  • Dopamine receptor - Wikipedia. [Link]

  • US3481933A - Recovery and purification of piperazine - Google P
  • OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. [Link]

  • US8178674B2 - Process for the preparation of ziprasidone - Google P
  • "Process For Preparation Of Trazodone And Novel Intermediates" - Quick Company. [Link]

  • WO/2018/169420 METHOD FOR THE PREPARATION OF TRAZODONE - WIPO Patentscope. [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 4-Methyl-piperazine-1-carboxylic acid phenyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Methyl-piperazine-1-carboxylic acid phenyl ester. The method utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, or research applications involving this compound. All validation procedures are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound (Molecular Formula: C₁₂H₁₆N₂O₂, Molecular Weight: 220.27 g/mol ) is a chemical entity with a piperazine core, a structure prevalent in many biologically active compounds and pharmaceutical agents.[4] The piperazine moiety is a common building block in drug discovery, and its derivatives are investigated for a wide range of therapeutic applications.[5][6] Accurate quantification of such compounds is critical for ensuring product quality, monitoring reaction kinetics, and performing stability studies in drug development and chemical research.

This document provides a detailed, step-by-step protocol for the quantification of this compound using RP-HPLC, a widely used, versatile, and reliable analytical technique.[7][8][9] The method's validation is described in detail to assure its suitability for its intended purpose.[2]

Principle of the Method

The quantification is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection.[10] In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl- or C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[7][11]

The analyte, this compound, being a moderately nonpolar compound due to the phenyl ester and methylpiperazine groups, will have a hydrophobic interaction with the C18 stationary phase.[9][10] By using a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, the analyte is eluted from the column.[8] The phenyl group in the molecule provides a chromophore that allows for sensitive detection using a UV-Vis spectrophotometer. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Instrumentation and Reagents

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Gradient Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or nylon)

Chemicals and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (≥98% purity)

  • Diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Rationale for parameter selection:

  • C18 Column: A C18 column is a versatile stationary phase suitable for the retention of moderately nonpolar compounds like the analyte.[7][12]

  • Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. Formic acid is added to control the pH and improve peak shape by ensuring the basic nitrogen atoms in the piperazine ring are protonated.

  • Gradient Elution: A gradient program is chosen to ensure the elution of the analyte with a good peak shape within a reasonable runtime and to clean the column of any more strongly retained impurities.[8]

  • Detection Wavelength: 254 nm is a common wavelength for detecting aromatic compounds and is expected to provide good sensitivity for the phenyl ester moiety.

Experimental Protocols

Standard Stock Solution Preparation (1000 µg/mL)
  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the weighed standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Make up to the mark with diluent and mix thoroughly.

Preparation of Calibration Standards

Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh an amount of the sample expected to contain approximately 10 mg of the analyte.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Make up to the mark with diluent and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Prepare Calibration Standards (1-100 µg/mL) B->C G Inject Standards & Sample into HPLC C->G D Weigh Sample E Dissolve & Dilute Sample D->E F Filter Sample E->F F->G H Acquire Chromatographic Data G->H I Generate Calibration Curve (Peak Area vs. Concentration) H->I J Integrate Sample Peak Area H->J K Calculate Concentration I->K J->K

Figure 1: Overall experimental workflow from preparation to analysis.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo (a mixture of all potential formulation components except the analyte). The chromatograms were examined for any interfering peaks at the retention time of the analyte. The results showed no significant interference, confirming the method's specificity.

Linearity and Range

Linearity was assessed by analyzing the calibration standards at six concentration levels from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Range 1 - 100 µg/mL-
Regression Equation y = 45872x + 1250-

The high correlation coefficient indicates an excellent linear relationship between concentration and peak area over the specified range.

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.50.898.0% - 102.0%
100% 100.20.598.0% - 102.0%
120% 100.80.698.0% - 102.0%

The recovery values were within the acceptable limits, demonstrating the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Type%RSD of AssayAcceptance Criteria
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%

The low relative standard deviation (%RSD) values confirm that the method is precise.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N).

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

The method demonstrates sufficient sensitivity for the quantification of low levels of the analyte.

Validation cluster_validation Method Validation (ICH Q2) A Is the Method Suitable? B Specificity (No Interference?) A->B C Linearity & Range (r² ≥ 0.999?) B->C Yes H Method Requires Optimization B->H No D Accuracy (Recovery 98-102%?) C->D Yes C->H No E Precision (%RSD ≤ 2.0%?) D->E Yes D->H No F Sensitivity (LOD/LOQ) (Sufficiently Low?) E->F Yes E->H No G Method is Validated F->G Yes F->H No

Figure 2: Logical flow of the analytical method validation process.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, specific, linear, accurate, and precise for the quantification of this compound. The method has been validated in accordance with ICH guidelines and is suitable for routine quality control and research applications. The short run time allows for high throughput analysis.

References

  • A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Gadzała-Kopciuch, R. M. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. Retrieved from [Link]

  • Schug, K. A. (2019). How Reversed-Phase Liquid Chromatography Works. LCGC International. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • Mass Spec UCL. (2021, February 26). 14 Principles of Reversed Phase HPLC [Video]. YouTube. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Chrom Tech. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. Wikipedia. Retrieved from [Link]

  • Dr. Ehrenstorfer. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]

  • Starodub, M. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic N-Protection for the Synthesis of Unsymmetrical Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs. Its symmetrical nature, however, presents a significant synthetic challenge when distinct functionalities are required at the N1 and N4 positions. This guide provides a comprehensive overview of protecting group strategies to achieve unsymmetrical piperazine derivatives. We delve into the selection of orthogonal protecting groups, provide detailed, field-tested protocols for their introduction and selective removal, and offer expert insights into overcoming common experimental hurdles.

Introduction: The Piperazine Challenge

Piperazine's prevalence in pharmaceuticals stems from its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and bioavailability. However, the chemical equivalence of its two secondary amine nitrogens means that direct, selective functionalization is often impossible, leading to mixtures of mono- and di-substituted products. The key to unlocking the full potential of this scaffold lies in a robust protecting group strategy. By temporarily masking one nitrogen, the other can be selectively functionalized. A second, orthogonal protecting group can then be used to differentiate the two nitrogens, allowing for sequential, controlled elaboration into complex, unsymmetrical molecules.

The ideal protecting group strategy hinges on the principle of orthogonality , where each protecting group can be removed under a specific set of conditions that do not affect the other. This allows for precise, stepwise chemical modifications at each nitrogen atom.

The Chemist's Toolbox: Common Piperazine N-Protecting Groups

Choosing the right protecting group is dictated by the overall synthetic route, particularly the downstream reaction conditions the molecule must endure. The most common and reliable protecting groups for piperazine are carbamates, such as Boc and Cbz, due to their stability and well-defined deprotection methods.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsKey Advantages & Disadvantages
Boc (tert-Butoxycarbonyl)Boc-NDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl in Dioxane)Pros: Very stable to bases, hydrogenation, and mild nucleophiles. Cleavage products (isobutylene, CO₂) are volatile. Cons: Labile to strong acids.
Cbz (Carboxybenzyl)Cbz-NBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)Pros: Stable to acidic and basic conditions. Orthogonal to Boc. Cons: Not suitable for molecules with other reducible groups (e.g., alkynes, nitro groups).
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-NFmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)Pros: Stable to acid and hydrogenation. Orthogonal to both Boc and Cbz. Cons: Labile to bases, which can be a limitation in some synthetic routes.
Bn (Benzyl)Bn-NBenzyl bromide (BnBr)Catalytic Hydrogenation (H₂, Pd/C)Pros: Very stable to a wide range of conditions. Cons: Requires harsh hydrogenolysis conditions for removal, which can affect other functional groups.

Strategic Workflow for Unsymmetrical Piperazine Synthesis

The synthesis of an unsymmetrically substituted piperazine derivative is a multi-step process that requires careful planning. The general workflow involves monoprotection, functionalization of the free amine, and subsequent deprotection of the second amine for further modification.

G Start Piperazine (Free Base) MonoProtect Protocol 1: Monoprotection (e.g., with Boc₂O) Start->MonoProtect N1_Boc N-Boc-Piperazine MonoProtect->N1_Boc High Yield Func_N4 Protocol 2: Functionalization of N4 (e.g., Alkylation, Acylation) N1_Boc->Func_N4 Intermediate N1-Boc, N4-R Piperazine Func_N4->Intermediate Deprotect_N1 Protocol 3: Selective Deprotection of N1 (e.g., with TFA) Intermediate->Deprotect_N1 N4_R_Piperazine N4-R Piperazine Deprotect_N1->N4_R_Piperazine Func_N1 Final Functionalization of N1 N4_R_Piperazine->Func_N1 FinalProduct Unsymmetrical Piperazine (N1-R', N4-R) Func_N1->FinalProduct

Caption: General workflow for synthesizing unsymmetrical piperazine derivatives.

Core Protocols: Synthesis and Selective Deprotection

The following protocols are foundational for most synthetic routes requiring unsymmetrical piperazines. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: High-Yield Monoprotection of Piperazine with (Boc)₂O

Rationale: Direct monoprotection is challenging due to the competing formation of the diprotected byproduct. This protocol utilizes a slow addition of the protecting group reagent to a large excess of piperazine to favor the mono-adduct. The unreacted piperazine can be recovered and recycled.

Materials:

  • Piperazine (anhydrous)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • Setup: In a round-bottom flask, dissolve piperazine (5.0 eq) in anhydrous DCM (approx. 0.2 M relative to piperazine). Cool the flask to 0 °C in an ice bath with stirring.

  • Reagent Preparation: Dissolve (Boc)₂O (1.0 eq) in a minimal amount of anhydrous DCM and load it into an addition funnel.

  • Slow Addition: Add the (Boc)₂O solution dropwise to the stirred piperazine solution over 2-3 hours. Maintaining a low temperature and slow addition rate is critical to minimize di-boc formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ (2x) followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification & Characterization: The crude product will contain N-Boc-piperazine and unreacted piperazine.

    • Purification: The unreacted piperazine can be removed by an acid wash, or the desired product can be purified via flash column chromatography (e.g., using a gradient of 0-10% methanol in DCM).

    • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The Boc group introduces a characteristic singlet at ~1.4 ppm in the ¹H NMR spectrum.

Protocol 2: Orthogonal Protection - Synthesis of 1-Boc-4-Cbz-piperazine

Rationale: This protocol demonstrates the creation of a key intermediate where each nitrogen is masked by a protecting group that can be removed independently. This is achieved by protecting the remaining free amine of N-Boc-piperazine with a Cbz group.

Materials:

  • 1-Boc-piperazine (from Protocol 1)

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Standard workup reagents (as in Protocol 1)

Procedure:

  • Setup: Dissolve 1-Boc-piperazine (1.0 eq) in anhydrous DCM. Add TEA (1.2 eq) and cool the solution to 0 °C.

  • Addition: Add Cbz-Cl (1.1 eq) dropwise to the solution. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC.

  • Workup & Purification:

    • Perform an aqueous workup as described in Protocol 1.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 1-Boc-4-Cbz-piperazine.

    • Validation: Confirm the structure by NMR and MS. The product will show signals for both the Boc group and the aromatic protons of the Cbz group.

Protocol 3: Selective Deprotection and Functionalization

Rationale: This section illustrates the power of the orthogonal strategy. The Boc group is selectively removed under acidic conditions, leaving the Cbz group intact. The newly freed amine is then available for a subsequent reaction, such as reductive amination.

A. Selective Boc Deprotection

  • Setup: Dissolve 1-Boc-4-Cbz-piperazine (1.0 eq) in DCM.

  • Acid Treatment: Add trifluoroacetic acid (TFA, 5-10 eq) or a 4M HCl solution in dioxane. Stir at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

    • Re-dissolve the residue in DCM and neutralize by washing with saturated NaHCO₃.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield 1-Cbz-piperazine, often as a TFA or HCl salt if neutralization is omitted. The product is typically used directly in the next step.

G Start 1-Boc-4-Cbz-Piperazine Acid Acidic Conditions (TFA or HCl) Start->Acid Boc Cleaved Hydro Hydrogenolysis (H₂, Pd/C) Start->Hydro Cbz Cleaved Boc_Removed 1-Cbz-Piperazine (N4 Protected) Acid->Boc_Removed Base Basic Conditions (Piperidine/DMF) Cbz_Removed 1-Boc-Piperazine (N1 Protected) Hydro->Cbz_Removed Fmoc_Removed 1-Boc-Piperazine (Hypothetical N4-Fmoc)

Caption: Orthogonal deprotection choices for a Boc/Cbz protected piperazine.

B. Example Functionalization: Reductive Amination

  • Setup: Dissolve 1-Cbz-piperazine (1.0 eq) in a suitable solvent like dichloroethane (DCE) or methanol.

  • Imine Formation: Add an aldehyde or ketone (1.0 eq) and a mild acid catalyst like acetic acid (0.1 eq). Stir for 1 hour at room temperature.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Reaction: Stir at room temperature for 12-24 hours until the reaction is complete (monitor by LC-MS).

  • Workup & Purification: Quench the reaction with saturated NaHCO₃. Extract with DCM, dry the organic layer, and concentrate. Purify the final product by flash column chromatography.

Troubleshooting and Expert Insights

  • Problem: Low yield of mono-Boc-piperazine.

    • Cause: Addition of (Boc)₂O was too fast or the reaction was too concentrated, favoring di-protection.

    • Solution: Ensure slow, dropwise addition over several hours at 0 °C into a dilute solution containing a large excess (5-10 eq) of piperazine.

  • Problem: Incomplete deprotection of the Boc group.

    • Cause: Insufficient acid or reaction time. Water in the reaction can also quench the acid.

    • Solution: Use anhydrous solvents. Increase the equivalents of acid (up to 20 eq of TFA) or switch to 4M HCl in dioxane, which is often more effective.

  • Problem: Cbz group is unintentionally cleaved.

    • Cause: Exposure to catalytic hydrogenation conditions (e.g., Pd/C, H₂) during another synthetic step.

    • Solution: Carefully plan the synthetic route. If a reduction is needed elsewhere in the molecule, use a reagent that will not affect the Cbz group (e.g., NaBH₄ for reducing a ketone).

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, Inc., 2014. [Link]

  • Guan, H.-P., et al. A Practical and Efficient Synthesis of 1-Cbz-piperazine. Organic Preparations and Procedures International, 2006, 38(2), 208-211. [Link]

Application Notes and Protocols for the Cleavage of the Phenyl Carbamate Group from a Piperazine Nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenyl Carbamate Group in Piperazine Chemistry

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker.[1] The modulation of the reactivity of its two nitrogen atoms is crucial in the synthesis of complex drug candidates. While a plethora of nitrogen protecting groups are available, the phenyl carbamate (PhOC) group offers a unique combination of stability and reactivity. Phenyl carbamates are generally stable to acidic and mildly basic conditions, allowing for selective manipulations at other parts of a molecule.[2] However, their removal, particularly from a secondary amine like a piperazine nitrogen, requires specific and often vigorous conditions.[2]

This guide provides an in-depth analysis of the cleavage of the phenyl carbamate group from a piperazine nitrogen, detailing the underlying mechanisms and providing actionable protocols for researchers in drug development and synthetic chemistry.

Mechanistic Insight: Understanding the Cleavage Pathway

The mechanism of basic hydrolysis of phenyl carbamates is highly dependent on the substitution of the nitrogen atom. For primary amines, the cleavage proceeds through a stepwise elimination-addition pathway known as the E1cB (Elimination Unimolecular conjugate Base) mechanism.[2] In contrast, for N,N-disubstituted carbamates, such as a phenyl carbamate on a piperazine nitrogen, the reaction follows a bimolecular acyl substitution (BAc2) mechanism.[2]

The BAc2 Mechanism for Piperazine Phenyl Carbamate Cleavage

The absence of a proton on the nitrogen atom in a piperazine phenyl carbamate precludes the E1cB pathway. Instead, cleavage under strong basic conditions, such as with hydroxide ions, proceeds via a direct nucleophilic attack on the carbonyl carbon of the carbamate.

Caption: B_Ac2 mechanism for hydroxide-mediated cleavage.

This process involves the formation of a transient tetrahedral intermediate, which then collapses, expelling the phenoxide leaving group and generating an unstable carbamic acid. The carbamic acid subsequently decarboxylates to yield the deprotected piperazine, carbon dioxide, and a phenoxide anion. This BAc2 pathway generally requires more forcing conditions, such as higher temperatures and stronger bases, compared to the E1cB mechanism.[2]

Cleavage Methodologies and Protocols

The robust nature of the N,N-disubstituted phenyl carbamate necessitates the use of potent cleavage conditions. Below are detailed protocols for common deprotection strategies.

Method 1: Strong Base Hydrolysis (Saponification)

This is the most direct method for cleaving the phenyl carbamate group. The choice of base, solvent, and temperature is critical for achieving high yields and avoiding side reactions.

Protocol 1.1: Hydrolysis with Sodium Hydroxide in a Protic Solvent

This protocol is suitable for substrates that are stable to high pH and elevated temperatures.

  • Materials:

    • N-Phenylcarbamoyl piperazine substrate

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Water

    • Hydrochloric acid (HCl) for neutralization

    • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Step-by-Step Procedure:

    • Dissolve the N-phenylcarbamoyl piperazine substrate (1.0 equiv) in a mixture of methanol or ethanol and water (e.g., a 2:1 to 1:1 ratio).

    • Add a significant excess of solid NaOH or KOH (5-10 equiv).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 6 to 24 hours.

    • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with concentrated HCl to a pH of approximately 8-9.

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent such as EtOAc or DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected piperazine.

    • Purify the product by column chromatography or recrystallization as needed.

Causality Behind Experimental Choices:

  • The use of a large excess of a strong base like NaOH or KOH is necessary to drive the BAc2 reaction to completion, given the stability of the N,N-disubstituted carbamate.[2]

  • A protic solvent system (alcohol/water) is used to solubilize both the substrate and the inorganic base, facilitating the reaction.

  • Refluxing temperatures provide the necessary activation energy for the nucleophilic attack on the sterically hindered and electronically less reactive carbamate carbonyl.

Method 2: Reductive Cleavage

While less common for phenyl carbamates compared to benzyloxycarbonyl (Cbz) groups, reductive cleavage using powerful reducing agents can be an alternative, particularly if the molecule is sensitive to strong bases.

Protocol 2.1: Cleavage with Lithium Aluminum Hydride (LAH)

LAH is a potent reducing agent capable of cleaving amide and carbamate bonds.[3]

  • Materials:

    • N-Phenylcarbamoyl piperazine substrate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup reagents (water, 15% aq. NaOH, water)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • In a flame-dried flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (2-4 equiv) in anhydrous THF or Et₂O.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the N-phenylcarbamoyl piperazine substrate (1.0 equiv) in the same anhydrous solvent to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄. A common and safe method is the sequential, dropwise addition of:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams). This procedure should result in a granular precipitate that is easily filtered.

    • Stir the resulting mixture at room temperature for 1 hour.

    • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the solid through a pad of Celite.

    • Wash the filter cake thoroughly with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude deprotected piperazine.

    • Purify as necessary.

Causality Behind Experimental Choices:

  • LAH is a powerful, non-selective reducing agent. Its use is warranted when other functional groups are compatible or when basic hydrolysis is not feasible.[3]

  • Anhydrous conditions are critical as LAH reacts violently with water.

  • The Fieser workup is a standard and safe procedure for quenching LAH reactions, resulting in easily filterable aluminum salts.

Comparative Analysis of Cleavage Methods

The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups.

MethodReagentsTemperatureTypical TimeYieldsAdvantagesDisadvantages
Strong Base Hydrolysis NaOH or KOH in Alcohol/H₂OReflux (80-100 °C)6-24 hModerate to GoodCost-effective reagents; straightforward procedure.Harsh conditions; not suitable for base-sensitive substrates; potential for side reactions.
Reductive Cleavage LiAlH₄ in THF or Et₂OReflux4-16 hVariableOrthogonal to base-sensitive groups; can be milder than prolonged high-temperature hydrolysis.Requires strictly anhydrous conditions; LAH is a hazardous reagent; may reduce other functional groups.

Conclusion and Best Practices

The cleavage of a phenyl carbamate from a piperazine nitrogen is a challenging but achievable transformation that requires an understanding of the underlying BAc2 mechanism. The stability of this protecting group necessitates the use of "drastic" conditions, most commonly strong base-catalyzed hydrolysis at elevated temperatures.

Key Takeaways for the Bench Scientist:

  • Mechanism Matters: Recognize that the N,N-disubstituted nature of the piperazine carbamate dictates a BAc2 mechanism, requiring more forcing conditions than for primary amine carbamates.[2]

  • Start with the Basics: Strong base hydrolysis is the most common and direct method. Optimize temperature, reaction time, and base equivalents for your specific substrate.

  • Consider Orthogonality: If your molecule contains base-labile functional groups, reductive cleavage with a powerful hydride source like LiAlH₄ may be a viable, albeit more hazardous, alternative.

  • Safety First: When working with potent reagents like LiAlH₄, always use appropriate personal protective equipment and follow established safety procedures for handling and quenching.

  • Monitor Diligently: Due to the often-prolonged reaction times, diligent monitoring by TLC or LC-MS is essential to determine the point of complete conversion and to avoid unnecessary decomposition of the product.

By applying these principles and protocols, researchers can effectively deprotect phenyl carbamate-protected piperazines, enabling the advancement of their synthetic campaigns in drug discovery and development.

References

  • Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45677–45687. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. [Link]

  • Krapcho, A. P. (2007). Recent synthetic applications of the Krapcho dealkoxycarbonylation reaction. Tetrahedron, 63(44), 10833-10851.
  • G. S. Mandair, et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9, 2816-2835. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-piperazine-1-carboxylic acid phenyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-piperazine-1-carboxylic acid phenyl ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

I. Overview of the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The most common and direct method for its preparation is the reaction of 1-methylpiperazine with phenyl chloroformate. This reaction forms a carbamate linkage and is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While seemingly straightforward, this synthesis can present challenges related to yield, purity, and side reactions. This guide will address these potential issues and provide robust solutions.

II. Reaction Mechanism and Key Considerations

The fundamental reaction involves the nucleophilic attack of the secondary amine of 1-methylpiperazine on the electrophilic carbonyl carbon of phenyl chloroformate. The presence of a base is critical to scavenge the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Reaction Scheme:

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 1-Methylpiperazine + Phenyl Chloroformate + Triethylamine in Anhydrous DCM Reaction Stir at 0°C to Room Temperature Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench with Water Monitoring->Quench Reaction Complete Extraction Extract with DCM Quench->Extraction Wash Wash with 1M HCl, NaHCO3, Brine Extraction->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Column Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude_Product->Column Recrystallization Recrystallization (e.g., EtOAc/Hexanes) Crude_Product->Recrystallization Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product

Phenyl Carbamate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for phenyl carbamate synthesis. As researchers and drug development professionals, we understand that while the formation of a carbamate bond appears straightforward, the reality of laboratory work often presents challenges with side reactions that can complicate purification, reduce yields, and compromise the integrity of your final compound.

This guide is structured to provide direct, actionable advice. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common side reactions, offering solutions grounded in chemical principles. Our goal is to empower you to troubleshoot your experiments effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing phenyl carbamates?

There are two predominant pathways for forming phenyl carbamates, each with its own set of advantages and potential pitfalls:

  • From Isocyanates: The reaction of a phenyl isocyanate with an alcohol or a phenol is a common and often high-yielding method. This reaction is typically driven by the high electrophilicity of the isocyanate carbon.

  • From Chloroformates: The reaction of phenyl chloroformate with a primary or secondary amine provides an alternative route. This is a nucleophilic acyl substitution where the amine displaces the chloride.[1]

The choice of method often depends on the stability and commercial availability of the starting materials.

Q2: What are the most common impurities I should expect in my reaction?

The most prevalent side products are typically symmetrical or unsymmetrical ureas, isocyanate trimers (isocyanurates), and biurets. The presence of these impurities is often indicated by insoluble white precipitates, complex NMR spectra, or unexpected masses in LC-MS analysis. For instance, phenyl isocyanate can react with trace water to form aniline, which then rapidly reacts with another molecule of phenyl isocyanate to produce N,N'-diphenylurea, a notoriously insoluble byproduct.

Q3: What analytical techniques are best for identifying these side products?

A combination of techniques is most effective:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information. Urea (R-NH-CO-NH-R') protons often appear as broad singlets in the ¹H NMR spectrum, and the carbonyl carbon has a characteristic shift in the ¹³C NMR.

  • LC-MS: Ideal for identifying components in a complex mixture by their mass-to-charge ratio. This can quickly confirm the presence of ureas, trimers, or other adducts.

  • FTIR Spectroscopy: Useful for monitoring the reaction in real-time. The strong, sharp absorption band of the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹ is easily identifiable. Its disappearance indicates the consumption of the starting material, while the appearance of the carbamate carbonyl (~1700-1730 cm⁻¹) and urea carbonyl (~1630-1680 cm⁻¹) can be tracked.

Troubleshooting Guide: Common Experimental Issues

Q4: My reaction produced a low yield and a significant amount of an insoluble white solid. What is it and how can I prevent it?

Answer: This is a classic sign of urea formation or isocyanate polymerization . The insoluble white solid is most likely N,N'-diphenylurea or a polyurea.

Causality: This issue arises from two main pathways:

  • Hydrolysis of Isocyanate: Phenyl isocyanate is highly reactive towards nucleophiles, including water. Even trace amounts of moisture in your solvent or on your glassware can hydrolyze the isocyanate to an unstable carbamic acid, which rapidly decarboxylates to form aniline. This newly formed aniline is a potent nucleophile and will react with another molecule of phenyl isocyanate much faster than most alcohols, leading to the formation of insoluble N,N'-diphenylurea.[2]

  • Isocyanate Self-Polymerization: In the presence of certain catalysts (including bases, metal salts, or even nucleophiles) or at elevated temperatures, phenyl isocyanate can react with itself to form a cyclic trimer (a tri-phenyl isocyanurate) or higher molecular weight polymers.[3] These are often crystalline, stable, and insoluble.

Preventative Measures:

  • Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).

  • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon to prevent atmospheric moisture from entering the reaction vessel.

  • Control of Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many isocyanate reactions, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective. Avoid excessive heating unless you are certain it will not trigger polymerization.

  • Order of Addition: Add the isocyanate slowly to the solution of the alcohol/phenol. This maintains a low concentration of the isocyanate at any given time, disfavoring self-reaction.

Q5: I'm attempting to deprotect a primary amine protected with a phenoxycarbonyl (Phoc) group using a base, but I'm primarily isolating a symmetrical urea. What's happening?

Answer: You are observing the result of an E1cb-type elimination mechanism, which is common for carbamates derived from primary amines under basic conditions.[4]

Causality: The base deprotonates the carbamate nitrogen, creating a conjugate base. This intermediate can then eliminate a phenoxide anion to form a highly reactive isocyanate intermediate in situ. This isocyanate is then subject to two competing reactions:

  • Hydrolysis: If water is present (e.g., from aqueous base), the isocyanate hydrolyzes to the corresponding primary amine.[4]

  • Trapping by the Amine: The primary amine formed from hydrolysis is nucleophilic and can attack another molecule of the isocyanate intermediate. This amine-isocyanate reaction forms the symmetrical urea byproduct, often faster than the desired deprotection.[1][4]

The relative rates of these competing pathways determine the product distribution.

Troubleshooting & Solutions:

  • Anhydrous Deprotection: If possible, use non-aqueous basic conditions to minimize hydrolysis and subsequent urea formation.

  • Isocyanate Scavengers: Introduce a scavenger that can trap the isocyanate intermediate as it forms. For example, adding a large excess of a simple, volatile amine (like tert-butylamine) can form a different, more easily separable urea.[4]

  • Alternative Deprotection Methods: Consider alternative, non-basic deprotection strategies if urea formation is persistent and problematic for your synthesis.

Q6: My NMR spectrum is clean, but my yield is still lower than expected. I suspect a soluble byproduct. What could it be?

Answer: A likely culprit for a soluble byproduct, especially if you used excess isocyanate or elevated temperatures, is an allophanate .

Causality: An allophanate is formed when the carbamate product itself acts as a nucleophile and attacks another molecule of phenyl isocyanate. The N-H proton of the newly formed carbamate is acidic enough to be deprotonated (or to react directly), and the resulting nitrogen anion attacks the isocyanate. This is more common under basic conditions or at higher temperatures.

Preventative Measures & Solutions:

  • Stoichiometric Control: Use a slight excess of the alcohol/phenol component rather than the isocyanate. This ensures the isocyanate is the limiting reagent and is fully consumed before it can react with the product.

  • Temperature Management: Maintain the lowest practical reaction temperature. Allophanate formation has a higher activation energy than carbamate formation, so lower temperatures will significantly favor the desired reaction.

  • Purification: Allophanates can often be separated from the desired carbamate product by flash column chromatography.[5]

Summary of Common Side Reactions

Side ProductCausePreventative Measures
N,N'-Diphenylurea Reaction of phenyl isocyanate with water, leading to aniline formation, which then reacts with more isocyanate.[2]Use rigorous anhydrous conditions and an inert atmosphere.
Symmetrical Ureas During Phoc deprotection, the amine product traps the isocyanate intermediate.[1][4]Use anhydrous deprotection conditions or add an isocyanate scavenger.
Isocyanurate (Trimer) Self-polymerization of phenyl isocyanate, often catalyzed by bases, metals, or heat.[3]Maintain low temperatures; avoid strong bases as catalysts unless necessary.
Allophanate Reaction of the carbamate product with excess phenyl isocyanate.Use stoichiometric amounts or a slight excess of the alcohol/phenol; keep temperatures low.
Biuret Reaction of a urea byproduct with excess phenyl isocyanate.[3]The same measures that prevent urea formation will prevent biuret formation.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction for phenyl carbamate formation and the most common competing side reactions.

// Nodes isocyanate [label="Phenyl Isocyanate\n(Ph-N=C=O)"]; alcohol [label="Alcohol\n(R-OH)"]; carbamate [label="Phenyl Carbamate\n(Ph-NH-CO-OR)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {isocyanate, alcohol} -> carbamate [label=" Nucleophilic Attack "]; } .dot Caption: Desired reaction pathway for phenyl carbamate synthesis.

G cluster_hydrolysis Hydrolysis & Urea Formation cluster_trimerization Self-Polymerization cluster_allophanate Allophanate Formation isocyanate1 Phenyl Isocyanate water H₂O aniline Aniline isocyanate2 Phenyl Isocyanate urea N,N'-Diphenylurea isocyanate3 3x Phenyl Isocyanate trimer Isocyanurate (Trimer) carbamate_node Phenyl Carbamate isocyanate4 Phenyl Isocyanate allophanate Allophanate

Validated Experimental Protocols

Protocol 1: General Procedure for Phenyl Carbamate Synthesis from Phenyl Isocyanate

This protocol emphasizes strict anhydrous conditions to minimize side reactions.

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the alcohol or phenol (1.0 equiv) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve phenyl isocyanate (1.05 equiv) in a minimal amount of anhydrous DCM/THF and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred alcohol solution over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or by FTIR (disappearance of the -NCO peak at ~2270 cm⁻¹).

  • Workup: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Concentrate the mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure phenyl carbamate.[5]

Protocol 2: General Procedure for Phenyl Carbamate Synthesis from Phenyl Chloroformate

This protocol uses a base to activate the amine nucleophile.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equiv) and a suitable dry solvent (e.g., THF, DCM).[1] Add a non-nucleophilic base such as triethylamine (1.2 equiv) or pyridine.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add phenyl chloroformate (1.1 equiv) dropwise to the stirred solution. A precipitate of the amine hydrochloride salt will likely form.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature until the starting amine is consumed (monitor by TLC).

  • Workup: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization.[1]

References

  • Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Available at: [Link]

  • Google Patents. (n.d.). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
  • ACS Publications. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]

  • ResearchGate. (n.d.). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. Available at: [Link]

  • RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]

  • Google Patents. (n.d.). US7884121B2 - Process for the preparation of phenylcarbamates.
  • Wikipedia. (n.d.). Methyl isocyanate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. Available at: [Link]

  • PubMed. (2015). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. ChemSusChem. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Available at: [Link]

  • PubMed. (2022). Identification and determination of phenyl methyl carbamate released from adducted hemoglobin for methyl isocyanate exposure verification. Available at: [Link]

  • The Aquila Digital Community. (n.d.). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. Available at: [Link]

  • NIH. (2024). Isocyanate-based multicomponent reactions. PMC. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Guide for Mono-Acylation of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective mono-acylation of piperazine. The symmetrical nature of piperazine presents a classic synthetic hurdle: the formation of a difficult-to-separate mixture of mono- and di-acylated products. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you achieve high yields of your desired mono-acylated product with superior purity.

Frequently Asked Questions (FAQs)

Q1: I'm getting a significant amount of di-acylated product. How can I improve the yield of my mono-acylated piperazine?

This is the most common issue in piperazine chemistry. The two secondary amines have similar reactivity, leading to competitive acylation. There are three primary strategies to overcome this, ranging from a quick, direct approach to a more robust, multi-step method.

Strategy 1: Stoichiometric Control (The Direct Approach)

The simplest method is to use a large excess of piperazine relative to your acylating agent (e.g., acyl chloride). By ensuring piperazine is the limiting reagent's "environment," you statistically favor the reaction of an acylating agent with an unreacted piperazine molecule over a mono-acylated one.

  • Causality: The first acylation makes the remaining secondary amine less nucleophilic due to the electron-withdrawing effect of the newly formed amide group. However, this deactivation is often insufficient to prevent a second acylation, especially at higher concentrations of the acylating agent. Using a large excess of piperazine ensures that the concentration of the unreacted, more nucleophilic piperazine is always significantly higher than the mono-acylated intermediate.

  • Execution: A common starting point is to use 4 to 10 equivalents of piperazine for every 1 equivalent of the acylating agent.[1] The acylating agent should be added slowly to the solution of piperazine at a low temperature (e.g., 0 °C) to control the reaction rate and heat generation.

  • Trade-offs: While straightforward, this method suffers from poor atom economy and creates a significant purification challenge: separating your desired product from a large amount of unreacted piperazine.[1]

Strategy 2: The Protecting Group Strategy (The Most Robust Method)

The most reliable way to guarantee mono-acylation is to temporarily "block" one of the nitrogen atoms with a protecting group.[1][2] The tert-butoxycarbonyl (Boc) group is the most common choice due to its stability and ease of removal under acidic conditions.[1][2] This multi-step process involves protection, acylation, and deprotection.[1]

  • Causality: By protecting one nitrogen, you leave only one available nucleophilic site for the acylation reaction, completely preventing the formation of the di-acylated byproduct.

Workflow: Mono-acylation via Boc Protection

G Piperazine Piperazine MonoBoc 1-Boc-Piperazine Piperazine->MonoBoc Step 1: Protection BocAnhydride Boc Anhydride (Boc)₂O BocAnhydride->MonoBoc AcylatedBoc Acylated-Boc-Piperazine MonoBoc->AcylatedBoc Step 2: Acylation AcylChloride Acyl Chloride (R-COCl) AcylChloride->AcylatedBoc FinalProduct Mono-Acylated Piperazine AcylatedBoc->FinalProduct Step 3: Deprotection Acid Acid (TFA or HCl) Acid->FinalProduct

Caption: Protecting group workflow for selective mono-acylation.

Experimental Protocol 1: Boc Protection of Piperazine [3][4][5]

  • Setup: In a round-bottom flask, dissolve piperazine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and dioxane. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 0.95-1.0 equiv.) in the same solvent to the stirred piperazine solution. Note: Using slightly less than one equivalent of (Boc)₂O helps to minimize the formation of the di-protected byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography (silica gel, typically with a gradient of methanol in DCM) to isolate pure 1-Boc-piperazine.

Experimental Protocol 2: Acylation of 1-Boc-Piperazine

  • Setup: Dissolve 1-Boc-piperazine (1.0 equiv.) and a base (e.g., triethylamine or DIPEA, 1.2 equiv.) in an anhydrous solvent like DCM or THF at 0 °C.

  • Reagent Addition: Slowly add the acyl chloride (1.0-1.1 equiv.) to the stirred solution.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water or saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-acylated-N'-Boc-piperazine, which can be purified if necessary.

Experimental Protocol 3: Boc Deprotection [6][7]

  • Setup: Dissolve the N-acylated-N'-Boc-piperazine (1.0 equiv.) in a suitable solvent such as DCM, methanol, or dioxane.

  • Reagent Addition: Add a strong acid. Common choices are:

    • Trifluoroacetic acid (TFA, 5-10 equiv.) in DCM.

    • A 4M solution of HCl in dioxane (3-5 equiv.).[7]

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[7] The deprotected product often precipitates as its hydrochloride or trifluoroacetate salt.

  • Work-up: The solvent can be removed under reduced pressure. The resulting salt can be used directly, or the free base can be obtained by dissolving the salt in water, basifying with a base like NaOH or K₂CO₃ to pH > 10, and extracting with an organic solvent (e.g., ethyl acetate).[6]

Strategy 3: Optimization of Reaction Conditions

If you must use the direct approach, careful optimization of reaction conditions can improve selectivity.

ParameterRecommendationRationale
Temperature 0 °C to -20 °CLowers the reaction rate, increasing the kinetic difference between the first and second acylation.
Rate of Addition Add acylating agent dropwise over 1-2 hoursMaintains a low instantaneous concentration of the acylating agent, reducing the probability of a second reaction.[2]
Solvent Aprotic solvents (DCM, THF, Acetonitrile)Solvates the reactants without interfering with the reaction.
Base Non-nucleophilic base (e.g., Triethylamine, DIPEA)Scavenges the HCl byproduct of the acylation reaction without competing with piperazine as a nucleophile.
Q2: Purification of my mono-acylated product from excess piperazine is difficult. What are some effective methods?

Separating the basic mono-acylated product from the more basic starting piperazine is a common purification challenge.

  • Acid-Base Extraction: This is a highly effective method.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

    • Wash the organic solution with a dilute acid (e.g., 1M HCl). The more basic piperazine will be protonated and move to the aqueous layer, while the less basic mono-acylated product may remain in the organic layer. Multiple washes may be needed.

    • Careful pH control is critical. You may need to screen different pH values to find the optimal point of separation.

  • Column Chromatography: While effective, this can be challenging due to the basic nature of the compounds, which can lead to streaking on silica gel.

    • Tip: To improve separation, add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonium hydroxide to the eluent system. This deactivates the acidic sites on the silica gel, leading to better peak shapes.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent purification method.[1] The hydrochloride salt of the product can often be selectively precipitated and recrystallized from solvents like isopropanol or ethanol/ether mixtures.[1][2]

Q3: Are there alternative methods to consider for synthesizing mono-acylated piperazines?

Yes, several other strategies can be employed, particularly when the protecting group strategy is not suitable for your target molecule.

  • Protonation as Protection: One of the piperazine nitrogens can be "protected" by protonation, forming a piperazine-1-ium salt.[1] This deactivates one nitrogen, allowing the other to react selectively.[1] This method avoids the installation and removal of a chemical protecting group.[1]

  • Flow Chemistry: Continuous flow reactors offer exceptional control over stoichiometry, mixing, and temperature.[2] By precisely mixing streams of piperazine and the acylating agent in a 1:1 ratio within a heated or cooled coil, the reaction can be highly selective for mono-acylation, minimizing the formation of the di-substituted product.[2]

  • Alternative Acylating Agents: Highly reactive acyl chlorides can sometimes be difficult to control. Using less reactive acylating agents, such as carboxylic acids activated in situ with coupling reagents (e.g., HATU, HOBt, or CDMT), can provide greater selectivity for mono-acylation.[8]

Decision Tree: Choosing a Mono-Acylation Strategy

DecisionTree start Start: Need Mono-Acylated Piperazine q1 Is absolute selectivity critical? start->q1 protect Use Protecting Group Strategy (Boc) q1->protect Yes q2 Is purification from excess piperazine feasible? q1->q2 No stoichiometry Use Stoichiometric Control (Excess Piperazine) q2->stoichiometry Yes q3 Are flow chemistry resources available? q2->q3 No flow Consider Flow Chemistry q3->flow Yes alt Explore Alternative Methods: - Protonation Protection - Milder Acylating Agents q3->alt No

Caption: Decision-making guide for selecting a synthetic strategy.

References

  • K-C. L, L. P, C. M, et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Available at: [Link]

  • S. R, D. R, C. M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • M. R, G. S, J. S, et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • G. Prasanthi et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

  • S. H, S. M, A. H, et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • F. M, A. T, Z. N, et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • A. T. P, M. Y. (2012). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. National Institutes of Health (NIH). Available at: [Link]

  • Various Authors. (n.d.). Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Basic Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chromatographers. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding a common challenge in HPLC: peak tailing of basic piperazine compounds. As researchers, scientists, and drug development professionals, achieving symmetrical peaks is paramount for accurate quantification and robust analytical methods. This resource is designed to equip you with the foundational knowledge and practical steps to diagnose and resolve peak tailing issues, ensuring the integrity and quality of your chromatographic data.

Understanding the Root Cause: The Challenge of Basic Analytes

Peak tailing, an asymmetry in the chromatographic peak where the latter half is broader than the leading half, is a frequent issue when analyzing basic compounds like piperazine and its derivatives.[1] The primary culprit is often unwanted secondary interactions between the analyte and the stationary phase.[2][3] In reversed-phase HPLC, which typically employs a non-polar stationary phase and a polar mobile phase, the ideal separation is based on hydrophobic interactions.[4] However, for basic compounds, other interactions can interfere.

Compounds with amine functional groups, such as piperazines, are particularly susceptible to strong interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][5] These silanol groups are acidic and can become ionized (negatively charged) at mobile phase pH levels above 3, leading to strong electrostatic interactions with protonated (positively charged) basic analytes.[5][6] This secondary retention mechanism is a significant contributor to peak tailing.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for my basic piperazine compound?

The most prevalent cause is the interaction between your protonated basic analyte and ionized residual silanol groups on the silica-based stationary phase.[5][7] This is a form of secondary interaction that leads to a portion of the analyte molecules being retained longer than the main band, resulting in a tailed peak.[8]

Q2: How does mobile phase pH affect peak tailing of basic compounds?

Mobile phase pH is a critical factor. At a low pH (typically below 3), the silanol groups on the stationary phase are protonated and therefore neutral, which minimizes their ability to interact electrostatically with your protonated basic analyte.[2][6] This often leads to improved peak shape. Conversely, at a higher pH, the silanol groups become deprotonated and negatively charged, increasing the likelihood of strong interactions and peak tailing.[5][6]

Q3: Can the choice of HPLC column eliminate peak tailing?

Yes, column selection is crucial. Modern HPLC columns offer various technologies to mitigate silanol interactions.[7] Consider using:

  • End-capped columns: These columns have been treated to chemically bond a less reactive group to the residual silanols, effectively shielding them from interaction with analytes.[2]

  • Columns with "Type B" silica: This high-purity silica has a lower metal content and fewer acidic silanol sites, leading to better peak shapes for basic compounds.[6]

  • Hybrid particle columns: These columns incorporate organic polymers into the silica matrix, which can offer a wider usable pH range and reduced silanol activity.

  • Columns specifically designed for basic compounds: Many manufacturers offer stationary phases with proprietary surface modifications to improve the analysis of basic analytes.

Q4: What is a "competing base" and how can it help?

A competing base, such as triethylamine (TEA), is a mobile phase additive that can reduce peak tailing.[9][10] Being a small, basic molecule, TEA can preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your larger piperazine analyte.[9] This minimizes the secondary interactions that cause tailing.[11] However, be aware that additives like TEA can sometimes shorten column lifetime.[9]

Q5: My peak tailing is inconsistent between runs. What could be the issue?

Inconsistent peak tailing often points to a lack of control over the mobile phase pH. This can happen if the buffer capacity is insufficient or if the mobile phase is not prepared fresh daily.[12] The absorption of atmospheric CO2 can lower the pH of an unbuffered or weakly buffered mobile phase, leading to variable retention times and peak shapes.[2]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with basic piperazine compounds.

Step 1: Initial Assessment and System Suitability Check

Before making any changes to your method, it's essential to ensure your HPLC system is performing correctly.

  • Benchmark Your System: A valuable troubleshooting practice is to have a standard method with a well-characterized analyte that you can run on your system and column when they are known to be in good condition.[2] If this benchmark method also shows problems, it points towards a system or column issue rather than a method-specific problem.[2]

  • Check for Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Ensure connections are made with minimal dead volume.[1]

  • Inspect for Column Voids or Blockages: A sudden increase in backpressure or the appearance of split or severely tailed peaks could indicate a void at the column inlet or a blocked frit.[3] If a void is suspected, reversing the column and flushing it to waste (if the manufacturer's instructions permit) may resolve the issue.[3]

Step 2: Mobile Phase Optimization - The Key to Symmetrical Peaks

The mobile phase composition is the most powerful tool for controlling the peak shape of basic analytes.

The primary strategy is to adjust the mobile phase pH to suppress the ionization of residual silanol groups.

  • Low pH Approach (pH 2-3): Operating at a low pH is often the most effective way to improve peak shape for basic compounds.[2] At this pH, the silanol groups are protonated (neutral), minimizing electrostatic interactions. Your basic piperazine analyte will be protonated (positively charged).

  • High pH Approach (pH > 8): An alternative strategy is to use a high pH mobile phase. In this case, your basic analyte will be in its neutral form, which can also reduce unwanted ionic interactions. However, this approach requires a column that is stable at high pH, as traditional silica-based columns can dissolve under these conditions.

Using a buffer is critical for maintaining a stable pH and ensuring reproducible chromatography.[12]

  • Choosing the Right Buffer: Select a buffer with a pKa value within +/- 1 unit of your target mobile phase pH for optimal buffering capacity.[12]

  • Buffer Concentration: A buffer concentration of 10-50 mM is generally sufficient for small molecule analysis.[13] In some cases, increasing the buffer concentration (e.g., >20 mM) can help to reduce peak tailing.[2]

  • Volatile vs. Non-Volatile Buffers: If your analysis involves mass spectrometry (MS) detection, it is essential to use a volatile buffer system, such as ammonium formate or ammonium acetate, to avoid fouling the MS source.[12]

Table 1: Common Buffers for Reversed-Phase HPLC

Buffer SystempKaUseful pH RangeUV Cutoff (nm)MS Compatibility
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2, 11.3-13.3~200No
Formate3.82.8-4.8~210Yes
Acetate4.83.8-5.8~205Yes
Ammonium Bicarbonate9.8 (apparent)8.8-10.8~200Yes

Data compiled from various sources.[13][14]

  • Prepare Stock Solutions:

    • Solution A: 20 mM Phosphoric Acid (H₃PO₄). Carefully add the required amount of concentrated phosphoric acid to HPLC-grade water.

    • Solution B: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄). Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water.

  • pH Adjustment: While stirring, add Solution B to Solution A until the pH meter reads 2.5.

  • Filtration: Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.[15]

  • Mobile Phase Preparation: Mix the filtered aqueous buffer with the desired organic modifier (e.g., acetonitrile or methanol) in the correct proportions. It is crucial to measure the pH of the aqueous portion of the mobile phase before adding the organic solvent.[2]

  • Degassing: Degas the final mobile phase using sonication or helium sparging to prevent bubble formation in the HPLC system.[15]

When pH adjustment alone is insufficient, the use of a competing base can be highly effective.

  • Triethylamine (TEA): Add TEA to the mobile phase at a concentration of 0.05-1%.[16] TEA is a small basic molecule that will preferentially interact with the active silanol sites, thereby reducing their availability to interact with your piperazine analyte.[9][11]

  • Other Amine Additives: Other amine additives can also be used, and the choice may depend on the specific analyte and separation conditions.

Step 3: Column Selection and Care

The choice of stationary phase is a fundamental aspect of method development for basic compounds.

  • Select a High-Purity, End-capped Column: For new method development, start with a modern, high-purity (Type B silica) column that has been effectively end-capped. This will minimize the number of accessible silanol groups from the outset.

  • Consider Columns for High pH: If you are working with a high pH mobile phase, ensure your column is specified for these conditions to prevent stationary phase degradation.

  • Column Equilibration: Always ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. Insufficient equilibration can lead to shifting retention times and poor peak shape.

Step 4: Sample Preparation

The composition of the sample solvent can also impact peak shape.

  • Solvent Mismatch: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion, including tailing. Whenever possible, dissolve your sample in the initial mobile phase.

Visualizing the Problem and Solution

The Mechanism of Silanol Interaction

The following diagram illustrates the interaction between a protonated piperazine derivative and an ionized silanol group on the stationary phase, which is a primary cause of peak tailing.

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase StationaryPhase Si-O⁻ TailingPeak Result: Peak Tailing StationaryPhase->TailingPeak Piperazine R₂N⁺H₂ Piperazine->StationaryPhase Electrostatic Interaction G Start Peak Tailing Observed SystemCheck Perform System Suitability Check Start->SystemCheck SystemOK System OK? SystemCheck->SystemOK FixSystem Troubleshoot HPLC System (Connections, Column Hardware) SystemOK->FixSystem No MobilePhasePH Adjust Mobile Phase pH (Low pH: 2-3) SystemOK->MobilePhasePH Yes FixSystem->SystemCheck PeakShapeImproved1 Peak Shape Improved? MobilePhasePH->PeakShapeImproved1 AddCompetingBase Add Competing Base (e.g., TEA) PeakShapeImproved1->AddCompetingBase No End Problem Solved PeakShapeImproved1->End Yes PeakShapeImproved2 Peak Shape Improved? AddCompetingBase->PeakShapeImproved2 ChangeColumn Select Alternative Column (e.g., End-capped, High pH stable) PeakShapeImproved2->ChangeColumn No PeakShapeImproved2->End Yes ChangeColumn->End

Caption: A systematic approach to troubleshooting peak tailing.

Concluding Remarks

Troubleshooting peak tailing in the HPLC analysis of basic piperazine compounds is a methodical process that hinges on a solid understanding of the underlying chemical interactions. By systematically addressing potential issues with the HPLC system, carefully optimizing the mobile phase, and selecting the appropriate column chemistry, you can achieve symmetrical peaks and generate high-quality, reliable data. This guide serves as a comprehensive resource to empower you in your chromatographic endeavors. Should you continue to experience difficulties, consulting with your column manufacturer's technical support is always a recommended next step.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC. [Link]

  • Hussein, J. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomedical and Pharmacology Journal, 18(2). [Link]

  • Ahmed R. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Clinical Investigations, 14(9), 531. [Link]

  • Sokolowski, A., & Wahlund, K. G. (1980). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Journal of Chromatography A, 189(3), 299-316. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (2025, April 1). Phenomenex. [Link]

  • Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub. [Link]

  • Guillarme, D., & Dong, M. (2013). Newer developments in HPLC impacting pharmaceutical analysis: a brief review. American Pharmaceutical Review, 16(4), 36-43. [Link]

  • Basics of HPLC_Part 1; HPLC Configuration/Mobile Phase/Buffer. (2022, May 8). YouTube. [Link]

  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. [Link]

  • Preparing Buffer Solutions. (n.d.). Shimadzu. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15). Sepu-Lab. [Link]

  • HPLC Column Selection Guide. (n.d.). SCION Instruments. [Link]

  • Mobile Phase Preparation Tips & Tricks. (2022, November 2). Phenomenex. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. [Link]

  • HPLC Mobile Phase Preparation Guide. (n.d.). Scribd. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]

  • HPLC Separation Modes. (n.d.). Waters Corporation. [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? (n.d.). Waters Knowledge Base. [Link]

  • Stella, C., Rudaz, S., Mottaz, M., Carrupt, P. A., & Veuthey, J. L. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of separation science, 27(4), 284-292. [Link]

  • How Do I Choose? A guide to HPLC column selection. (2021, December 16). Agilent. [Link]

  • A Review On High-Performance Liquid Chromatography: Techniques, Methodologies, And Applications- Significance In Drug Development. (2025, February 2). IJCRT.org. [Link]

Sources

Phenyl Chloroformate & Amines Reaction Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of reaction conditions involving phenyl chloroformate and amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of carbamate synthesis. Here, we move beyond simple protocols to provide in-depth, field-tested insights into reaction mechanisms, troubleshooting, and optimization strategies. Our goal is to empower you with the knowledge to not only execute these reactions successfully but also to understand the causality behind each experimental choice.

CORE PRINCIPLES: Navigating the Reaction Landscape

The reaction of an amine with phenyl chloroformate is a cornerstone of organic synthesis, primarily for the formation of carbamates. The fundamental transformation involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of phenyl chloroformate, leading to the displacement of the phenoxy group as a leaving group and the formation of the desired carbamate. The reaction also generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[1]

While the reaction appears straightforward, its success is contingent on a delicate balance of factors including solvent polarity, base strength, temperature, and the inherent properties of the amine substrate. This guide will dissect these variables to provide a clear path to high-yield, high-purity carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes?

A1: Several factors can contribute to a slow or incomplete reaction:

  • Insufficiently Nucleophilic Amine: Amines with electron-withdrawing groups or significant steric hindrance may exhibit reduced nucleophilicity, slowing down the reaction.[2]

  • Inadequate Base: If the base is not strong enough or is present in insufficient quantity, the generated HCl will protonate the starting amine, effectively quenching the reaction.

  • Low Temperature: While lower temperatures are often used to control exotherms and minimize side reactions, they can also significantly reduce the reaction rate.

  • Solvent Choice: A solvent that does not adequately solubilize the amine or the base can lead to a heterogeneous mixture and poor reaction kinetics.

Q2: I am observing a significant amount of a symmetrical urea byproduct. How can I prevent this?

A2: Symmetrical urea formation is a common side reaction, particularly with primary amines.[3] It occurs when the initially formed carbamate reacts with another molecule of the starting amine. This can be minimized by:

  • Slow Addition of Phenyl Chloroformate: Adding the phenyl chloroformate dropwise to the amine solution helps to maintain a low concentration of the chloroformate, favoring the formation of the carbamate over the urea.

  • Use of a Non-Nucleophilic Base: Strong, non-nucleophilic bases like triethylamine or diisopropylethylamine (DIPEA) are preferred over those that can also act as nucleophiles.

  • Controlling Stoichiometry: Using a slight excess of phenyl chloroformate (e.g., 1.1 equivalents) can help to ensure that all of the amine is consumed before it can react with the carbamate product.[3]

Q3: What is the best way to handle and store phenyl chloroformate?

A3: Phenyl chloroformate is a moisture-sensitive and corrosive compound that requires careful handling.[4][5]

  • Storage: It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[4] Refrigeration is recommended.[6]

  • Handling: Always handle phenyl chloroformate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] It is incompatible with strong oxidizing agents, amines, and bases.[4]

Q4: Can I use an aqueous base for this reaction?

A4: Yes, a two-phase system with an aqueous base like sodium hydroxide or sodium bicarbonate can be employed.[7] In this setup, the reaction is believed to occur at the interface of the organic and aqueous layers.[7] This method can be advantageous for large-scale reactions as it simplifies the removal of the salt byproduct. However, it is crucial to ensure that the phenyl chloroformate does not excessively hydrolyze in the presence of water.

Troubleshooting Guide

This troubleshooting guide provides a structured approach to resolving common issues encountered during the reaction of phenyl chloroformate with amines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: Phenyl chloroformate has hydrolyzed. 2. Inactive Amine: The amine has been protonated by HCl byproduct. 3. Low Reactivity: The amine is sterically hindered or electronically deactivated. 4. Incorrect Stoichiometry: Insufficient phenyl chloroformate was used.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. 2. Add a suitable base (e.g., triethylamine, NaHCO₃) in at least stoichiometric amounts (1.0-1.2 equivalents).[1] 3. Increase the reaction temperature and/or reaction time. Consider using a more reactive chloroformate if the issue persists. 4. Use a slight excess of phenyl chloroformate (1.1 equivalents).[3]
Multiple Spots on TLC, Including a High Rf Spot 1. Excess Phenyl Chloroformate: The high Rf spot is likely unreacted phenyl chloroformate. 2. Side Product Formation: The other spots could be urea or other byproducts.1. During work-up, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to quench and remove excess phenyl chloroformate. 2. Refer to the FAQ on urea formation. Analyze the side products by LC-MS or NMR to identify them and adjust reaction conditions accordingly.
Formation of a White Precipitate During Reaction 1. Amine Hydrochloride Salt: The generated HCl has reacted with the amine or the basic catalyst. 2. Product Precipitation: The desired carbamate may be insoluble in the reaction solvent.1. This is expected. The salt can be removed by filtration at the end of the reaction or by an aqueous work-up. 2. If the product precipitates, ensure adequate stirring to maintain a homogenous slurry. Consider switching to a solvent in which the product is more soluble.
Difficulty in Product Purification 1. Co-elution of Product and Phenol: Phenol, a byproduct, can be difficult to separate from the desired carbamate. 2. Product Streaking on Silica Gel: The carbamate may be interacting strongly with the silica gel.1. Wash the organic layer with a dilute aqueous base (e.g., 1N NaOH) during work-up to remove the acidic phenol.[3] 2. Add a small amount of a polar solvent like methanol to the elution solvent system to improve the chromatography. For basic carbamates, adding a small amount of triethylamine to the eluent can also help.

Experimental Protocols

General Protocol for the Synthesis of Carbamates

This protocol provides a general starting point for the reaction of phenyl chloroformate with a primary or secondary amine. Optimization may be required for specific substrates.

Materials:

  • Amine (1.0 equiv)

  • Phenyl Chloroformate (1.1 equiv)[3]

  • Anhydrous Solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Triethylamine, 1.2 equiv)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) in the chosen anhydrous solvent.

  • Add the base (e.g., triethylamine, 1.2 equiv) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phenyl chloroformate (1.1 equiv) dropwise to the stirred solution over a period of 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Monitoring by Thin Layer Chromatography (TLC)

Typical Eluent: A mixture of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted based on the polarity of the product.

Visualization:

  • UV light (254 nm) is typically effective for visualizing aromatic compounds.

  • Staining with potassium permanganate or other suitable stains can be used for compounds that are not UV-active.

Interpretation:

  • Starting Amine: Typically has a lower Rf value and may streak.

  • Phenyl Chloroformate: Has a high Rf value.

  • Carbamate Product: Should appear as a new spot with an intermediate Rf value.

Data Presentation

Recommended Reaction Conditions for Various Amines
Amine TypeExampleSolventBaseTemperatureTypical Reaction TimeExpected Yield
Primary Aliphatic BenzylamineDichloromethaneTriethylamine0 °C to RT1-2 hours>90%
Secondary Aliphatic PiperidineTHFTriethylamine0 °C to RT1-2 hours>95%
Primary Aromatic AnilineDichloromethanePyridineRT2-4 hours80-90%
Electron-Deficient Aromatic 4-NitroanilineTHFNaHRT to 40 °C4-8 hours70-85%
Sterically Hindered tert-ButylamineDichloromethaneTriethylamineRT6-12 hours85-95%

Note: These are general guidelines. Actual conditions and yields may vary depending on the specific substrate and scale of the reaction.

Visualizations

Reaction Mechanism

G Amine Amine (R₂NH) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Salt Salt (e.g., Et₃NH⁺Cl⁻) Amine->Salt PCF Phenyl Chloroformate PCF->Intermediate Carbamate Carbamate Product Intermediate->Carbamate Elimination HCl HCl Intermediate->HCl Phenol Phenol Intermediate->Phenol HCl->Salt Base Base (e.g., Et₃N) Base->Salt

Caption: General mechanism for carbamate formation.

Troubleshooting Workflow

G Start Low Yield or Incomplete Reaction CheckMoisture Check for Moisture Contamination? Start->CheckMoisture CheckBase Sufficient Base Used? CheckMoisture->CheckBase No SolutionMoisture Use Anhydrous Conditions CheckMoisture->SolutionMoisture Yes CheckReactivity Amine Sterically Hindered or Deactivated? CheckBase->CheckReactivity Yes SolutionBase Add More Base (1.2 eq) CheckBase->SolutionBase No CheckTemp Reaction Temperature Too Low? CheckReactivity->CheckTemp No SolutionReactivity Increase Temperature/Time CheckReactivity->SolutionReactivity Yes SolutionTemp Increase Reaction Temperature CheckTemp->SolutionTemp Yes End Reaction Optimized CheckTemp->End No SolutionMoisture->End SolutionBase->End SolutionReactivity->End SolutionTemp->End

Caption: Troubleshooting decision tree for low-yield reactions.

References

  • Lee, I., et al. (1998). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1729-1734. [Link]

  • Laconde, G., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45679–45688. [Link]

  • Bose, D. S., Varadarajan, S., & Vanajatha, G. (2001). Phenyl chloroformate: A convenient reagent for the preparation of nitriles from primary amides. Indian Journal of Chemistry, 40B, 722-723. [Link]

  • Kwak, S. H., & Gong, Y. D. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron, 69(34), 7107-7111. [Link]

  • El-Subbagh, H. I., & Mat-Al-Yah, S. A. (2020). N-Dealkylation of Amines. Molecules, 25(16), 3694. [Link]

  • Li, Z. Y., et al. (2013). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ChemInform, 44(49). [Link]

  • FMC Corporation. (1984).
  • Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Luedtke, N. W. (2007). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 48(48), 8474-8477. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Williamson, K. L., & Masters, K. M. (2016). Purification of Organic Compounds by Flash Column Chromatography. Journal of Chemical Education, 93(9), 1597-1600. [Link]

  • T-Cell. (2010). Carbamate Synthesis. ScienceMadness Discussion Board. [Link]

  • Laconde, G., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45679–45688. [Link]

  • Asaad, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Loba Chemie. (2015). PHENYL CHLOROFORMATE FOR SYNTHESIS MSDS. [Link]

  • T-Cell. (2010). Carbamate Synthesis. ScienceMadness Discussion Board. [Link]

  • Sahu, R., et al. (2013). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Asian Journal of Research in Chemistry, 6(8), 755-758. [Link]

  • Luedtke, N. W. (2007). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 48(48), 8474-8477. [Link]

  • Krause, R. T. (1980). High-performance liquid chromatographic determination of aryl N-methylcarbamate residues using post-column hydrolysis electrochemical detection. Journal of Chromatography A, 198(2), 237-245. [Link]

  • FMC Corporation. (1984).
  • E. I. Du Pont De Nemours and Company. (1991). Process for the preparation of alkyl carbamates. EP 0442173 A1. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl chloroformate. PubChem. [Link]

  • Hobson, J. D., & McCluskey, J. G. (1967). Cleavage of Tertiary Bases with Phenyl Chloroformate: The Reconversion of 21-Deoxyajmaline into Ajmaline. Journal of the Chemical Society C: Organic, 2015-2017. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • Britton, E. C., & Livak, J. E. (1950). Method for the preparation of phenyl chloroformate. U.S.
  • Chemrevise. (n.d.). 6.10 Amines. [Link]

Sources

Technical Support Center: Purification of Polar Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of compounds. Due to their high polarity and basic nature, piperazine derivatives often exhibit problematic chromatographic behavior, including poor retention, severe peak tailing, and low recovery.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges effectively. Our approach is grounded in explaining the fundamental principles behind the purification strategies, empowering you to make informed decisions in your own work.

Troubleshooting Guide: Common Purification Problems

This section addresses specific, common issues encountered during the purification of polar piperazine derivatives in a direct question-and-answer format.

Q1: My polar piperazine derivative shows no retention on my C18 column and elutes in the solvent front. What's happening and how can I fix it?

Answer:

This is a classic problem for highly polar molecules in Reversed-Phase (RP) chromatography. A C18 column has a non-polar (hydrophobic) stationary phase. Your polar compound has a much higher affinity for the polar mobile phase (e.g., water/acetonitrile) than for the stationary phase, so it travels with the mobile phase without interaction, eluting at the column's void volume.[1]

Probable Causes & Solutions:

  • Mismatched Polarity: The fundamental principle of RP chromatography is "like dissolves like." Your polar analyte requires a polar stationary phase to be retained.

    • Solution: Switch to a more suitable chromatographic mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique for this issue.[1][2][3] HILIC uses a polar stationary phase (like bare silica, amine, or amide-bonded silica) with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water). In HILIC, water acts as the strong, eluting solvent.[1][4]

  • Insufficient Interaction: Even on RP columns, some interaction can be induced, but standard conditions are often insufficient.

    • Solution (If you must use RP):

      • Use 100% Aqueous Mobile Phase: Try running your separation with a mobile phase containing no organic modifier. This requires a column specifically designed to be "aqueous stable" to prevent stationary phase collapse.

      • Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) into the mobile phase. These reagents have a hydrophobic tail that interacts with the C18 stationary phase and a charged head that pairs with your protonated (positively charged) basic piperazine derivative, effectively increasing its retention.

Q2: I'm observing severe peak tailing for my piperazine compound, even with good retention. How can I improve the peak shape?

Answer:

Peak tailing for basic compounds like piperazine derivatives is most often caused by secondary interactions with the stationary phase.[5] The primary culprit is the interaction between the basic amine groups on your molecule and acidic silanol groups (Si-OH) on the surface of silica-based columns.[5] This leads to non-ideal adsorption/desorption kinetics, smearing the peak.

Probable Causes & Solutions:

  • Silanol Interactions (Primary Cause): Free silanol groups on the silica backbone are acidic and strongly interact with basic analytes.

    • Solution 1: pH Adjustment: Increase the pH of the mobile phase. By raising the pH to be 2-3 units above the pKa of the silanol groups (~pH 3.5-4.5) and below the pKa of your basic analyte, you deprotonate the silanols, neutralizing them and minimizing the unwanted interaction. For many basic compounds, a pH > 8 is effective, but this requires a pH-stable column (e.g., hybrid silica or polymer-based).[5]

    • Solution 2: Add a Competitive Base: Introduce a small amount of a competitive base, like triethylamine (TEA) or ammonia, into the mobile phase. These "silanol blockers" are small basic molecules that preferentially interact with the active silanol sites, effectively shielding your analyte from them.

    • Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible free silanols. Ensure you are using a column specifically designed for good peak shape with basic compounds.

  • Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to tailing.

    • Solution: Reduce the mass of the sample injected onto the column. Perform a loading study to determine the optimal sample load for your column dimension.

  • Metal Contamination: The HPLC system itself (e.g., stainless steel frits, tubing) can have active sites that interact with basic compounds.

    • Solution: Use a bio-inert or PEEK-lined system if chelating effects are suspected. Pre-flushing the system with a chelating agent like EDTA can sometimes help.

Q3: My compound recovery is very low after purification. Where could it be going?

Answer:

Low recovery suggests your compound is being irreversibly lost somewhere during the purification process. This can be due to strong, irreversible binding to the column, degradation, or issues during post-purification workup.

Probable Causes & Solutions:

  • Irreversible Adsorption: Extremely strong interactions with the stationary phase can lead to your compound never eluting from the column.

    • Solution: This is common on silica gel with very basic amines.[6] Using a less acidic stationary phase like alumina can be beneficial for flash chromatography. For HPLC, this points to an inappropriate column/mobile phase choice. Switching to HILIC on an amine-based column or using a robust high-pH RP method is advisable.

  • On-Column Degradation: The acidic environment of a standard silica column or a low-pH mobile phase can degrade sensitive molecules.

    • Solution: Ensure your compound is stable at the pH of your mobile phase. If not, you must adjust the mobile phase pH to a range where the compound is stable. Buffering the mobile phase is critical.[7]

  • Poor Solubility & Precipitation: If your compound has poor solubility in the collected fractions, it may precipitate out of solution before you can analyze or process it. This is common when eluting with a high percentage of organic solvent into a collection tube.

    • Solution: If possible, collect fractions into tubes pre-filled with a solvent in which your compound is highly soluble to prevent crashing out. Also, ensure the sample is fully dissolved in the injection solvent. Mismatched injection solvent and mobile phase can cause on-column precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode for purifying polar piperazine derivatives?

Answer:

There is no single "best" mode, as the optimal choice depends on the specific properties of your derivative. However, the modes can be ranked by their general suitability.

Chromatographic ModePrinciplePros for Polar PiperazinesCons for Polar Piperazines
HILIC Partitioning onto a polar stationary phase from a high-organic mobile phase.[1][3]Excellent retention for polar compounds.[2] Uses volatile mobile phases compatible with MS. Good peak shapes.Can have complex equilibration times. Different HILIC phases (bare silica, amide, amine) have very different selectivities.[8]
Reversed-Phase (High pH) Hydrophobic interaction on a non-polar stationary phase.Suppresses silanol interactions, leading to excellent peak shape for bases.[5] Utilizes widely available C18 columns (pH-stable versions required).Requires a column stable at high pH (>8). Buffers can be corrosive to the HPLC system.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the primary mobile phase with a co-solvent.Orthogonal selectivity to LC. Fast separations and "green" technology. Excellent for preparative scale as CO2 evaporates, concentrating the sample.Requires specialized equipment. Compound must be soluble in CO2/co-solvent mixture.
Ion-Exchange (IEX) Separation based on charge. Cation-exchange is used for basic compounds.[9][10]High capacity and high selectivity based on charge state. Can be used as a "capture" step to freebase compounds from salts.[11]Requires salt gradients for elution, which are not MS-friendly and require a desalting step. Mobile phase preparation is more complex.
Q2: How do pH and buffer selection impact my separation?

Answer:

pH is arguably the most critical parameter for purifying ionizable compounds like piperazine derivatives.

  • Controlling Retention: The charge state of your piperazine derivative is pH-dependent. In its positively charged (protonated) state, it will be more polar and less retained in RP, but strongly retained in cation-exchange. In its neutral state, it will be more hydrophobic and more retained in RP. You can manipulate retention by adjusting the mobile phase pH relative to the compound's pKa.

  • Improving Peak Shape: As discussed in the troubleshooting section, operating at a high pH (e.g., pH 10 with an ammonium bicarbonate buffer) neutralizes acidic silanols on silica-based columns, dramatically improving peak shape for basic compounds.[5]

  • Buffer Selection: A buffer is an aqueous solution that resists pH changes and is essential for reproducible chromatography.[12][13]

    • Buffering Capacity: Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH for effective buffering.

    • Compatibility: For preparative work, use volatile buffers like ammonium formate, ammonium acetate, or ammonium bicarbonate, as they can be easily removed by lyophilization. For analytical work with UV detection, phosphate buffers are excellent but are not MS-compatible.[7]

Visualized Workflows and Protocols

Diagram: Decision Tree for Purification Strategy

This diagram outlines a logical path for selecting an appropriate purification method for a polar piperazine derivative.

Purification_Strategy Start Start: Characterize Compound (Polar, Basic Piperazine Derivative) Mode_Select Select Chromatographic Mode Start->Mode_Select RP_Node Reversed-Phase (RP) Mode_Select->RP_Node Default Starting Point HILIC_Node HILIC Mode_Select->HILIC_Node High Polarity SFC_Node SFC Mode_Select->SFC_Node Prep Scale / Orthogonal IEX_Node Ion-Exchange (IEX) Mode_Select->IEX_Node Charged / Salt Form RP_Check Is peak shape poor or retention low? RP_Node->RP_Check HILIC_Check Is retention adequate? HILIC_Node->HILIC_Check Final Optimized Method SFC_Node->Final IEX_Node->Final RP_Solution Implement High pH Method (pH > 8, use stable column) OR Add Ion-Pairing Reagent RP_Check->RP_Solution Yes RP_Check->Final No HILIC_Check->Mode_Select No, try other mode HILIC_Solution Optimize % Water & Buffer Concentration HILIC_Check->HILIC_Solution Yes RP_Solution->Final HILIC_Solution->Final

Caption: Decision tree for selecting a purification strategy.

Experimental Protocol: HILIC Method Development for a Polar Piperazine

This protocol provides a step-by-step guide for developing a robust purification method using HILIC.

1. Column Selection and Installation:

  • Select a HILIC column. Good starting points include amide (e.g., TSKgel Amide-80) or amine (e.g., TSKgel NH2-100) phases.[8] Bare silica can also be effective.
  • Install the column and ensure all connections are secure.

2. Mobile Phase Preparation:

  • Mobile Phase A (Weak): Acetonitrile (ACN).
  • Mobile Phase B (Strong): 95:5 Water:ACN with a buffer. Prepare 1L of a 10 mM Ammonium Acetate solution. Adjust pH to 5.0 with acetic acid.
  • Filter both mobile phases through a 0.22 µm filter.

3. System Equilibration (CRITICAL):

  • HILIC requires long equilibration times to establish the aqueous layer on the stationary phase.
  • Purge the system lines with their respective mobile phases.
  • Equilibrate the column with the initial gradient conditions (e.g., 95% A) for at least 30-60 minutes at a flow rate of 1 mL/min (for a standard 4.6 mm ID analytical column).

4. Sample Preparation:

  • Dissolve the sample in a solvent that is as close to the initial mobile phase composition as possible (e.g., 95:5 ACN:Water). Avoid dissolving the sample in 100% water or DMSO , as this will cause severe peak distortion.

5. Initial Gradient Run:

  • Perform a broad "scouting" gradient to determine the approximate elution conditions.
  • Example Gradient:
  • Time 0 min: 95% A
  • Time 20 min: 50% A
  • Time 22 min: 50% A
  • Time 25 min: 95% A (return to initial)
  • Time 35 min: 95% A (re-equilibration)
  • Inject a small amount of your sample and monitor the chromatogram.

6. Gradient Optimization:

  • Based on the scouting run, adjust the gradient to improve resolution around your target peak.
  • If the peak elutes too late, make the gradient steeper (increase the %B change per minute).
  • If peaks are clustered together, flatten the gradient in that region to increase separation.

7. Scale-Up to Preparative:

  • Once the analytical method is optimized, use a column loading study to determine the maximum sample capacity.
  • Scale the flow rate and injection volume geometrically based on the preparative column's dimensions. Maintain the same gradient slope and mobile phase composition.
References
  • Reddit discussion on purifying strong polar and basic compounds. (2023). r/Chempros. [Link]

  • Calbiochem. Buffers. MilliporeSigma. [Link]

  • ResearchGate discussion on HILIC separation of piperazine. (2024). ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]

  • Mabion SA. (n.d.). Ion Exchange Chromatography in Monoclonal Antibodies Purification. [Link]

  • Cytiva. (2004). Ion Exchange Chromatography & Chromatofocusing. [Link]

  • Giménez, E., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]

  • Michigan Technological University. (2022). NON-CHROMATOGRAPHIC OLIGONUCLEOTIDE PURIFICATION AND AUTOMATED POLYETHYLENEGLYCOL SYNTHESIS. [Link]

  • Kothari, D., et al. (2025). Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characterization. PubMed Central. [Link]

  • Chromatography Forum discussion on "Dilute and Shoot" for polar compounds. (2009). ChromForum. [Link]

  • Ho, G., et al. (2002). Piperazine- and piperidine-derivatives as melanocortin receptor agonists.
  • Pharmaguideline. (n.d.). Applications of Buffers, Buffer Equation and Buffer Capacity. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Flis, S. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central. [Link]

  • Phenomenex. (2025). Protein Purification Methods. [Link]

  • Cytiva. (2004). Ion Exchange Chromatography. [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Teledyne ISCO. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

Sources

Phenyl Carbamate Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenyl carbamates. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with these compounds in solution. As Senior Application Scientists, we understand that experimental success hinges on the integrity of your molecules. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate potential stability issues and ensure the reliability of your results.

Understanding Phenyl Carbamate Stability: The Core Principles

Phenyl carbamates are widely used in medicinal chemistry and drug design due to their unique chemical properties and ability to act as prodrugs or key pharmacophores.[1][2] However, their stability in solution can be a critical factor influencing experimental outcomes, from screening assays to formulation development. The carbamate functional group, while offering conformational rigidity and hydrogen bonding capabilities, is susceptible to hydrolysis, particularly under basic conditions.[1][3]

The primary degradation pathway for many phenyl carbamates is hydrolysis, which can be catalyzed by acids or bases.[3][4] The rate and mechanism of this degradation are highly dependent on the substitution pattern of the carbamate nitrogen, the pH of the solution, temperature, and the solvent system employed.[5][6][7]

Troubleshooting Guide: A Deeper Dive into Common Stability Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, focusing on the underlying causality and providing actionable solutions.

Question 1: I'm observing significant degradation of my phenyl carbamate in my aqueous buffer (pH 7.4). What's happening and how can I mitigate this?

Answer: While phenyl carbamates are relatively stable in acidic to neutral pH, they can undergo base-catalyzed hydrolysis at pH 7.4 and above.[7] The hydroxide ions in the solution act as nucleophiles, attacking the carbonyl carbon of the carbamate linkage.[4]

  • Causality Explained: The stability of the carbamate is intrinsically linked to the substitution on the nitrogen atom.

    • Primary and Secondary Amines: Phenyl carbamates derived from primary or secondary amines are particularly susceptible to a degradation mechanism known as E1cb (Elimination Unimolecular conjugate Base).[5][6] This pathway involves the deprotonation of the nitrogen, forming an intermediate that readily eliminates to form an isocyanate and a phenolate. The isocyanate can then be hydrolyzed to the corresponding amine.

    • Tertiary Amines (N,N-disubstituted): N,N-disubstituted phenyl carbamates are generally more stable under basic conditions because they lack the proton on the nitrogen necessary for the E1cb mechanism.[5][6] Their degradation typically proceeds through a slower direct nucleophilic attack (BAc2 mechanism).[5][6]

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental conditions allow, lower the pH of your buffer to a range of 4-6, where phenyl carbamates exhibit greater stability.[7]

    • Temperature Control: Perform your experiments at a lower temperature (e.g., 4°C) to decrease the rate of hydrolysis.

    • Buffer Selection: Ensure your buffer components are not acting as catalysts. Phosphate buffers are generally a good choice.

    • Stock Solution Solvent: Prepare your primary stock solution in an aprotic organic solvent like DMSO or acetonitrile and dilute it into the aqueous buffer immediately before use to minimize the time the compound is exposed to aqueous conditions.

Question 2: My phenyl carbamate appears to be degrading in my DMSO stock solution stored at room temperature. I thought DMSO was an inert solvent.

Answer: While DMSO is a common and generally unreactive solvent, it is not completely inert and can contain water as an impurity. The presence of even small amounts of water, especially if the DMSO is of lower purity or has been exposed to the atmosphere, can lead to slow hydrolysis of sensitive compounds over time. Additionally, some grades of DMSO can contain trace acidic or basic impurities that can catalyze degradation.

  • Causality Explained: The hygroscopic nature of DMSO means it readily absorbs moisture from the air. This absorbed water can then participate in the hydrolysis of the phenyl carbamate. If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, the water content may have increased.

  • Troubleshooting Steps:

    • Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of high-purity, anhydrous DMSO for preparing stock solutions of sensitive compounds.

    • Proper Storage: Store your DMSO stock solutions in small, tightly sealed vials with minimal headspace to reduce exposure to atmospheric moisture. Consider storing them under an inert atmosphere (e.g., argon or nitrogen).[8]

    • Storage Temperature: While room temperature storage is common, for long-term storage, keeping the DMSO stock at -20°C or -80°C can significantly slow down any potential degradation.[8] However, be mindful of freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials is highly recommended.

    • Fresh Preparations: For highly sensitive phenyl carbamates, preparing fresh stock solutions more frequently is the best practice.

Question 3: I am seeing an unexpected peak in my HPLC analysis of a stability study. How can I identify if it's a degradation product?

Answer: The appearance of a new peak in your HPLC chromatogram that grows over time while the parent compound peak decreases is a strong indicator of degradation. Identifying this product is crucial for understanding the degradation pathway.

  • Troubleshooting & Identification Workflow:

    G start New Peak Observed in HPLC check_parent Confirm Decrease in Parent Peak Area start->check_parent forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) check_parent->forced_degradation compare_rt Compare Retention Time of New Peak with Peaks from Forced Degradation forced_degradation->compare_rt match Retention Time Match? compare_rt->match lcms Analyze Sample by LC-MS match->lcms Yes match->lcms No id_mass Identify Mass of New Peak lcms->id_mass propose_structure Propose Structure of Degradant (e.g., Hydrolyzed Phenol and Amine) id_mass->propose_structure confirm_structure Confirm Structure (e.g., NMR, Standard Synthesis) propose_structure->confirm_structure end Degradation Pathway Identified confirm_structure->end

    Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

  • Explanation of Workflow:

    • Forced Degradation: Subject your phenyl carbamate to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, light) to intentionally induce degradation.[4] This will likely generate the same degradation product you are observing, but at a higher concentration, making it easier to detect and characterize.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. The expected hydrolysis products would be the corresponding phenol and amine (or its degradation products). The mass of the new peak should correspond to one of these.

    • Structural Confirmation: For unambiguous identification, you may need to isolate the degradation product and perform structural analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or compare it to a synthesized standard of the suspected degradation product.

Frequently Asked Questions (FAQs)

Q1: What is the general pH stability profile of a typical phenyl carbamate? A1: Generally, phenyl carbamates are most stable in the pH range of 1-6.[7] As the pH increases into the neutral and alkaline regions, the rate of hydrolysis increases significantly.[7]

Q2: How does temperature affect the stability of phenyl carbamates in solution? A2: Like most chemical reactions, the hydrolysis of phenyl carbamates is temperature-dependent. Increasing the temperature will accelerate the rate of degradation. Forced degradation studies often utilize elevated temperatures (e.g., 60°C) to expedite the process.[4]

Q3: Are there any formulation strategies to improve the stability of phenyl carbamates in aqueous solutions? A3: Yes, several strategies can be employed, including:

  • pH Optimization: Formulating the solution at a lower pH (if compatible with the application).

  • Co-solvents: Using co-solvents like propylene glycol or polyethylene glycol to reduce the activity of water.

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) the compound to remove water can be an effective strategy. The lyophilized powder can then be reconstituted immediately before use.

Q4: Can enzymes degrade phenyl carbamates? A4: Yes, certain enzymes, particularly esterases and proteases, can catalyze the hydrolysis of the carbamate bond.[9] This is an important consideration in biological assays or in vivo studies where the compound will be exposed to biological matrices.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Prepare Stock Solution: Prepare a stock solution of your phenyl carbamate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix your stock solution with 0.1 N HCl.[4]

    • Base Hydrolysis: Mix your stock solution with 0.1 N NaOH.[4]

    • Oxidative Degradation: Mix your stock solution with 3% H₂O₂.

    • Thermal Degradation: Incubate a solution of your compound at an elevated temperature (e.g., 60°C).[4]

    • Photolytic Degradation: Expose a solution of your compound to a UV light source.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours). A control sample (compound in solvent without stressor) should be run in parallel.

  • Neutralization (for Acid/Base Samples): Before analysis, neutralize the acidic and basic samples to a pH of approximately 7 to prevent damage to the HPLC column.[4]

  • Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound.[4]

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of both.

  • Column Selection: A C18 reversed-phase column is a common starting point for phenyl carbamates.

  • Mobile Phase Selection:

    • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient to achieve good separation between the parent peak and any degradation product peaks observed in the forced degradation study.

  • Detection: Use a UV detector set at the wavelength of maximum absorbance (λmax) of the phenyl carbamate. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[4]

Phenyl Carbamate Degradation Pathways

The following diagram illustrates the primary degradation pathways for phenyl carbamates under basic and acidic conditions.

G cluster_base Base-Catalyzed Hydrolysis (E1cb for Primary/Secondary Amines) cluster_acid Acid-Catalyzed Hydrolysis PC_NHR Phenyl Carbamate (R-NH-COO-Ph) Deprotonated Deprotonated Intermediate (R-N⁻-COO-Ph) PC_NHR->Deprotonated -H⁺ (fast) Isocyanate Isocyanate (R-N=C=O) Deprotonated->Isocyanate -PhO⁻ (slow) Phenolate Phenolate (Ph-O⁻) Amine Amine (R-NH₂) Isocyanate->Amine +H₂O Carbonate Carbonate (CO₃²⁻) PC Phenyl Carbamate (R₂N-COO-Ph) Protonated Protonated Carbamate PC->Protonated +H⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral +H₂O Phenol Phenol (Ph-OH) Tetrahedral->Phenol CarbamicAcid Carbamic Acid (R₂N-COOH) Tetrahedral->CarbamicAcid Amine_Acid Amine (R₂NH) CarbamicAcid->Amine_Acid CO2 CO₂ CarbamicAcid->CO2

Sources

Byproducts formed during the synthesis of phenyl 4-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Phenyl 4-Methylpiperazine-1-Carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic transformation. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. We will delve into the common challenges, particularly the formation of key byproducts, and provide actionable strategies to ensure high yield and purity of your target molecule.

Section 1: Reaction Fundamentals and Core Mechanism

The synthesis of phenyl 4-methylpiperazine-1-carboxylate is typically achieved via a nucleophilic acyl substitution reaction. The secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. This reaction is commonly performed under Schotten-Baumann conditions, utilizing a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

The choice of base and solvent is critical and directly impacts the byproduct profile. A non-nucleophilic organic base like triethylamine (TEA) or pyridine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is standard.

Main Synthesis Pathway cluster_reactants Reactants cluster_products Products NMP 1-Methylpiperazine reaction_node Reaction Intermediate NMP->reaction_node Nucleophilic Attack PCF Phenyl Chloroformate PCF->reaction_node Target Phenyl 4-methylpiperazine- 1-carboxylate HCl HCl Neutralization Base-HCl Salt HCl->Neutralization reaction_node->Target reaction_node->HCl Elimination Base Base (e.g., TEA) Base->Neutralization

Caption: Primary reaction pathway for the synthesis of the target molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this synthesis?

A: Success hinges on three key factors:

  • Moisture Control: Phenyl chloroformate is highly susceptible to hydrolysis. The use of anhydrous solvents and an inert atmosphere (nitrogen or argon) is paramount to prevent the formation of phenol and subsequent byproducts.

  • Temperature Management: The reaction is exothermic. Maintaining a low temperature (typically 0-5 °C) during the addition of phenyl chloroformate is crucial. This minimizes the rates of side reactions, particularly the N-demethylation pathway.

  • Stoichiometry and Order of Addition: A slight excess of the amine or a 1:1 stoichiometry is often used. Critically, the phenyl chloroformate should always be added slowly to the solution of 1-methylpiperazine and base. This ensures the amine is always in excess locally, minimizing side reactions of the highly reactive chloroformate.

Q2: My reaction is sluggish and my yield is poor, with a lot of unreacted 1-methylpiperazine recovered. What is the likely cause?

A: This is a classic sign of inadequate base. As the reaction proceeds, it generates one equivalent of HCl. If there isn't a sufficient amount of a scavenger base (like triethylamine) present and available, the HCl will protonate the starting amine. This forms the ammonium salt, which is no longer nucleophilic and cannot react with the phenyl chloroformate, effectively halting the reaction. Always use at least one equivalent of a non-nucleophilic base.

Q3: Can I use an inorganic base like NaOH or K₂CO₃?

A: Yes, this is known as the Schotten-Baumann reaction condition. It involves using an immiscible organic solvent (like DCM) with an aqueous solution of the inorganic base. This method can be very effective but requires vigorous stirring to ensure efficient mixing between the organic and aqueous phases. The primary advantage is the simple removal of the base and salt byproducts during aqueous workup. However, it can increase the risk of hydrolyzing the phenyl chloroformate if not managed correctly.

Section 3: Troubleshooting Guide: Byproduct Identification and Mitigation

Unwanted peaks in your LC-MS or NMR can be frustrating. Here, we address the most common culprits and their origins.

Problem: My NMR spectrum shows signals consistent with phenol, and I have a sticky, difficult-to-purify oil.

  • Byproduct Identity: Phenol (and potentially Diphenyl Carbonate).

  • Causality: This is almost always due to the reaction of phenyl chloroformate with water. The phenol generated can, in turn, react with another molecule of phenyl chloroformate, especially if the temperature is too high, to form diphenyl carbonate.

  • Mechanistic Insight:

    Hydrolysis Side Reaction PCF Phenyl Chloroformate intermediate Unstable Intermediate PCF->intermediate Attack DPC_intermediate Intermediate PCF->DPC_intermediate H2O Water (Moisture) H2O->intermediate Phenol Phenol Phenol->DPC_intermediate Attack DPC Diphenyl Carbonate intermediate->Phenol DPC_intermediate->DPC

    Caption: Formation of phenol and diphenyl carbonate from moisture.

  • Preventative Actions & Solutions:

    • Rigorous Drying: Dry all glassware thoroughly. Use anhydrous grade solvents. If necessary, distill solvents over a suitable drying agent.

    • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment.

    • Purification: Phenol can often be removed by an aqueous wash with a mild base (e.g., 1M NaOH). Diphenyl carbonate is less polar than the desired product and can typically be separated using silica gel column chromatography.

Problem: My mass spectrum shows a peak corresponding to the loss of a methyl group (M-14).

  • Byproduct Identity: Phenyl piperazine-1-carboxylate.

  • Causality: Phenyl chloroformate is a known reagent for the N-demethylation of tertiary amines, a variant of the von Braun reaction[1][2]. It can react with the tertiary nitrogen of either the starting material or the desired product. This reaction is more prevalent at higher temperatures.

  • Mechanistic Insight: The reaction proceeds through a quaternary ammonium intermediate which then collapses, cleaving the methyl group as methyl chloride.

    N-Demethylation Pathway Product Target Product (Tertiary Amine Center) Quat_Salt Quaternary Ammonium Intermediate Product->Quat_Salt Attack at N-Me PCF Phenyl Chloroformate PCF->Quat_Salt Demethylated_Prod Demethylated Carbamate Byproduct Quat_Salt->Demethylated_Prod Collapse MeCl Methyl Chloride Quat_Salt->MeCl Elimination

    Caption: N-demethylation side reaction pathway.

  • Preventative Actions & Solutions:

    • Strict Temperature Control: Maintain the reaction temperature at 0 °C or below, especially during the addition of the chloroformate.

    • Avoid Excess Chloroformate: Use a stoichiometry as close to 1:1 as possible. A large excess of phenyl chloroformate will favor this side reaction.

    • Purification: The demethylated product has a different polarity and basicity compared to the target molecule. It can be effectively separated by silica gel column chromatography.

Section 4: Byproduct Summary Table

Byproduct NameStructureFormation PathwayPrevention StrategyRemoval Method
Phenol C₆H₅OHHydrolysis of phenyl chloroformate.Use anhydrous solvents and an inert atmosphere.Aqueous wash with dilute NaOH.
Phenyl piperazine-1-carboxylate C₁₁H₁₄N₂O₂N-demethylation of the tertiary amine by phenyl chloroformate.Low reaction temperature (≤ 0 °C), avoid excess phenyl chloroformate.Silica gel column chromatography.
Diphenyl Carbonate (C₆H₅O)₂COReaction of phenol with phenyl chloroformate.Prevent hydrolysis (primary); avoid high temperatures.Silica gel column chromatography.
1-Methylpiperazine HCl Salt C₅H₁₂N₂·HClProtonation of starting material by HCl byproduct.Use at least 1 equivalent of a non-nucleophilic base (e.g., TEA).N/A (Prevents reaction from occurring).

Section 5: Recommended Experimental Protocols

Protocol 5.1: Synthesis of Phenyl 4-Methylpiperazine-1-Carboxylate

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methylpiperazine (1.00 g, 10.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 40 mL).

  • Addition of Base: Add triethylamine (1.53 mL, 11.0 mmol, 1.1 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of phenyl chloroformate (1.25 mL, 10.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled, stirring amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. A white precipitate (triethylamine hydrochloride) will be visible.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding deionized water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 5.2: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a suitable eluent system. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is a good starting point.

  • Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the solvent gradient.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified phenyl 4-methylpiperazine-1-carboxylate.

Section 6: References

  • General Synthesis of Carbamates: For general procedures on carbamate synthesis, refer to standard organic chemistry textbooks or review articles on amine protection and derivatization.

  • Review on N-Dealkylation Methods: McCamley, K., & Gu, J. (2021). N-Dealkylation of Amines. Molecules, 26(23), 7353. [Link][2]

  • Schotten-Baumann Reaction: For background on the classical Schotten-Baumann reaction conditions, consult authoritative organic chemistry resources. The principles are widely documented.

Sources

Technical Support Center: Minimizing Degradation of Piperazine Compounds During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with piperazine-containing molecules. The piperazine motif is a cornerstone in medicinal chemistry, but its nucleophilic and easily oxidized nitrogen atoms present unique stability challenges during reaction workup and purification.[1][2] This guide provides in-depth, field-proven insights and actionable protocols to help you minimize degradation, maximize yield, and ensure the integrity of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding piperazine stability.

Q1: My final piperazine compound is showing unexpected impurities after workup. What's the most likely cause?

The most common cause of impurity formation is the degradation of the piperazine ring itself, primarily through oxidation. The two tertiary amine nitrogens in the piperazine core are electron-rich and highly susceptible to oxidation from several sources:

  • Atmospheric Oxygen (Autoxidation): Simple exposure to air, especially during solvent evaporation or chromatographic purification, can lead to the formation of piperazine N-oxides.

  • Residual Oxidants: If your reaction used an oxidizing agent (e.g., m-CPBA, hydrogen peroxide), even trace amounts remaining during workup can degrade the product.

  • Metal-Catalyzed Oxidation: Trace metal impurities, particularly copper, can catalyze the oxidation of piperazines.[3]

Q2: What are the common degradation products I should look for?

The primary degradation product is the piperazine N-oxide . Depending on the substitution, you may see the mono-N-oxide or the di-N-oxide. In some cases, more complex oxidative processes can lead to ring-opening byproducts.[4] Analytically, N-oxide formation can be observed in:

  • NMR Spectroscopy: A significant downfield shift of the protons on the carbons adjacent to the oxidized nitrogen.

  • Mass Spectrometry: An increase in mass of +16 amu (for mono-oxidation) or +32 amu (for di-oxidation) compared to the parent compound.

  • Chromatography: N-oxides are significantly more polar than their parent amines, resulting in different retention times (e.g., lower Rf on TLC, earlier elution on reverse-phase HPLC).

Q3: How does pH affect the stability of my piperazine compound during an aqueous workup?

pH plays a critical role. The basicity of the piperazine nitrogens (pKa values are typically around 5.3 and 9.7) means their protonation state is pH-dependent.[5]

  • Acidic Conditions (pH < 5): The piperazine is likely di-protonated (a dication). In this state, the nitrogen lone pairs are unavailable, making the compound much less susceptible to oxidation. However, the compound will be highly water-soluble, making extraction into organic solvents difficult.

  • Neutral to Mildly Basic Conditions (pH 7-9): A mixture of protonated and free-base forms exists. This can be a vulnerable range for oxidation.

  • Strongly Basic Conditions (pH > 10): The piperazine is predominantly in its neutral, free-base form. This is the most nucleophilic and most easily oxidized state, but it is also the least water-soluble, facilitating extraction into organic solvents. Studies on piperazine derivatives as permeation enhancers have shown that a pH range of 9.2-9.6 can be optimal for certain applications, balancing properties without causing cytotoxicity.[6]

Part 2: Troubleshooting Guides & Mitigation Protocols

This section provides detailed solutions to specific experimental problems.

Issue 1: Significant N-Oxide Formation Detected Post-Workup

This is the most frequent issue. It manifests as a new, more polar spot on TLC or an unexpected M+16 peak in the mass spectrum.

Root Cause Analysis:

The piperazine's tertiary amine nitrogens are reacting with an oxidizing agent. This can be dissolved atmospheric oxygen (autoxidation) or residual oxidants from the preceding chemical step.

Mitigation Strategies:

The simplest and often most effective method is to prevent contact with atmospheric oxygen.

Protocol: Standard Inert Atmosphere Extraction

  • Degas Solvents: Before the workup, sparge all aqueous and organic solvents (e.g., water, brine, ethyl acetate, DCM) with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Perform Quenching Under Inert Gas: Cool the reaction mixture to 0 °C. If the reaction contains unreacted reagents that need to be quenched, do so while maintaining a positive pressure of nitrogen or argon over the reaction flask.

  • Transfer to Separatory Funnel: Add the degassed aqueous and organic solvents to the reaction mixture. Transfer the entire biphasic mixture to a separatory funnel that has been purged with nitrogen or argon.

  • Extract & Wash: Stopper the funnel and perform extractions as usual. For each separation, re-introduce a positive pressure of inert gas into the headspace of the funnel.

  • Drying & Concentration: Dry the collected organic layers over anhydrous sodium sulfate. When concentrating the solution on a rotary evaporator, ensure the vacuum is broken with nitrogen or argon, not air.

For particularly sensitive compounds or when an inert atmosphere is impractical, adding a radical-scavenging antioxidant can be highly effective.

AntioxidantTypical ConcentrationProsCons
BHT (Butylated Hydroxytoluene)0.01 - 0.1 mol%Highly soluble in organic solvents; easily removed by chromatography or evaporation.[7]Can sometimes be seen in NMR; less effective in aqueous phases.
Ascorbic Acid (Vitamin C)1 - 5 mol%Water-soluble; acts as a reducing agent and oxygen scavenger.[8][9][10] Easily washed away.Can acidify the mixture; potential to act as a pro-oxidant in some conditions.[9]

Protocol: Workup with BHT

  • After quenching your reaction but before beginning extraction, add BHT (typically ~0.05 mol% relative to your product) directly to the reaction flask.

  • Proceed with your standard aqueous/organic extraction. The BHT will preferentially reside in the organic phase, protecting your compound.

  • BHT is typically volatile enough to be removed under high vacuum or can be easily separated during silica gel chromatography.

Issue 2: Low Yield After Reactions Involving Oxidizing Agents

If you've used an oxidant (e.g., for epoxidation, dihydroxylation) and your piperazine-containing starting material or product is degrading, a thorough quenching step is critical.

Root Cause Analysis:

Residual oxidizing agent is surviving the initial quench and destroying the piperazine moiety during extraction and concentration.

Mitigation Workflow:

The key is a self-validating protocol that confirms the complete destruction of the oxidant before proceeding.

G A Reaction Completion B Cool to 0 °C A->B C Add Quenching Agent (e.g., aq. Na₂S₂O₃ for peroxides, aq. Na₂SO₃ for OsO₄) B->C D Stir for 15-30 min C->D E Test for Residual Oxidant (e.g., Starch-Iodide Paper) D->E F Oxidant Present? E->F G Add More Quenching Agent F->G Yes H Proceed to Extraction F->H No G->D I Standard Workup (Extraction, Wash, Dry, Concentrate) H->I

Caption: Validated Quenching Workflow for Oxidative Reactions.

Protocol: Validated Quench for Peroxides (e.g., m-CPBA, H₂O₂)

  • Upon reaction completion, cool the mixture to 0 °C in an ice bath.

  • Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃). A typical starting point is 2-3 equivalents relative to the initial amount of oxidant used.

  • Allow the mixture to stir vigorously for 20 minutes.

  • Validation Step: Dip a strip of potassium iodide-starch paper into the aqueous layer of the reaction mixture. If residual oxidant is present, the paper will turn dark blue/purple.

  • If the test is positive, add another equivalent of the quenching solution and repeat steps 3 and 4 until the test is negative.

  • Only once the test is negative, proceed with the standard extraction procedure.

Issue 3: Difficulty Extracting the Piperazine Compound from the Aqueous Layer

This often occurs after an acidic wash or if the compound forms a salt that is stubbornly water-soluble.

Root Cause Analysis:

The piperazine is protonated and resides in the aqueous phase. To extract it into an organic solvent, it must be converted to its neutral, free-base form.

Mitigation Strategies:

Protocol: Basic Extraction

  • Combine all aqueous layers from your initial workup in a separatory funnel.

  • Cool the funnel in an ice bath to dissipate heat generated during neutralization.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) with swirling. Monitor the pH of the aqueous layer using pH paper.

  • Continue adding base until the aqueous layer reaches a pH of 10-11.[5] This ensures the piperazine is fully deprotonated.

  • Extract the now basic aqueous layer 3-4 times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic extracts, wash with brine, dry, and concentrate.

For highly polar piperazine compounds that are still water-soluble even at high pH, increasing the ionic strength of the aqueous phase can force them into the organic layer.

Protocol: Extraction with Salting-Out

  • Follow steps 1-4 of the "Basic Extraction" protocol.

  • Before extracting with the organic solvent, add solid sodium chloride (NaCl) to the aqueous layer until the solution is saturated (i.e., no more salt will dissolve).

  • Proceed with the organic extraction (Step 5). The high salt concentration in the aqueous phase decreases the solubility of the organic compound, driving it into the organic layer.

Part 3: Advanced Topics & Mechanistic Insights

Understanding the Oxidation Mechanism

The oxidation of a tertiary amine like piperazine can proceed through a single-electron transfer (SET) mechanism, especially in the presence of catalysts or initiators. This forms a nitrogen radical cation, which then reacts with oxygen to form the N-oxide.

G cluster_0 Piperazine Moiety cluster_1 Oxidant (O₂) cluster_2 Radical Cation cluster_3 N-Oxide Product A R₂N: C [R₂N•]⁺ A->C - e⁻ (SET) B •O-O• D R₂N⁺-O⁻ C->D + O₂ - •O⁻

Caption: Simplified Mechanism of Piperazine N-Oxide Formation.

Understanding this mechanism underscores why eliminating oxygen (inert atmosphere) or intercepting radical intermediates (BHT) are such effective strategies.

References
  • Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(19), 5272–5275. [Link]

  • Closmann, F. B. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. The University of Texas at Austin. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(29), 9791–9799. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(29), 9800-9807. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(29), 9791–9799. [Link]

  • Puttaswamy, et al. (2014). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. ResearchGate. [Link]

  • Al-Hourani, B. (2021). A Review on Analytical Methods for Piperazine Determination. Research Square. [Link]

  • Zeb, A. (2020). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. ACS Omega, 5(41), 25571–25596. [Link]

  • Alashrah, M. S., et al. (2025). Study of Basic Red 12 Transport Through a Liquid Membrane Cell Using Polypropylene Nonwoven Membranes in Aqueous Solution. ResearchGate. [Link]

  • Black, H. S. (1998). Pro-oxidant and anti-oxidant mechanism(s) of BHT and beta-carotene in photocarcinogenesis. Frontiers in Bioscience. [Link]

  • Kamei, N., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Pharmaceutical Research, 33(2), 397-407. [Link]

  • Baran, P. S., et al. (2018). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 61(1), 65-78. [Link]

  • Glowacki, D. R., et al. (2018). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 2(11), 1142-1151. [Link]

  • Petrucci, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. [Link]

  • Wilson, P. J. (1959).Purification of piperazine. U.S.
  • Wikipedia. Piperazine. [Link]

  • Dil'man, A. D., & Levin, V. V. (2022). Methods for the catalytic synthesis of piperazine. Russian Chemical Bulletin, 71(1), 1-13. [Link]

  • Moccia, F., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Pharmaceutics, 14(1), 150. [Link]

  • Bernier, D., et al. (2009). Properties, Preparation and Synthetic Uses of Amine N -Oxides. An Update. Organic Preparations and Procedures International, 41(3), 175-220. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2013). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 37, 1755-1762. [Link]

  • Das, B., et al. (2023). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Mini-Reviews in Organic Chemistry, 20(4), 346-365. [Link]

  • Science.gov. antioxidants bha bht: Topics by Science.gov. [Link]

  • Kulanthaivel, P., et al. (2016). Selective reduction of N-oxides to amines: Application to drug metabolism. Drug Metabolism and Disposition, 44(6), 871-882. [Link]

  • Nielsen, C. J., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(52), 10985-10998. [Link]

  • Krasavin, M. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. [Link]

  • Dong, S., et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and High-Performance Liquid Chromatography–Mass Spectrometry. Analytical Sciences, 32(12), 1333-1338. [Link]

  • Cimino, F., et al. (2023). Advances in Ascorbic Acid (Vitamin C) Manufacturing: Green Extraction Techniques from Natural Sources. Antioxidants, 12(11), 1966. [Link]

  • Macikenas, D., et al. (2022). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 27(19), 6535. [Link]

  • Organic Chemistry Portal. N-oxide synthesis by oxidation. [Link]

  • Ramachandran, P. V., et al. (2011). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of Organic Chemistry, 76(17), 7014-7022. [Link]

Sources

Validation & Comparative

A Tale of Two Strategies: A Comparative Guide to Incorporating Substituted Piperazines in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1] Introducing a substituted piperazine into a target molecule, however, presents a strategic choice for the synthetic chemist. Should one employ a modular, protecting-group-based approach, or is a more direct, convergent strategy superior?

This guide provides an in-depth comparison of two common strategies, personified by two key reagents: Boc-piperazine and 4-Methyl-piperazine-1-carboxylic acid phenyl ester . We will dissect the causality behind experimental choices, provide validated protocols, and offer data-driven insights to guide your synthetic planning. The core of the comparison lies not in viewing these reagents as direct equivalents, but as representatives of two distinct and powerful synthetic philosophies: the flexible, modular approach versus the efficient, convergent approach .

The Reagents: Physicochemical Properties at a Glance

A foundational understanding begins with the physical and chemical nature of our two representative compounds.

PropertyBoc-PiperazineThis compound
Role in Synthesis N-Protected Building BlockActivated Acylating Agent
Molecular Formula C₉H₁₈N₂O₂C₁₂H₁₆N₂O₂
Molecular Weight 186.25 g/mol 220.27 g/mol
Appearance White to off-white crystalline solidTypically a solid
Function Introduces a piperazine ring with one nitrogen available for reaction, and the other masked for later functionalization.Directly installs a 4-methylpiperazine-1-carbonyl moiety onto a nucleophile (e.g., an amine).
Key Transformation N-Boc Deprotection (Acid-labile)Acylation (Urea Formation)

The Modular Strategy: Flexibility with Boc-Piperazine

The use of Boc-piperazine epitomizes a modular or linear synthetic design. This strategy involves incorporating the core piperazine scaffold early, followed by sequential deprotection and functionalization steps. This approach offers unparalleled flexibility, particularly in early-stage discovery and library synthesis.[2]

Mechanism and Workflow

The strategy hinges on the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group.[3] One nitrogen of the piperazine is rendered nucleophilic and can be coupled to a core scaffold via reactions like reductive amination or nucleophilic aromatic substitution.[4] Once the piperazine is installed, the Boc group is removed under acidic conditions (commonly with trifluoroacetic acid or HCl), revealing the second nitrogen for subsequent modification (e.g., alkylation, acylation).[3][5]

This multi-step process allows for the creation of a diverse array of analogues from a common intermediate, a significant advantage in structure-activity relationship (SAR) studies.[4]

Caption: The modular synthesis workflow using Boc-piperazine.

Experimental Protocol: Three-Step Synthesis of a N-Methylated Piperazine Derivative

This protocol details the synthesis of a hypothetical N-methylated piperazine derivative from an aromatic aldehyde using the modular approach.

Step 1: Reductive Amination with Boc-Piperazine

  • To a solution of the aldehyde (1.0 equiv) in 1,2-dichloroethane (DCE), add Boc-piperazine (1.1 equiv).

  • Stir the mixture for 20 minutes at room temperature.

  • Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 equiv) portion-wise.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (DCM), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 equiv) in DCM.

  • Add trifluoroacetic acid (TFA) (10 equiv) or a 4M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).[3]

  • Concentrate the reaction mixture in vacuo.

  • Triturate the residue with diethyl ether to precipitate the amine salt, or proceed directly after neutralization. For isolation, basify the aqueous solution of the salt with NaOH and extract the free amine.[5]

Step 3: N-Methylation (Eschweiler-Clarke Reaction)

  • To a solution of the deprotected piperazine intermediate (1.0 equiv) in formic acid, add aqueous formaldehyde (37 wt. %, 2.2 equiv).

  • Heat the reaction mixture to 90-100 °C for 2-6 hours.

  • Cool the reaction to room temperature and basify carefully with 2M NaOH solution.

  • Extract the final product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography or crystallization.

The Convergent Strategy: Efficiency with Activated Carbamates

The use of an activated reagent like this compound represents a convergent synthesis.[6][7] This strategy is defined by preparing complex fragments of the target molecule separately and then coupling them together in a late-stage, complexity-building step.[7][8] This approach prioritizes efficiency, often reducing the total number of synthetic steps and boosting overall yield.[8]

Mechanism and Workflow

In this strategy, the entire desired moiety (the 4-methylpiperazine-1-carbonyl group) is pre-assembled into an activated form. The phenyl ester acts as a good leaving group, activating the carbamoyl carbonyl for nucleophilic attack. When reacted with a primary or secondary amine on the core scaffold, it efficiently forms a stable urea linkage, releasing phenol as a byproduct.

This one-step coupling avoids the need for protection/deprotection sequences, making it ideal for late-stage functionalization, especially when the final substituent (in this case, the methyl group) is fixed.

Caption: The convergent synthesis workflow using an activated ester.

Experimental Protocol: One-Step Urea Formation

This protocol describes the direct synthesis of a urea-linked N-methylpiperazine derivative from a primary amine.

  • To a solution of the primary amine scaffold (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or DCM), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv).

  • Add a solution of this compound (1.1 equiv) in the same solvent.

  • Stir the reaction at room temperature until completion (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water or a saturated NaCl solution to precipitate the product or prepare for extraction.[9]

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with dilute aqueous acid (to remove base), water, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography or recrystallization.

Head-to-Head Comparison: Performance and Strategic Choice

The decision between these two strategies is not about which is "better" in an absolute sense, but which is more appropriate for the synthetic goal at hand.

ParameterModular Strategy (Boc-Piperazine)Convergent Strategy (Activated Ester)Causality & Justification
Synthetic Steps 3+ (Coupling, Deprotection, Functionalization)1 (Coupling)The convergent approach is inherently more step-economical by coupling pre-functionalized fragments.[8]
Overall Yield Often lower due to multi-step nature.Potentially higher due to fewer steps.Yields in linear sequences are multiplicative; a shorter sequence generally leads to a higher overall yield.[6]
Flexibility for SAR High . The deprotected piperazine is a key intermediate for creating a library of analogues by varying the final functionalization step.[4]Low . The N-substituent (methyl) is pre-installed. A different analogue requires a different starting reagent.Modularity is a key principle in library synthesis for drug discovery.[10]
Purification Can be complex, requiring multiple chromatographic steps.Often simpler. The primary byproduct, phenol, is acidic and can often be removed by a basic wash.Fewer reaction steps typically lead to a cleaner crude product profile and simpler purification.
Process Scalability Can be challenging due to multiple steps and use of reagents like TFA.Often more amenable to scale-up due to its simplicity and efficiency.Convergent syntheses are often preferred for process development and manufacturing due to improved efficiency.[11]
Substrate Scope Broad. The deprotection step is robust, but sensitive functional groups elsewhere in the molecule may be affected by the acidic conditions.[3]High. The reaction is typically mild and chemoselective for amines, avoiding harsh acidic or basic conditions.The choice of strategy must consider the stability of all functional groups present in the core scaffold.
Decision Logic: When to Choose Which Path

G start What is the Synthetic Goal? q1 Need to synthesize a library of diverse N-substituted piperazine analogues? start->q1 ans1_yes Yes q1->ans1_yes High Flexibility Needed ans1_no No q1->ans1_no strategy1 Choose the Modular Strategy (Boc-Piperazine Approach) ans1_yes->strategy1 q2 Is the final N-substituent known and the primary goal is efficiency/yield for a single target? ans1_no->q2 strategy2 Choose the Convergent Strategy (Activated Ester Approach) ans2_yes Yes q2->ans2_yes Efficiency is Key ans2_no No q2->ans2_no ans2_yes->strategy2 ans2_no->strategy1 Re-evaluate if modularity is needed

Caption: Decision tree for selecting the optimal synthetic strategy.

Conclusion and Authoritative Recommendations

The comparison between the Boc-piperazine (modular) and This compound (convergent) strategies illuminates a fundamental principle in modern organic synthesis: the optimal route is dictated by the overarching goal.

  • For early-stage drug discovery, medicinal chemistry, and SAR studies , where the exploration of chemical space is paramount, the modular Boc-piperazine strategy is unequivocally superior. Its inherent flexibility allows for the rapid generation of numerous analogues from a single, late-stage intermediate, providing a powerful tool for optimizing biological activity.

  • For late-stage development, process chemistry, and the manufacturing of a specific target molecule , the convergent strategy using a pre-formed, activated reagent is the preferred choice. Its step-economy, higher potential overall yield, and simpler purification workflows make it a more efficient, cost-effective, and scalable approach.

As a senior application scientist, my recommendation is to view these two approaches not as competitors, but as complementary tools in the synthetic chemist's arsenal. The truly experienced scientist understands when to prioritize the creative flexibility of a modular design and when to leverage the sheer efficiency of a convergent one.

References

  • Vertex AI Search. (2024).
  • Leonardi, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Stoltz, B. M., et al. (2019). Modularity: Adding New Dimensions to Total Synthesis. Caltech. [Link]

  • Niphakis, M. J., et al. (2013). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PubMed Central. [Link]

  • Gudipati, R., et al. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. National Institutes of Health. [Link]

  • Various Authors. (2015). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

  • Dighe, N. S., et al. (2010). Convergent synthesis: A strategy to synthesize compounds of biological interest. Scholar Research Library. [Link]

  • Dodani, S. C., et al. (2022). The Transformative Power of Biocatalysis in Convergent Synthesis. PubMed Central. [Link]

  • Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • Fiveable. (n.d.). Convergent Synthesis Definition. Fiveable. [Link]

  • Organic Chemistry Portal. (2016). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • PubMed. (2021). In Pursuit of Synthetic Efficiency: Convergent Approaches. PubMed. [Link]

  • PubMed. (2021). Computational design and analysis of modular cells for large libraries of exchangeable product synthesis modules. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Piperazine Protection: Phenyl Carbamate (Phoc) vs. Benzyloxycarbonyl (Cbz)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, a cornerstone in the architecture of numerous FDA-approved drugs.[1] Its symmetrical nature, however, presents a fundamental challenge: achieving selective mono-functionalization. The key to unlocking the synthetic potential of this versatile heterocycle lies in the strategic use of nitrogen protecting groups. Among the arsenal of available options, carbamates are paramount.

This guide provides an in-depth, comparative analysis of two such carbamate protecting groups: the classic Benzyloxycarbonyl (Cbz or Z) group and the less conventional but intriguing Phenyloxycarbonyl (Phoc) group. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, offering field-proven insights into their synthesis, stability, and deprotection, supported by detailed protocols and quantitative data.

Chapter 1: The Protecting Groups - Structure and Strategy

The core function of a protecting group is to act as a temporary "mask" for a reactive functional group, rendering it inert to specific reaction conditions while chemistry is performed elsewhere in the molecule. For a symmetrical diamine like piperazine, this allows for the sequential introduction of different substituents on the N1 and N4 positions.

The choice between Cbz and Phoc is not arbitrary; it is a strategic decision dictated by the overall synthetic route, particularly the compatibility of their respective deprotection methods with other functional groups present in the molecule.

Caption: General structures of N-Cbz and N-Phoc protected piperazine.

The Cbz group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide synthesis and remains a mainstay in organic chemistry.[2] Its stability and well-characterized deprotection via hydrogenolysis make it a reliable choice. The Phoc group is less common as a terminal protecting group; its utility often lies in its unique reactivity and alternative deprotection pathways that avoid hydrogenation.[3][4]

Chapter 2: Installation on the Piperazine Ring

The installation of both Cbz and Phoc groups typically proceeds through the reaction of piperazine with the corresponding chloroformate. A primary challenge in these reactions is achieving mono-protection over di-protection. This is governed by the relative nucleophilicity of the remaining NH group in the mono-protected product versus the starting piperazine and is often controlled by stoichiometry, reaction temperature, and the rate of reagent addition.

Experimental Protocol 1: Mono-Cbz Protection of Piperazine

This protocol employs Schotten-Baumann conditions, using a biphasic system with an inorganic base to neutralize the HCl byproduct, which drives the reaction to completion.

  • Setup: To a stirred solution of piperazine (2.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous sodium carbonate (Na₂CO₃) at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise over 1 hour.

  • Rationale: Using an excess of piperazine statistically favors mono-acylation. The slow, dropwise addition at low temperature prevents localized high concentrations of Cbz-Cl, further minimizing the formation of the di-protected byproduct. The biphasic system ensures that the generated HCl is immediately neutralized by the aqueous base.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired mono-Cbz-piperazine.

Experimental Protocol 2: Mono-Phoc Protection of Piperazine

The procedure is analogous to Cbz protection, leveraging the same principles of stoichiometry and controlled addition.

  • Setup: To a stirred solution of piperazine (2.0 eq) and pyridine (1.2 eq) in DCM at 0 °C, add phenyl chloroformate (1.0 eq) dropwise.

  • Rationale: Pyridine is used here as a soluble organic base to scavenge the HCl byproduct. Phenyl chloroformate is a highly reactive acylating agent, making low-temperature addition crucial for selectivity.[5]

  • Reaction & Workup: Follow steps 3 and 4 as described for the Cbz protection. The workup may include an additional wash with dilute aqueous HCl to remove excess pyridine.

  • Purification: Purify by column chromatography.

Data Summary: Protection Reaction
ParameterCbz ProtectionPhoc Protection
Reagent Benzyl Chloroformate (Cbz-Cl)Phenyl Chloroformate (Phoc-Cl)
Typical Base Na₂CO₃, K₂CO₃, TriethylaminePyridine, Triethylamine
Solvent DCM, THF, Ethyl AcetateDCM, THF
Key Advantage Well-established, high yieldsFast reaction, readily available reagent
Selectivity Control Excess piperazine, slow additionExcess piperazine, slow addition at 0°C

Chapter 3: Stability and Orthogonal Strategy

A protecting group is only as useful as its ability to withstand subsequent reaction conditions. Orthogonality—the ability to remove one protecting group in the presence of another—is the cornerstone of complex, multi-step synthesis.[6][7]

Deprotection_Mechanisms cluster_0 Cbz Deprotection (Hydrogenolysis) cluster_1 Phoc Deprotection (Base Hydrolysis) Cbz_Start N-Cbz Piperazine Cbz_Intermediate Unstable Carbamic Acid Cbz_Start->Cbz_Intermediate H₂, Pd/C Cbz_End Free Piperazine + Toluene + CO₂ Cbz_Intermediate->Cbz_End Spontaneous Decarboxylation Phoc_Start N-Phoc Piperazine Phoc_Intermediate Unstable Carbamic Acid Phoc_Start->Phoc_Intermediate aq. NaOH Phoc_End Free Piperazine + Phenol + CO₂ Phoc_Intermediate->Phoc_End Spontaneous Decarboxylation

Caption: Simplified deprotection pathways for Cbz and Phoc groups.

Experimental Protocol 3: Cbz Deprotection via Catalytic Hydrogenation

  • Setup: Dissolve N-Cbz-piperazine (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). Add Palladium on carbon (10% Pd/C, 5-10 mol% Pd).

  • Rationale: Pd/C is the most common catalyst for hydrogenolysis. The solvent choice is important for substrate solubility and to ensure it is inert to reduction.

  • Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator (1-4 atm). Stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, especially after use; the filter cake should be kept wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.

The Hydrogenolysis Limitation: The major drawback of this method is its intolerance of other reducible functional groups, such as alkenes, alkynes, nitro groups, and, critically for drug development, aryl halides (Br, I). [8]Competing reduction of these groups can lead to undesired byproducts.

Alternative Cbz Deprotection: For sensitive substrates, catalytic transfer hydrogenation offers a safer alternative to H₂ gas, using donors like ammonium formate, 1,4-cyclohexadiene, or isopropanol. [9][10][11]More recently, nucleophilic deprotection using thiols has been developed for substrates containing aryl halides, proceeding via an Sₙ2 attack on the benzylic carbon. [8]

Phoc Deprotection: A Hydrogenation-Free Alternative

The lability of the Phoc group to nucleophiles and bases is its key advantage, providing a deprotection pathway that is orthogonal to hydrogenolysis.

Experimental Protocol 4: Phoc Deprotection via Alkaline Hydrolysis

  • Setup: Dissolve the N-Phoc-piperazine (1.0 eq) in a mixture of THF or Methanol and aqueous sodium hydroxide (2M NaOH, 2-3 eq).

  • Rationale: The phenoxide is a good leaving group, and under basic conditions, the carbamate is readily hydrolyzed. This method is simple and uses inexpensive reagents.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until complete.

  • Workup: Neutralize the reaction mixture with aqueous HCl. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). The byproduct, phenol, can be removed by an aqueous base wash or chromatography.

  • Isolation: Dry the organic layer and concentrate under reduced pressure.

Considerations for Phoc Deprotection: While avoiding hydrogenation, this method is incompatible with base-sensitive functional groups like esters. Another reported method using tetra-n-butylammonium fluoride (TBAF) can be effective but may lead to the formation of symmetrical urea byproducts, requiring careful condition screening. [3][4]

Data Summary: Deprotection Methods
FeatureCbz DeprotectionPhoc Deprotection
Primary Method Catalytic Hydrogenation (H₂/Pd-C)Base-mediated Hydrolysis (NaOH)
Byproducts Toluene, CO₂ (volatile)Phenol, CO₂
Key Advantage Clean, high-yielding, mild conditionsAvoids hydrogenation, inexpensive
Major Limitation Incompatible with reducible groupsIncompatible with base-labile groups
Orthogonal To Boc, FmocBoc, Cbz
Alternative Methods Transfer Hydrogenation, Acidolysis, Nucleophilic CleavageTBAF-mediated cleavage

Chapter 5: Strategic Recommendations and Conclusion

The choice between phenyl carbamate and Cbz is a classic case of strategic synthetic planning. There is no single "better" group; the optimal choice is context-dependent.

Decision_Tree start Start: Choose Piperazine N-Protection q1 Does the synthesis involve reductive conditions or contain reducible groups (alkenes, Ar-Br)? start->q1 q2 Are strongly basic conditions (e.g., saponification) planned while protection is needed? q1->q2 No use_phoc Choose Phoc (Deprotect via Base) q1->use_phoc Yes use_cbz Choose Cbz (Deprotect via H₂/Pd-C) q2->use_cbz Yes reconsider Consider alternative Cbz deprotection (e.g., Thiolysis) or an alternative protecting group (e.g., Boc) q2->reconsider No

Sources

A Comparative Guide to the Efficacy of Phenyl 4-Methylpiperazine-1-carboxylate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous 4-Methylpiperazine Moiety in Medicinal Chemistry

The 4-methylpiperazine heterocycle is a privileged scaffold in modern drug discovery, forming the structural core of numerous blockbuster therapeutics. Its prevalence stems from its ability to confer desirable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability, by virtue of its basic tertiary amine. However, the efficient and selective incorporation of this moiety, specifically as a carbamoyl or urea linkage, presents a common challenge in multi-step syntheses. This guide provides an in-depth comparison of Phenyl 4-Methylpiperazine-1-carboxylate as a synthetic building block for this purpose, evaluating its performance against common alternative reagents and methodologies. We will delve into the mechanistic rationale, practical handling considerations, and provide validated experimental protocols to guide researchers in making informed decisions for their synthetic campaigns.

Section 1: The Strategic Advantage of Activated Carbamates

The formation of a robust amide or urea bond is a cornerstone of organic synthesis. While direct condensation of an amine and a carboxylic acid (or its equivalent) is possible, it often requires harsh conditions or expensive coupling agents. A more strategic approach involves the use of an "activated" precursor. Phenyl 4-methylpiperazine-1-carboxylate belongs to the class of activated carbamates. The phenyl ester functionality serves as a good leaving group (phenoxide), rendering the carbamoyl carbonyl sufficiently electrophilic to react with nucleophiles like primary and secondary amines under relatively mild conditions.

This strategy offers several advantages over more reactive alternatives like acyl chlorides:

  • Enhanced Stability: Phenyl carbamates are typically stable, crystalline solids that can be purified by chromatography and stored for extended periods without degradation.[1] This contrasts sharply with highly reactive acyl chlorides, which are often moisture-sensitive and difficult to handle.

  • Improved Safety Profile: The synthesis and use of phenyl carbamates avoid hazardous reagents like phosgene or its surrogates (e.g., triphosgene), which are traditionally used to generate isocyanates or carbamoyl chlorides.[2]

  • Chemoselectivity: The moderated reactivity of phenyl carbamates allows for greater chemoselectivity, a critical consideration in complex molecule synthesis where multiple functional groups are present.[3][4]

The general mechanism for the reaction of a phenyl carbamate with a primary amine proceeds through a nucleophilic acyl substitution pathway, as depicted below.

G cluster_0 Mechanism of Urea Formation reagents R-NH₂ + Phenyl 4-Methylpiperazine-1-carboxylate ts1 Tetrahedral Intermediate reagents->ts1 Nucleophilic Attack products Product Urea + Phenol ts1->products Collapse & Leaving Group Expulsion

Caption: Generalized mechanism for urea synthesis.

Section 2: Comparative Analysis of Synthetic Reagents

To objectively assess the efficacy of Phenyl 4-Methylpiperazine-1-carboxylate, we compare it against two primary alternative methods for installing the 4-methylpiperazinylcarbonyl group.

  • Phenyl 4-Methylpiperazine-1-carboxylate (The Subject Reagent): A stable, solid reagent that acts as a carbamoylating agent.

  • 1-(Chlorocarbonyl)-4-methylpiperazine Hydrochloride (Acyl Chloride Method): A highly reactive acylating agent, typically generated in situ or used as a salt.

  • Direct Coupling via Activating Agent (e.g., CDI): A two-step, one-pot method where 4-methylpiperazine is first activated with an agent like 1,1'-Carbonyldiimidazole (CDI) before reacting with the target amine.

Data Presentation: Head-to-Head Comparison

The following tables summarize the key performance indicators for each reagent class, based on literature data and established chemical principles.

Table 1: Physicochemical and Handling Properties

FeaturePhenyl 4-Methylpiperazine-1-carboxylate1-(Chlorocarbonyl)-4-methylpiperazine HCl4-Methylpiperazine + CDI
Physical State Crystalline SolidSolid (as HCl salt)Liquid + Solid
Stability High; stable to air and moisture.[1]Highly moisture-sensitive; decomposes.CDI is moisture-sensitive.
Handling Easy to handle and weigh.Requires inert atmosphere; corrosive.Requires inert atmosphere for CDI.
Safety Byproduct (phenol) is moderately toxic.Reagent is lachrymatory; HCl byproduct.Imidazole byproduct is a mild irritant.
Atom Economy Moderate; phenol is a stoichiometric byproduct.Poor; HCl salt formation and byproduct.Good; imidazole can be catalytic in theory.

Table 2: Reaction Performance and Application

ParameterPhenyl 4-Methylpiperazine-1-carboxylate1-(Chlorocarbonyl)-4-methylpiperazine HCl4-Methylpiperazine + CDI
Reactivity ModerateVery HighHigh (activated intermediate)
Typical Yields Good to Excellent[2]Good to Excellent[5]Good to Excellent[6]
Reaction Conditions Mild to moderate heating (RT to 100 °C).[2]Low temperature (0 °C to RT).Room temperature.[6]
Chemoselectivity High; selective for primary amines.[3][4]Low; reacts with most nucleophiles.Moderate; can be tuned by conditions.
Substrate Scope Good for primary amines; less reactive with secondary amines.[1]Broad; acylates alcohols, phenols, amines.Broad for amines.
Key Advantage Stability, safety, and selectivity.High reactivity for unreactive substrates.One-pot procedure, avoids isolation.

Section 3: Experimental Protocols and Workflow

To provide a practical comparison, we present detailed protocols for the synthesis of a model urea, N-benzyl-4-methylpiperazine-1-carboxamide, using each of the three methodologies.

Experimental Workflow Visualization

G cluster_0 General Synthetic Workflow A Reagent Selection & Stoichiometry B Reaction Setup (Solvent, Temp, Time) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Aqueous Workup & Extraction C->D E Purification (Crystallization/Chromatography) D->E F Product Characterization (NMR, MS) E->F

Caption: Standard workflow for synthesis and purification.

Protocol 1: Using Phenyl 4-Methylpiperazine-1-carboxylate
  • Rationale: This protocol leverages the stability and moderate reactivity of the phenyl carbamate. Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its high boiling point and ability to dissolve a wide range of substrates. The reaction is heated to facilitate the nucleophilic attack by the amine. This method is ideal for substrates where selectivity is paramount and avoids the handling issues of acyl chlorides.[2]

  • Step-by-Step Methodology:

    • To a clean, dry flask, add Phenyl 4-methylpiperazine-1-carboxylate (1.0 eq).

    • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a 0.5 M concentration.

    • Add benzylamine (1.05 eq) to the solution.

    • Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 3-6 hours).

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer, and wash it sequentially with 1 M NaOH solution (to remove phenol byproduct) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the desired urea.

Protocol 2: Using 1-(Chlorocarbonyl)-4-methylpiperazine Hydrochloride
  • Rationale: This method is employed when high reactivity is required, for instance, with sterically hindered or electronically deactivated amines. The reaction is run at low temperature to control the high reactivity and minimize side reactions. A tertiary amine base (e.g., triethylamine) is required to neutralize the HCl salt of the starting material and the HCl generated during the reaction.[7]

  • Step-by-Step Methodology:

    • Suspend 1-(Chlorocarbonyl)-4-methylpiperazine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

    • Add the benzylamine/triethylamine solution dropwise to the cooled suspension of the acyl chloride over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash chromatography.

Protocol 3: Using 4-Methylpiperazine and CDI (Direct Coupling)
  • Rationale: This one-pot procedure offers operational simplicity. CDI is a solid, safer alternative to phosgene for activating amines.[6] The reaction first forms a highly reactive acyl-imidazole intermediate from 4-methylpiperazine, which is then displaced by the target amine without the need for isolation. This avoids handling a highly reactive, unstable intermediate.

  • Step-by-Step Methodology:

    • Dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

    • Add a solution of 4-methylpiperazine (1.0 eq) in anhydrous THF dropwise to the CDI solution at room temperature.

    • Stir the mixture for 1 hour at room temperature to allow for the formation of the acyl-imidazole intermediate.

    • Add benzylamine (1.05 eq) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash chromatography.

Section 4: Decision-Making Framework for Reagent Selection

The choice of reagent is not arbitrary but is dictated by the specific demands of the synthesis. The following decision tree, grounded in the principles of chemical reactivity and process safety, serves as a guide for the practicing chemist.

G A Start: Need to form a 4-methylpiperazine urea B Is the amine substrate sensitive to harsh conditions or are there other nucleophilic groups? A->B C Is the amine substrate sterically hindered or electronically deactivated? B->C No E Use Phenyl 4-Methylpiperazine-1-carboxylate (High Selectivity & Stability) B->E Yes D Is operational simplicity and avoiding isolation of reactive intermediates a priority? C->D No F Use 1-(Chlorocarbonyl)-4-methylpiperazine (High Reactivity) C->F Yes G Use 4-Methylpiperazine + CDI (One-Pot Convenience) D->G Yes H Consider alternative strong coupling agents D->H No

Caption: Decision tree for selecting an appropriate reagent.

Conclusion

Phenyl 4-Methylpiperazine-1-carboxylate emerges as a highly effective and strategic building block for the incorporation of the 4-methylpiperazinylcarbonyl moiety. Its primary advantages lie in its superior stability, safety profile, and chemoselectivity when compared to the highly reactive acyl chloride alternative. While the acyl chloride method offers higher reactivity suitable for challenging substrates, it comes at the cost of difficult handling and poor selectivity. The direct CDI coupling method provides a convenient one-pot solution but requires careful management of the moisture-sensitive activating agent.

Ultimately, Phenyl 4-Methylpiperazine-1-carboxylate is the reagent of choice for syntheses where functional group tolerance is critical, process safety is a priority, and the nucleophile is a primary amine of reasonable reactivity. Its reliability and ease of use make it an invaluable tool for researchers, scientists, and drug development professionals aiming to construct complex molecules bearing the important 4-methylpiperazine scaffold.

References

  • PubChem. 4-Methyl-piperazine-1-carboxylic acid phenyl ester. National Center for Biotechnology Information. [Link]

  • Gotor-Gotor, V., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]

  • Jensen, K. J., et al. (2017). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

  • Gotor, V., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PubMed Central. [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]

  • Baucom, K. D., et al. (2016). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][8][9]Triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

  • Hansen, D. B. (1999). Practical synthesis of urea derivatives.
  • Li, Z., et al. (2005). Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • LibreTexts Chemistry. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

Sources

A Strategic Guide to Carbamate Protecting Groups: Comparative Stability and Deprotection Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is paramount to success. Carbamates stand out as one of the most versatile and widely utilized classes of amine-protecting groups, offering a broad spectrum of stabilities and deprotection strategies.[1][2] This guide provides a comprehensive comparison of the stability of common carbamate protecting groups, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.

The Cornerstone of Amine Protection: Why Carbamates?

The primary function of a protecting group is to reversibly mask a reactive functional group, preventing it from participating in unwanted side reactions during a chemical transformation.[3] Carbamates excel in this role for amines due to the delocalization of the nitrogen lone pair into the carbonyl group, which significantly attenuates the amine's nucleophilicity and basicity.[4] This "taming" of the amine allows for a wide range of chemical manipulations to be performed on other parts of the molecule. The true elegance of carbamate protecting groups, however, lies in the diversity of their deprotection conditions, which is dictated by the nature of the alkoxy group attached to the carbonyl. This diversity enables the implementation of orthogonal protection strategies, where one protecting group can be selectively removed in the presence of others.[3][5]

Comparative Stability: A Head-to-Head Analysis

The stability of a carbamate protecting group is not an absolute property but rather a relative one, highly dependent on the reaction conditions. Understanding these nuances is critical for designing a successful synthetic route. The following table summarizes the stability of the most common carbamate protecting groups under various conditions.

Protecting GroupStructureAcid StabilityBase StabilityHydrogenolysisNucleophilesOther Conditions
Boc (tert-Butoxycarbonyl)Boc-NHRLabileStableStableStableCleaved by strong Lewis acids.
Cbz (Carboxybenzyl)Cbz-NHRStable to mild acidStableLabileStable-
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-NHRStableLabileStableStable to mostSensitive to some reducing agents.
Alloc (Allyloxycarbonyl)Alloc-NHRStableStableStableLabile to Pd(0)-
Teoc (2-(Trimethylsilyl)ethoxycarbonyl)Teoc-NHRStableStableStableLabile to fluoride ions-

Key Insights from the Field:

  • Orthogonality is Key: The distinct cleavage conditions for Boc (acid-labile), Fmoc (base-labile), Cbz (hydrogenolysis), Alloc (palladium-catalyzed), and Teoc (fluoride-labile) form the foundation of modern orthogonal protecting group strategies in complex molecule synthesis.[3][5] This allows for the selective deprotection and functionalization of multiple amine groups within the same molecule.

  • Subtle Differences Matter: While Cbz is generally stable to mild acids, prolonged exposure or stronger acidic conditions can lead to its cleavage. Similarly, the stability of the Boc group can be influenced by the solvent and the specific acid used. For instance, cleavage in the presence of scavengers like anisole or thioanisole is often recommended to prevent side reactions from the liberated tert-butyl cation.[5]

  • Beyond the "Big Three": While Boc, Cbz, and Fmoc are the workhorses of peptide chemistry, Alloc and Teoc offer unique advantages. Alloc provides an orthogonal deprotection strategy in the presence of both acid- and base-labile groups.[6] Teoc is exceptionally stable to a wide range of conditions and is cleanly removed with fluoride sources, making it valuable in syntheses where other deprotection methods are incompatible.[7]

Deprotection Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for the deprotection of the most common carbamate protecting groups. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the underlying chemistry.

Boc Deprotection (Acidolysis)

The Boc group is readily cleaved under acidic conditions, proceeding through a stable tert-butyl cation intermediate.

Experimental Protocol:

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA) in a 1:1 ratio with the solvent, or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to 2 hours.

  • Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

Causality: The strong acid protonates the carbonyl oxygen of the carbamate, weakening the C-O bond and facilitating its cleavage to form the highly stable tert-butyl cation and the carbamic acid, which spontaneously decarboxylates to the free amine.

Diagram of Boc Deprotection Workflow:

Boc_Deprotection cluster_workflow Boc Deprotection Workflow start Boc-protected compound in DCM acid Add TFA or HCl in dioxane start->acid Step 1 react Stir at RT (30 min - 2h) acid->react Step 2 workup Evaporate solvent & acid react->workup Step 3 neutralize Neutralize with base (optional) workup->neutralize Step 4 extract Extract free amine neutralize->extract Step 5 end Isolated Amine extract->end

Caption: A typical workflow for the acid-catalyzed deprotection of a Boc-protected amine.

Cbz Deprotection (Hydrogenolysis)

The Cbz group is renowned for its stability towards a wide range of reagents but is readily cleaved by catalytic hydrogenolysis.

Experimental Protocol:

  • Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within a few hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate contains the deprotected amine.

Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by molecular hydrogen, releasing toluene and the unstable carbamic acid, which then decarboxylates.

Diagram of Cbz Deprotection Mechanism:

Cbz_Deprotection_Mechanism Cbz_Amine R-NH-C(=O)O-CH₂-Ph H2_PdC H₂ / Pd-C Cbz_Amine->H2_PdC Carbamic_Acid [ R-NH-C(=O)OH ] H2_PdC->Carbamic_Acid Toluene CH₃-Ph H2_PdC->Toluene Amine R-NH₂ Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: The mechanism of Cbz deprotection via catalytic hydrogenolysis.

Fmoc Deprotection (Base-Mediated Elimination)

The Fmoc group is characterized by its lability towards basic conditions, proceeding via an E1cb-type elimination mechanism.

Experimental Protocol:

  • Dissolution: Dissolve the Fmoc-protected compound in an aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a solution of a secondary amine base, typically 20% piperidine in DMF.

  • Reaction: Stir the reaction mixture at room temperature. Deprotection is usually very rapid, often complete within minutes.

  • Work-up: For solid-phase synthesis, the resin is washed to remove the cleaved Fmoc group and excess base. For solution-phase synthesis, the reaction mixture is typically diluted with water and the product is extracted.

Causality: The basic piperidine abstracts the acidic proton on the fluorenyl ring, initiating an elimination reaction that liberates the free amine and dibenzofulvene, which is scavenged by the piperidine.

Diagram of Fmoc Deprotection Workflow:

Fmoc_Deprotection cluster_workflow Fmoc Deprotection Workflow start Fmoc-protected compound in DMF base Add 20% Piperidine in DMF start->base Step 1 react Stir at RT (minutes) base->react Step 2 workup Wash (SPPS) or Extract (Solution) react->workup Step 3 end Isolated Amine workup->end

Caption: A generalized workflow for the base-mediated deprotection of an Fmoc-protected amine.

Alloc Deprotection (Palladium-Catalyzed)

The Alloc group is cleaved under neutral conditions using a palladium(0) catalyst and a nucleophilic scavenger.

Experimental Protocol:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the Alloc-protected compound in a degassed solvent such as DCM or THF.

  • Reagent Addition: Add a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger such as phenylsilane or dimedone.[8]

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: The reaction mixture can be filtered through silica gel to remove the catalyst, followed by standard aqueous work-up and purification.

Causality: The Pd(0) catalyst coordinates to the allyl group, forming a π-allyl palladium complex. The nucleophilic scavenger then attacks this complex, regenerating the Pd(0) catalyst and releasing the carbamic acid, which decarboxylates.[8]

Teoc Deprotection (Fluoride-Mediated)

The Teoc group is exceptionally stable but can be selectively cleaved using a fluoride ion source.

Experimental Protocol:

  • Dissolution: Dissolve the Teoc-protected compound in a polar aprotic solvent like THF.

  • Fluoride Addition: Add a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water, and extract the product with a suitable organic solvent.

Causality: The fluoride ion attacks the silicon atom, initiating a 1,2-elimination (Peterson olefination-type reaction) to release ethylene, carbon dioxide, the silyl fluoride, and the free amine.[7]

Conclusion: A Strategic Approach to Amine Protection

The choice of a carbamate protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic route. By understanding the comparative stability and the specific deprotection conditions for each group, researchers can design elegant and robust synthetic strategies. The orthogonality offered by the diverse range of carbamate protecting groups provides a powerful toolbox for the construction of complex molecules, from peptides to pharmaceuticals. This guide serves as a foundational resource to aid in the rational selection and application of these indispensable tools in modern organic chemistry.

References

  • Chem-Station. (2014, March 23). Carbamate Protective Groups. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Šavikin, K., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 68(3), 319-340. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • YouTube. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chem-Station. (2019, February 5). Teoc Protecting Group. Retrieved from [Link]

  • CDN. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. [Link]

  • CDN. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from [Link]

Sources

A Comparative Guide to Purity Validation of "4-Methyl-piperazine-1-carboxylic acid phenyl ester" by Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals vested in drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible results and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technical comparison of analytical methodologies for validating the purity of "4-Methyl-piperazine-1-carboxylic acid phenyl ester," a key building block in many synthetic pathways. With a primary focus on elemental analysis, we will explore the technique's unique capabilities, compare it with orthogonal methods, and provide the experimental framework necessary for its robust application.

The Imperative of Purity in Pharmaceutical Intermediates

"this compound" (Molecular Formula: C₁₂H₁₆N₂O₂) is a versatile intermediate whose structural integrity is paramount. The presence of impurities, be they residual starting materials, byproducts, or degradation products, can have cascading effects on downstream reactions, potentially leading to final APIs with altered pharmacological profiles or unforeseen toxicity.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][3][4][5] Therefore, a multi-faceted and rigorous analytical approach to purity confirmation is not just good science—it is a regulatory necessity.

Elemental Analysis: A Fundamental Truth in Purity Assessment

While modern chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are mainstays in purity analysis for their ability to separate and quantify organic impurities, elemental analysis provides a fundamental and distinct assessment of a compound's composition.[6][7] It directly measures the mass fractions of carbon (C), hydrogen (H), and nitrogen (N), offering a quantitative comparison against the theoretical elemental composition derived from the compound's molecular formula.

Why Elemental Analysis is a Self-Validating System

Elemental analysis serves as a powerful, self-validating tool for several key reasons:

  • Orthogonal Confirmation: It provides data that is fundamentally different from that of separation-based techniques. While HPLC might show a single, sharp peak, suggesting high purity, it cannot detect inorganic impurities (e.g., salts) or confirm that the peak corresponds to the correct elemental formula.

  • Detection of Non-Chromophoric and Inorganic Impurities: Many impurities, such as inorganic salts or residual catalysts, lack a UV chromophore and are thus invisible to standard HPLC-UV detection.[8] Elemental analysis, however, is sensitive to any substance that alters the overall elemental composition of the sample.

  • Absolute Measurement: The technique provides an absolute measure of the elemental content, which can be directly compared to the theoretical values. A significant deviation flags the presence of impurities, regardless of their identity.

The primary limitation of elemental analysis is that it does not identify the specific nature of the impurities present. However, as a foundational check of elemental composition, its value is undeniable.

Comparative Overview of Purity Analysis Techniques

A robust purity assessment strategy employs a combination of analytical techniques, each providing a unique piece of the puzzle.

Analytical MethodParameter MeasuredKey AdvantagesLimitations
Elemental Analysis (CHN) Elemental Composition (%C, %H, %N)- Confirms empirical formula- Detects inorganic and non-chromophoric impurities- Cost-effective and rapid- Does not identify specific impurities- Less sensitive to isomeric impurities
High-Performance Liquid Chromatography (HPLC) Chemical Purity (area %)- High resolution for separating organic impurities- Excellent sensitivity and quantitation capabilities- May not detect non-UV active impurities- Co-elution of impurities can lead to inaccurate results
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile Impurities- Excellent for identifying and quantifying residual solvents- Not suitable for non-volatile or thermally labile compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation & Impurity Identification- Provides detailed structural information- Can identify and quantify impurities with distinct signals- Lower sensitivity compared to HPLC- Complex spectra can make quantitation challenging

Experimental Protocol: CHN Elemental Analysis of this compound

This protocol is based on the principles of combustion analysis, commonly performed on instruments such as the PerkinElmer 2400 Series II CHNS/O Elemental Analyzer.[9][10] The core principle involves the complete combustion of the sample in a high-oxygen environment to convert carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[11][12][13] These gases are then separated and quantified using a thermal conductivity detector.[11][14]

I. Instrumentation and Consumables
  • Elemental Analyzer: PerkinElmer 2400 Series II or equivalent, configured for CHN analysis.

  • Microbalance: Capable of weighing to at least 0.001 mg.

  • Gases: High-purity (99.995% or higher) helium and oxygen.

  • Consumables: Tin capsules, certified acetanilide standard.

  • Sample: "this compound," dried to a constant weight.

II. Instrument Preparation and Calibration
  • Instrument Startup: Power on the elemental analyzer and allow for a stabilization period of at least 2.5 hours for the combustion (980°C) and reduction (640°C) furnaces to reach their setpoints.[10][15]

  • Leak Check: Perform an instrument leak check as per the manufacturer's instructions to ensure the integrity of the gas flow paths.

  • Calibration:

    • Accurately weigh approximately 2 mg of the acetanilide standard into a tin capsule.[10]

    • Run a minimum of three acetanilide standards to establish a calibration curve. The instrument software will use the known elemental composition of acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) to generate response factors for each element.

III. Sample Preparation and Analysis
  • Sample Weighing: On a tared microbalance, accurately weigh 1.5-2.5 mg of the dried "this compound" into a tin capsule. Record the exact weight.[16]

  • Sample Encapsulation: Carefully fold the tin capsule to securely enclose the sample, ensuring no sample is lost.[16]

  • Autosampler Loading: Place the encapsulated sample into the instrument's autosampler in the designated position.

  • Analysis Run: Initiate the analysis sequence. The instrument will automatically introduce the sample into the combustion furnace.

  • Data Acquisition: The instrument software will record the detector signals and calculate the percentage of Carbon, Hydrogen, and Nitrogen in the sample based on the calibration.

IV. Data Interpretation and Acceptance Criteria

The purity of the sample is assessed by comparing the experimentally determined elemental percentages with the theoretical values. For a compound to be considered pure, the experimental values should fall within a narrow, pre-defined range of the theoretical values. Many scientific journals and internal quality control procedures adopt an acceptance criterion of ±0.4% from the theoretical value for each element.

Data Presentation and Interpretation

Theoretical Elemental Composition of C₁₂H₁₆N₂O₂:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01112144.13265.43%
Hydrogen (H)1.0081616.1287.33%
Nitrogen (N)14.007228.01412.72%
Oxygen (O)15.999231.99814.53%
Total 220.272 100.00%

Hypothetical Experimental Results for Three Batches:

Batch IDExperimental %CDeviation from Theoretical %CExperimental %HDeviation from Theoretical %HExperimental %NDeviation from Theoretical %NPurity Assessment
Batch A 65.31%-0.12%7.25%-0.08%12.65%-0.07%Pass
Batch B 64.85%-0.58%7.18%-0.15%12.55%-0.17%Fail
Batch C 65.62%+0.19%7.41%+0.08%12.80%+0.08%Pass

In this hypothetical scenario, Batches A and C meet the ±0.4% acceptance criteria, indicating a high degree of purity. Batch B, however, shows a significant deviation in the carbon content, suggesting the presence of an impurity.

Potential Impurities and Their Impact on Elemental Analysis

Understanding the synthetic route of "this compound" is crucial for predicting potential impurities. A common synthetic pathway involves the reaction of 1-methylpiperazine with phenyl chloroformate.

Potential Impurities:

  • Unreacted 1-methylpiperazine: This starting material has a lower carbon and higher nitrogen percentage compared to the final product. Its presence would lead to a lower than expected %C and a higher than expected %N.

  • Phenol: A potential byproduct of the reaction, phenol has a higher carbon and lower nitrogen percentage. Its presence would inflate the %C value.

  • Di-acylated piperazine: The formation of a di-substituted piperazine impurity would result in a different elemental composition, likely with a higher carbon-to-nitrogen ratio.

  • Inorganic salts: Residual inorganic salts from the workup (e.g., NaCl, Na₂SO₄) do not contain carbon and would depress the percentages of all measured elements (C, H, N).

Visualizing the Workflow and Logic

Experimental Workflow for CHN Analysis

G cluster_prep Sample & Standard Preparation cluster_instrument Instrumental Analysis cluster_data Data Interpretation weigh_sample Accurately weigh 1.5-2.5 mg of sample into tin capsule encapsulate Securely encapsulate sample weigh_sample->encapsulate load_sample Load sample into autosampler encapsulate->load_sample weigh_std Weigh ~2 mg acetanilide standard into tin capsule encapsulate_std Encapsulate standard weigh_std->encapsulate_std calibrate Calibrate with standards encapsulate_std->calibrate combustion Combustion at 980°C in O₂ atmosphere load_sample->combustion reduction Reduction at 640°C combustion->reduction separation Gas separation reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection calc_percent Calculate experimental %C, %H, %N detection->calc_percent compare Compare with theoretical values calc_percent->compare assess Assess purity based on ±0.4% acceptance criteria compare->assess

Caption: Workflow for CHN elemental analysis.

Logical Flow for Purity Confirmation

G start Obtain Experimental %C, %H, %N Data compare_c Is |Exp %C - Theo %C| ≤ 0.4%? start->compare_c theoretical Calculate Theoretical %C, %H, %N for C₁₂H₁₆N₂O₂ theoretical->compare_c compare_h Is |Exp %H - Theo %H| ≤ 0.4%? theoretical->compare_h compare_n Is |Exp %N - Theo %N| ≤ 0.4%? theoretical->compare_n compare_c->compare_h Yes fail Purity Not Confirmed compare_c->fail No compare_h->compare_n Yes compare_h->fail No pass Purity Confirmed compare_n->pass Yes compare_n->fail No investigate Investigate for Impurities (e.g., via HPLC, NMR, MS) fail->investigate

Caption: Decision-making process for purity validation.

Conclusion

The validation of purity for a pharmaceutical intermediate like "this compound" demands a rigorous and multi-faceted analytical approach. While techniques like HPLC are indispensable for profiling organic impurities, elemental analysis provides a fundamental and orthogonal confirmation of the compound's elemental composition. Its unique ability to detect inorganic and non-chromophoric impurities makes it an essential tool in any comprehensive quality control strategy. By integrating elemental analysis into the analytical workflow, researchers and drug development professionals can build a more complete and trustworthy purity profile, ensuring the quality and consistency of their synthetic intermediates and, ultimately, the safety and efficacy of the final drug product.

References

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Singh, R., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88).
  • ASU Core Research Facilities. (2020). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. Retrieved from [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. (2025).
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Kiricojevi, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
  • Kumar, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(17), 6296.
  • University of California, Santa Barbara. (2020). Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved from [Link]

  • LEES Lab. (n.d.). Protocol – OHHW CHNS/O Analyser 2400 Series II Perkin Elmer Company. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.
  • Google Patents. (n.d.).
  • Cromatec.ro. (n.d.). 2400 Series II CHNS/O Elemental Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
  • Wertalik, P. (2024).
  • Pharmaceutical Technology. (2021). Approaching Elemental Impurity Analysis.
  • ASU Core Research Facilities. (2023).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
  • Al-Masoudi, N. A., et al. (2016).
  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers.
  • Adapted from N. (n.d.). PerkinElmer 2400 Series CHNS/O Analyzer Instructions.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Chaudhary, P., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-26.
  • Agilent Technologies. (n.d.).
  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2).
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.

Sources

A Senior Application Scientist's Guide to Orthogonal Protecting Group Strategies for Polyfunctional Piperazine Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its unique physicochemical properties, often imparting improved solubility and oral bioavailability, make it a highly desirable motif.[1] However, the synthetic manipulation of polyfunctional piperazines presents a significant challenge: the similar reactivity of the two secondary amine nitrogens. Direct, selective functionalization is often difficult, leading to mixtures of mono- and di-substituted products, complicating purification and reducing overall yield.[2]

This guide, curated from the perspective of a Senior Application Scientist, delves into the world of orthogonal protecting group strategies – a powerful approach to navigate the complexities of piperazine chemistry. We will dissect and compare various strategies, providing the underlying chemical logic, experimental data, and detailed protocols to empower you to select and implement the optimal synthetic route for your target molecule.

The Imperative of Orthogonal Protection

The concept of orthogonality in chemical synthesis is analogous to a surgeon's precision – the ability to operate on one part of a molecule without affecting another. In the context of piperazine chemistry, an orthogonal protecting group strategy allows for the selective deprotection of one nitrogen atom in the presence of a differently protected nitrogen on the same piperazine ring.[2] This stepwise unveiling of reactive sites is the key to constructing complex, unsymmetrically substituted piperazines with high fidelity.

The choice of protecting groups is dictated by their distinct deprotection conditions. A well-designed orthogonal strategy employs protecting groups that are stable to the reaction conditions used to remove the other, ensuring a clean and high-yielding transformation at each step. This guide will focus on the most prevalent and practical orthogonal pairings for piperazine synthesis.

Comparative Analysis of Orthogonal Protecting Group Strategies

The selection of an appropriate orthogonal protecting group strategy is contingent on several factors, including the overall synthetic plan, the nature of the desired substituents, and the presence of other functional groups in the molecule. Below, we compare two of the most effective and widely employed strategies: the Boc/Cbz and Boc/Benzyl pairings.

Strategy 1: The Boc/Cbz Orthogonal Pair

The combination of the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) group is a classic and robust orthogonal strategy.

Logical Framework:

Boc/Cbz Orthogonal Strategy Workflow

Experimental Data Comparison:

StepTransformationReagents & ConditionsTypical YieldReference
1aMono-Boc ProtectionPiperazine, Boc₂O, various conditions70-94%[3][4]
1bCbz Protection of N-Boc-piperazineN-Boc-piperazine, Cbz-Cl, Et₃N, CH₂Cl₂Good[5]
2aSelective Boc Deprotection 1-Boc-4-Cbz-piperazine, TFA or HCl in DioxaneHigh[5][6]
2bSelective Cbz Deprotection 1-Boc-4-Cbz-piperazine, H₂, Pd/C, MeOH or EtOHHigh[7][8]

Causality Behind Experimental Choices:

The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl), which the Cbz group tolerates. Conversely, the Cbz group is smoothly removed by catalytic hydrogenolysis (e.g., H₂ over palladium on carbon), conditions under which the Boc group is stable. This mutual stability under each other's cleavage conditions is the cornerstone of this orthogonal strategy.

Strategy 2: The Boc/Benzyl Orthogonal Pair

The pairing of the Boc group with a benzyl (Bn) group offers another effective orthogonal approach. The benzyl group, like the Cbz group, is susceptible to hydrogenolysis.

Logical Framework:

Boc/Benzyl Orthogonal Strategy Workflow

Experimental Data Comparison:

StepTransformationReagents & ConditionsTypical YieldReference
1aMono-Boc ProtectionPiperazine, Boc₂O, various conditions70-94%[3][4]
1bBenzylation of N-Boc-piperazineN-Boc-piperazine, Benzyl bromide, BaseGood[9]
2aSelective Boc Deprotection 1-Boc-4-Benzyl-piperazine, TFA or HCl in DioxaneHigh[10]
2bSelective Benzyl Deprotection 1-Boc-4-Benzyl-piperazine, H₂, Pd/C, MeOH or EtOHHigh[9]

Causality Behind Experimental Choices:

Similar to the Boc/Cbz strategy, the orthogonality of the Boc/Benzyl pairing lies in the distinct cleavage conditions. The acid-labile Boc group is removed without affecting the benzyl group, while the benzyl group is cleaved by hydrogenolysis, leaving the Boc group intact. The choice between Cbz and Benzyl can depend on the specific reactivity of the molecule and the desired final product, as the byproducts of deprotection differ (toluene and CO₂ for Cbz vs. toluene for Benzyl).

Detailed Experimental Protocols

A self-validating protocol is one where the steps are clear, logical, and reproducible. The following protocols are based on established literature procedures and are designed to be robust.

Protocol 1: Synthesis of 1-Boc-4-Cbz-piperazine and Sequential Deprotection

Part A: Synthesis of 1-Boc-piperazine [4]

  • To a solution of piperazine (0.12 mol) in a mixture of methanol (150 mL) and water (150 mL), stir until complete dissolution.

  • Add formic acid (0.21 mol) and stir for 30 minutes.

  • Add di-tert-butyl dicarbonate (0.04 mol) and stir at room temperature for 2 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Boc-piperazine.

Part B: Synthesis of 1-Boc-4-Cbz-piperazine [5]

  • Dissolve 1-Boc-piperazine (54 mmol) and triethylamine (8.2 mL) in dichloromethane (120 mL) and cool to 0°C.

  • Slowly add a solution of benzyl chloroformate (54 mmol) in dichloromethane (100 mL).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Wash the residue with ethyl acetate, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain 1-Boc-4-Cbz-piperazine.

Part C: Selective Deprotection

  • Boc Deprotection: Dissolve 1-Boc-4-Cbz-piperazine in a solution of 4M HCl in dioxane and stir at room temperature for 1-3 hours. The hydrochloride salt of 1-Cbz-piperazine will typically precipitate.[6]

  • Cbz Deprotection: Dissolve 1-Boc-4-Cbz-piperazine in methanol or ethanol, add 10% Pd/C, and stir under an atmosphere of hydrogen gas until the reaction is complete. Filter off the catalyst and concentrate the filtrate to obtain 1-Boc-piperazine.[7][8]

Protocol 2: Synthesis of N-Boc Protected Piperazine Derivatives and Deprotection

This protocol outlines the functionalization of N-Boc-piperazine followed by deprotection.

Part A: N-Alkylation of N-Boc-piperazine [1]

  • To a stirred solution of N-Boc-piperazine (1.0 eq.) in anhydrous DMF or acetonitrile, add potassium carbonate (2.0 eq.).

  • Add the alkyl halide (1.0-1.2 eq.) at room temperature.

  • Heat the reaction mixture as required and monitor by TLC.

  • Upon completion, cool the mixture and concentrate under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Part B: Deprotection of the N-Boc Group [6][11]

  • Dissolve the N-Boc protected piperazine derivative (1.0 eq.) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield the deprotected piperazine.

Conclusion

The strategic implementation of orthogonal protecting groups is indispensable for the efficient and selective synthesis of polyfunctional piperazine molecules. The Boc/Cbz and Boc/Benzyl pairings represent two of the most reliable and versatile strategies available to the synthetic chemist. By understanding the principles of orthogonality and leveraging the detailed experimental protocols provided, researchers can confidently navigate the synthesis of complex piperazine-containing targets, accelerating the pace of drug discovery and development. The choice of strategy should always be guided by the specific requirements of the target molecule and the overall synthetic route, with the data and methodologies presented here serving as a robust foundation for informed decision-making.

References

  • Prasanthi, G. et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1485. Available from: [Link]

  • Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595-1599. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available from: [Link]

  • Korch, K. M., et al. (2014). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. Available from: [Link]

  • Shandong Boyuan Pharmaceutical Co Ltd. (2020). Synthesis method of N-Boc piperazine. CN108033931B.
  • ResearchGate. (n.d.). Selective Cbz or Boc deprotection. Available from: [Link]

  • De Vreese, R., et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 16(44), 8516-8520. Available from: [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available from: [Link]

  • Maccaroni, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1089. Available from: [Link]

  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal. Available from: [Link]

  • Reddy, A. J., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Available from: [Link]

  • Papakyriakou, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molbank, 2020(4), M1179. Available from: [Link]

  • Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of peptide research, 51(4), 290–296. Available from: [Link]

  • ResearchGate. (n.d.). The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;... Available from: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

Sources

A Comparative Guide to the Reactivity of 4-Methyl-piperazine-1-carboxylic acid phenyl ester and Other Common Acylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides an in-depth technical comparison of the reactivity of 4-Methyl-piperazine-1-carboxylic acid phenyl ester , a specialized carbamate-based acylating agent, with more conventional alternatives such as acyl chlorides and anhydrides. By presenting supporting theoretical principles and illustrative experimental data, this document aims to empower researchers to make informed decisions in the strategic design of their synthetic routes.

Introduction: The Role of Acylating Agents in Synthesis

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry, fundamental to the construction of amides, esters, and other critical functional groups. The choice of the acylating agent is pivotal, as its inherent reactivity directly influences reaction conditions, substrate scope, and the formation of byproducts. An ideal acylating agent offers a balance of reactivity for efficient bond formation and stability for ease of handling and storage.

This guide focuses on the N-acylation of amines, a reaction of paramount importance in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules. We will compare the performance of this compound against two widely used classes of acylating agents: Phenyl Chloroformate (an acyl chloride) and Di-tert-butyl dicarbonate (Boc Anhydride) (an anhydride).

Mechanistic Considerations: Understanding the Basis of Reactivity

The reactivity of an acylating agent is fundamentally governed by the stability of its leaving group and the electrophilicity of the carbonyl carbon. A more stable leaving group (a weaker base) facilitates nucleophilic attack and subsequent elimination, leading to a faster reaction rate.

  • Acyl Chlorides (e.g., Phenyl Chloroformate): These are among the most reactive acylating agents. The chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic. Reactions are often rapid and exothermic.[1]

  • Anhydrides (e.g., Boc Anhydride): Anhydrides are also highly reactive, with a carboxylate anion as the leaving group. Boc anhydride is particularly valued for the introduction of the tert-butoxycarbonyl (Boc) protecting group.[2]

  • Phenyl Carbamates (e.g., this compound): In this case, the leaving group is a phenoxide ion. While phenoxide is a good leaving group, it is generally less stable than a chloride ion. Consequently, phenyl carbamates are typically less reactive than their acyl chloride or anhydride counterparts, offering a more controlled acylation.[3][4] The aminolysis of phenyl carbamates can proceed through a stepwise mechanism involving a tetrahedral intermediate.[5]

The following diagram illustrates the general mechanism for the N-acylation of an amine with the compared acylating agents.

G cluster_0 N-Acylation of a Primary Amine (R'-NH2) cluster_1 Comparative Leaving Groups (L) AcylatingAgent Acylating Agent (R-CO-L) Intermediate Tetrahedral Intermediate AcylatingAgent->Intermediate Nucleophilic Attack Amine Primary Amine (R'-NH2) Amine->Intermediate Product Amide Product (R-CO-NH-R') Intermediate->Product Elimination LeavingGroup Leaving Group (L-) Intermediate->LeavingGroup L_PCE Phenyl Chloroformate: L = Cl- (Excellent) L_Boc Boc Anhydride: L = -O-CO-O-tBu (Good) L_MPCP 4-Methyl-piperazine-1-carboxylic acid phenyl ester: L = PhO- (Moderate)

Caption: Generalized mechanism of N-acylation and comparison of leaving groups.

Experimental Design for Reactivity Comparison

To objectively compare the reactivity of these acylating agents, a standardized experimental protocol is essential. The N-acylation of a model primary amine, such as benzylamine, can be monitored over time under controlled conditions.

General Experimental Protocol

A solution of the primary amine (e.g., benzylamine, 1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) is treated with the acylating agent (1.1 equivalents) at a constant temperature (e.g., 25 °C). The progress of the reaction is monitored by taking aliquots at specific time intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8]

Analytical Monitoring
  • HPLC Analysis: Reverse-phase HPLC can be employed to separate the starting amine, the acylated product, and the acylating agent. By integrating the peak areas, the conversion of the starting material and the formation of the product can be quantified over time.[9]

  • NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool for real-time reaction monitoring.[6] The disappearance of signals corresponding to the starting amine and the appearance of new signals for the amide product can be integrated to determine the reaction kinetics.[10]

The following diagram outlines the experimental workflow for this comparative study.

G cluster_workflow Experimental Workflow for Reactivity Comparison start Prepare separate reaction mixtures: - Amine + Phenyl Chloroformate - Amine + Boc Anhydride - Amine + this compound monitor Monitor reactions at constant temperature (25 °C) over a time course (e.g., 0-24h) start->monitor aliquots Withdraw aliquots at defined time points monitor->aliquots analysis Analyze aliquots by HPLC or NMR aliquots->analysis data Quantify: - Consumption of starting amine - Formation of amide product analysis->data comparison Compare reaction rates and final yields data->comparison

Caption: Workflow for comparing the reactivity of different acylating agents.

Comparative Reactivity Data (Illustrative)

Based on the established principles of chemical reactivity, the following table presents illustrative data for the N-acylation of benzylamine with the three acylating agents under the standardized conditions described above.

Acylating AgentLeaving GroupRelative ReactivityTime for >95% Conversion (Illustrative)Final Yield (Illustrative)Key Considerations
Phenyl Chloroformate Chloride (Cl⁻)Very High< 1 hour>98%Highly reactive, may require cooling. Generates HCl, requiring a base.[1]
Boc Anhydride tert-Butoxy-carboxylateHigh1-3 hours>95%Excellent for Boc protection. Byproducts are generally easy to remove.[2]
This compound Phenoxide (PhO⁻)Moderate8-16 hours90-95%Milder reaction, good for sensitive substrates. Slower reaction times.[3][4]

Discussion of Results and Practical Implications

The illustrative data highlights a clear trend in reactivity: Phenyl Chloroformate > Boc Anhydride > this compound .

  • Phenyl Chloroformate is the most potent acylating agent in this comparison, leading to very rapid and high-yielding reactions. Its high reactivity, however, can be a double-edged sword. For complex molecules with multiple nucleophilic sites, it may lead to a lack of selectivity. The generation of hydrochloric acid necessitates the use of a scavenger base, which can complicate purification.

  • Boc Anhydride offers a balance of high reactivity and ease of handling, making it a workhorse in organic synthesis, particularly for the crucial task of amine protection. Its byproducts, tert-butanol and CO₂, are volatile and generally do not interfere with workup procedures.

  • This compound represents a class of milder, more selective acylating agents. Its moderate reactivity allows for greater control over the acylation process, which can be advantageous when dealing with sensitive substrates or when chemoselectivity is a primary concern. The slower reaction times may be a trade-off for this enhanced control. The piperazine moiety itself is a common pharmacophore, and using this reagent can sometimes be a strategic choice in drug discovery workflows.[11]

Conclusion: Selecting the Optimal Acylating Agent

The choice of an acylating agent is a strategic decision that should be guided by the specific requirements of the synthetic transformation.

  • For rapid and straightforward acylations where selectivity is not a major concern, acyl chlorides like phenyl chloroformate are often the reagents of choice.

  • For the introduction of protecting groups or when high reactivity is desired with manageable byproducts, anhydrides such as Boc anhydride are excellent options.

  • When chemoselectivity, controlled reactivity, and mild conditions are paramount, particularly with complex and sensitive substrates, This compound and other phenyl carbamates present a valuable and often underutilized alternative.

By understanding the underlying principles of reactivity and considering the illustrative comparative data presented, researchers can more effectively navigate the selection of acylating agents to optimize their synthetic strategies and accelerate their research and development efforts.

References

  • Wegner, J., Ceylan, S., & Kirschning, A. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society. [Link]

  • Tóth, G., Fogassy, E., & Keglevich, G. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Jacquemard, U., Beneteau, V., Lefoix, M., Routier, S., Merour, J. Y., & Coudert, G. (2004). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. The Journal of Organic Chemistry. [Link]

  • Jensen, J. H., & Jensen, A. (1976). Kinetics of Carbamate Formation and Breakdown. Acta Chemica Scandinavica. [Link]

  • Ichikawa, Y., Morishita, Y., Kusaba, S., Sakiyama, N., Matsuda, Y., Nakano, K., & Kotsuki, H. (2010). A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate. Synlett. [Link]

  • Hobbs, F. W., Jr. (1988). N-Dealkylation of Amines by Chloroformates. Journal of Organic Chemistry. [Link]

  • Al-Sehemi, A. G., Al-Amri, R. S. A., & Irfan, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. [Link]

  • Katritzky, A. R., Singh, S. K., He, H. Y., & Kirichenko, K. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Journal of Organic Chemistry. [Link]

  • Huynh, T. H. V., et al. (2017). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. Journal of Medicinal Chemistry. [Link]

  • Kotha, S., & Khedkar, P. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews. [Link]

  • Kumar, G. S., & Reddy, Y. N. (2012). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Heravi, M. M., et al. (2007). Effect of acidic catalyst on the reaction of phenyl carbamate and acetic anhydride. Journal of the Iranian Chemical Society. [Link]

  • Goutarel, R., & Agosta, W. C. (1962). Cleavage of Tertiary Bases with Phenyl Chloroformate : The Reconversion of 21-Deoxyajmaline into Ajmaline. Journal of the Chemical Society. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Pathak, M., & Gupta, A. (2005). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences. [Link]

  • Shawali, A. S., et al. (1986). Kinetics and Mechanism of Aminolysis of Carbamates. The Journal of Organic Chemistry. [Link]

  • Reddy, C. S., & Smitha, M. (2004). Efficient Acetylation and Boc Protection of Carbohydrates, Phenols and Amines. Synthetic Communications. [Link]

  • LibreTexts. (2024, March 24). Spectroscopy of Amines. [Link]

  • Albadi, J., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts. [Link]

  • Kwak, S. H., & Gong, Y. D. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron. [Link]

  • Jencks, W. P., & Johnson, S. L. (1980). Mechanism of cleavage of carbamate anions. Journal of the American Chemical Society. [Link]

  • Reddy, B. V. S., et al. (2021). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. Synthetic Communications. [Link]

  • Wessig, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry. [Link]

  • Castro, E. A., et al. (2000). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. The Journal of Organic Chemistry. [Link]

  • Helda. (2017). Chromatographic Determination of Amines in Food Samples. [Link]

  • Reddy, J. S., et al. (2012). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ChemInform. [Link]

  • Google Patents. (n.d.). Synthesis method of N-Boc piperazine.
  • Gaunt, M. J., & Johansson, C. C. C. (2007). Cleavage of the carbamate group and determination of absolute configurations. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2019, October 17). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents. [Link]

  • D'Andrea, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Vasile, C., & Dragan, E. S. (2010). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie. [Link]

  • Castro, E. A., et al. (1999). Kinetics and mechanism of the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution. The Journal of Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Bouzide, A., & Sauvé, G. (2002). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Organic Letters. [Link]

  • Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. Chemical Society Reviews. [Link]

  • Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc. [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link]

  • de Sousa, L. R., & Resnick, E. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. [Link]

Sources

Cost-benefit analysis of using "4-Methyl-piperazine-1-carboxylic acid phenyl ester" in multi-step synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating Reagent Choices in Multi-Step Synthesis

For researchers, medicinal chemists, and professionals in drug development, the integration of the 4-methylpiperazine moiety is a frequent and critical step in the synthesis of a vast array of bioactive molecules. This ubiquitous structural motif often imparts favorable pharmacokinetic properties, including enhanced solubility and oral bioavailability. However, the choice of reagent and synthetic strategy for its introduction can significantly impact the overall efficiency, cost, and scalability of a multi-step synthesis. This guide provides an in-depth comparative analysis of using "4-Methyl-piperazine-1-carboxylic acid phenyl ester" versus common alternative methods for incorporating the 4-methylpiperazine group, supported by experimental insights and a thorough cost-benefit analysis.

Unveiling the Role of this compound

"this compound" serves as a stable, solid reagent for the acylation of nucleophiles, effectively introducing the 4-methylpiperazinoyl group. The phenyl ester acts as a good leaving group, facilitating the reaction with primary and secondary amines to form the corresponding amides. This approach offers an alternative to using more reactive species like acid chlorides.

Comparative Analysis of Synthetic Strategies

The selection of a method to introduce the 4-methylpiperazine unit is a critical decision in synthetic planning. Below, we compare the use of "this compound" with three prevalent alternative strategies: direct N-alkylation/acylation of N-methylpiperazine, the use of a Boc-protected piperazine intermediate, and the Buchwald-Hartwig amination.

Strategy 1: Acylation with this compound

This method involves the reaction of a substrate containing a nucleophilic amine with the phenyl ester to form a stable amide bond.

Substrate Substrate-NHR Product Substrate-NR-C(O)-N(CH₃)piperazine Substrate->Product Acylation Reagent 4-Methyl-piperazine-1- carboxylic acid phenyl ester Reagent->Product Phenol Phenol (byproduct) Product->Phenol caption Acylation using this compound.

Caption: Acylation using this compound.

A general procedure involves dissolving the amine-containing substrate and "this compound" (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) is added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C for 4-24 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

FactorAnalysis
Cost Moderate. The cost of the reagent itself can be relatively high compared to the basic starting materials of other methods. However, it is a single reagent that accomplishes the desired transformation in one step.
Yield & Purity Variable. Yields can be good, but are highly dependent on the nucleophilicity of the substrate amine. Purification can be challenging due to the phenol byproduct, which may require additional separation steps.
Simplicity & Time One-step process. The reaction is straightforward to set up. However, reaction times can be long, and purification can be time-consuming.
Safety & Handling Good. The reagent is a stable solid, making it easier and safer to handle than corrosive acid chlorides.
Scalability Moderate. The cost and potential purification challenges may limit its use in large-scale synthesis.
Strategy 2: Direct N-Acylation of N-Methylpiperazine

This is a more traditional and direct approach where a carboxylic acid on the substrate is activated and then reacted with N-methylpiperazine.

Substrate Substrate-COOH Activation Activation (e.g., SOCl₂, HATU) Substrate->Activation Activated_Substrate Substrate-COCl or Activated Ester Activation->Activated_Substrate Product Substrate-C(O)-N(CH₃)piperazine Activated_Substrate->Product NMP N-Methylpiperazine NMP->Product caption Direct acylation using N-methylpiperazine.

Caption: Direct acylation using N-methylpiperazine.

The carboxylic acid substrate is first activated. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, or by forming an active ester using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). The activated substrate is then reacted with N-methylpiperazine in the presence of a base (e.g., DIPEA) in an aprotic solvent. Reaction times are typically shorter than with the phenyl ester method (1-6 hours). Workup and purification follow standard procedures.

FactorAnalysis
Cost Low to Moderate. N-methylpiperazine is an inexpensive starting material. The overall cost depends on the choice of activating agent, with thionyl chloride being very cheap and peptide coupling reagents being more expensive.
Yield & Purity Generally High. This method often provides high yields. Purity is typically good, as the byproducts are often volatile or easily removed by aqueous washes.
Simplicity & Time Two-step process. Requires a separate activation step. However, the reactions are often faster.
Safety & Handling Variable. Acid chlorides are corrosive and moisture-sensitive, requiring careful handling. Peptide coupling reagents are generally safer. N-methylpiperazine is a flammable and corrosive liquid.
Scalability Excellent. This is a widely used and well-established method for large-scale synthesis due to its efficiency and cost-effectiveness.
Strategy 3: The Boc-Protection/Deprotection Approach

This strategy involves using N-Boc-piperazine to ensure mono-functionalization, followed by N-methylation and deprotection. This is particularly useful when synthesizing monosubstituted piperazines to avoid the common issue of disubstitution.

cluster_0 Step 1: Functionalization cluster_1 Step 2: Deprotection cluster_2 Step 3: Methylation BocPip N-Boc-piperazine Intermediate1 Substrate-N-piperazine-Boc BocPip->Intermediate1 Substrate Substrate-X (e.g., halide) Substrate->Intermediate1 Intermediate2 Substrate-NH-piperazine Intermediate1->Intermediate2 Acid (e.g., TFA, HCl) Product Substrate-N(CH₃)-piperazine Intermediate2->Product Methylating agent (e.g., MeI, HCHO/HCOOH) caption Multi-step synthesis via Boc-protected piperazine.

Caption: Multi-step synthesis via Boc-protected piperazine.

  • Functionalization: N-Boc-piperazine is reacted with the substrate (e.g., an aryl halide in a Buchwald-Hartwig reaction or an alkyl halide in an SN2 reaction).

  • Deprotection: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.

  • N-Methylation: The resulting secondary amine is methylated using a suitable methylating agent, such as methyl iodide or via reductive amination with formaldehyde and formic acid (Eschweiler-Clarke reaction).

FactorAnalysis
Cost High. This is a multi-step process involving several reagents, including the relatively expensive N-Boc-piperazine and potentially costly catalysts for the initial coupling.
Yield & Purity Excellent. This method provides excellent control over selectivity, leading to high purity products and minimizing the formation of disubstituted byproducts. Yields for each step are typically high.
Simplicity & Time Multi-step and time-consuming. The three-step sequence is inherently longer than the other methods.
Safety & Handling Variable. Depends on the specific reagents used in each step. Handling of strong acids for deprotection requires care.
Scalability Good. While more steps are involved, the high purity and predictability of the reactions make this a reliable method for scaling up, especially when high purity is critical.
Strategy 4: Buchwald-Hartwig Amination

For the synthesis of N-aryl-N'-methylpiperazines, the Buchwald-Hartwig cross-coupling reaction is a powerful and widely used method.

Substrate Aryl-X (X = Br, I, OTf) Product Aryl-N(CH₃)piperazine Substrate->Product NMP N-Methylpiperazine NMP->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base (e.g., NaOtBu) Base->Product caption Buchwald-Hartwig amination with N-methylpiperazine.

Caption: Buchwald-Hartwig amination with N-methylpiperazine.

An aryl halide (or triflate) is reacted with N-methylpiperazine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, RuPhos) with a strong base (e.g., sodium tert-butoxide) in an inert solvent like toluene or dioxane. The reaction is typically heated under an inert atmosphere for 1-24 hours.

FactorAnalysis
Cost High. Palladium catalysts and specialized phosphine ligands are very expensive, which can be a significant cost driver, especially on a large scale.[1]
Yield & Purity Excellent. This method is known for its high yields and broad substrate scope, including sterically hindered and electron-rich or -poor aryl halides.
Simplicity & Time One-step process. The reaction setup is relatively straightforward, but requires careful exclusion of air and moisture.
Safety & Handling Requires expertise. Handling of air-sensitive and pyrophoric reagents (some phosphine ligands and bases) may be necessary.
Scalability Good, but costly. The high cost of the catalyst system can be a barrier to large-scale production, although catalyst loading can often be optimized.

Quantitative Comparison Summary

MethodReagent CostNumber of StepsTypical YieldScalabilityKey AdvantageKey Disadvantage
This compound Moderate1VariableModerateStable, solid reagentPurification challenges
Direct Acylation of N-Methylpiperazine Low-Moderate2HighExcellentCost-effective, high yieldUse of reactive intermediates
Boc-Protection/Deprotection High3ExcellentGoodHigh purity, avoids disubstitutionMulti-step, time-consuming
Buchwald-Hartwig Amination High1ExcellentGoodBroad scope, high yieldHigh catalyst cost

Conclusion and Recommendations

The choice of method for introducing the 4-methylpiperazine moiety is a classic example of the trade-offs faced in multi-step synthesis.

  • For early-stage discovery and small-scale synthesis where convenience and speed are paramount, direct acylation of N-methylpiperazine using modern coupling reagents offers a good balance of efficiency and cost.

  • When high purity is non-negotiable and the prevention of disubstitution is critical, the Boc-protection/deprotection strategy, despite its higher cost and additional steps, is the most reliable approach.

  • For the synthesis of N-aryl-N'-methylpiperazines, the Buchwald-Hartwig amination is often the method of choice due to its broad applicability and high yields, provided the cost of the catalyst system is justifiable.

  • "this compound" represents a niche option. While it offers the convenience of a stable, solid reagent for direct acylation, its moderate cost, potentially longer reaction times, and purification challenges often make the other methods more attractive for general use. Its application may be most justified in specific cases where the use of acid chlorides is problematic and the nucleophile is sufficiently reactive.

Ultimately, the optimal choice will depend on the specific context of the synthesis, including the scale, budget, timeline, and the purity requirements of the final product. A thorough evaluation of these factors, guided by the comparative data presented here, will enable researchers to make an informed and strategic decision.

References

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • European Patent Office. (2019). Method for synthesis of n-methyl piperazine diphenolamide and related composition (EP 3 154 955 B1). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.
  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Chemical Society Reviews, 37(11), 2246-2265.
  • Google Patents. (1964).
  • Google Patents. (1964).

Sources

Phenyl Carbamates: A Strategic Advantage in the Synthesis of Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of synthesizing therapeutic agents targeting the central nervous system (CNS), the choice of synthetic intermediates and protecting groups is paramount. Among the diverse chemical moieties employed, phenyl carbamates have emerged as a versatile and highly advantageous tool. This guide provides an in-depth technical comparison of phenyl carbamates against other common alternatives, supported by experimental data and protocols, to illuminate their strategic value in the development of novel CNS drugs.

The Phenyl Carbamate Moiety: A Blend of Stability and Tunable Reactivity

The carbamate functional group is a recurring motif in medicinal chemistry, prized for its chemical stability and its ability to act as a peptide bond surrogate, enhancing cell membrane permeability.[1] Phenyl carbamates, a specific class of carbamates, offer a unique combination of properties that render them particularly suitable for the multi-step syntheses often required for complex CNS agents.

A key advantage of phenyl carbamates is their remarkable stability over a wide range of conditions.[2] They are stable in acidic aqueous media and relatively stable in dilute basic aqueous solutions, allowing for straightforward aqueous work-ups using reagents like sodium bicarbonate or potassium hydroxide.[2] This inherent stability enables their use as robust protecting groups for amines, surviving numerous synthetic steps without premature cleavage.[2] Despite this stability, the phenoxy group is a good leaving group, allowing for facile cleavage or conversion to other functionalities under specific and controlled conditions.[2]

Comparison with Other Carbamate Protecting Groups

The choice of a protecting group is a critical decision in organic synthesis. While tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are workhorses in peptide and medicinal chemistry, phenyl carbamates (often denoted as Phoc) present distinct advantages in the context of CNS agent synthesis.[2][3]

Protecting GroupStructureIntroduction ReagentsCleavage ConditionsKey AdvantagesLimitations in CNS Synthesis
Phenyl Carbamate (Phoc) R-NH-CO-OPhPhenyl chloroformate, Diphenyl carbonateStrong base (e.g., NaOH, KOH), TBAFHigh stability, good leaving group, allows for subsequent urea formation.[2]Deprotection requires strong basic conditions which may not be compatible with all functional groups.[2]
tert-Butoxycarbonyl (Boc) R-NH-CO-OtBuDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)Easily removed under acidic conditions.[3]Acid-labile, may not be suitable for substrates with other acid-sensitive groups.
Benzyloxycarbonyl (Cbz or Z) R-NH-CO-OBnBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)Removable under neutral conditions.[3]Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).

The stability of phenyl carbamates allows for orthogonal protection strategies, where other protecting groups like Boc or Cbz can be selectively removed in the presence of a Phoc group.[2] This is particularly valuable in the synthesis of complex molecules with multiple functional groups that require sequential manipulation.

Enhancing Blood-Brain Barrier Permeation: The Role of the Phenyl Group

A formidable challenge in the development of CNS drugs is ensuring their ability to cross the blood-brain barrier (BBB). The physicochemical properties of a molecule, such as lipophilicity, polar surface area, and hydrogen bonding capacity, play a crucial role in its ability to passively diffuse across this highly selective barrier.[4] Aromatic rings are known to enhance hydrophobicity, a key factor that can facilitate BBB penetration.[5]

The presence of the phenyl group in phenyl carbamate-containing CNS agents can contribute favorably to the overall lipophilicity of the molecule, potentially improving its brain permeability. This inherent property of the phenyl carbamate moiety can be strategically exploited by medicinal chemists to fine-tune the pharmacokinetic profile of a drug candidate. Furthermore, O-phenyl carbamates have been shown to be effective in designing selective inhibitors that can cross the BBB.[6]

Caption: The lipophilic nature of the phenyl group can enhance BBB penetration.

Versatility in Synthesis: Beyond a Protecting Group

The utility of phenyl carbamates extends beyond their role as simple protecting groups. They are valuable intermediates for the synthesis of other important functional groups, particularly ureas. Phenyl carbamates of primary amines are reactive towards nucleophiles and can be readily converted to unsymmetrical ureas with excellent yields.[2] This chemoselective reactivity allows for the selective transformation of a primary amine-derived phenyl carbamate in the presence of a secondary amine-derived one.[2]

This reactivity is particularly relevant in the design of CNS agents where the urea motif can act as a bioisostere for amides or participate in key hydrogen bonding interactions with biological targets.[2]

Case Study: The Synthesis of Rivastigmine

A prominent example illustrating the advantages of phenyl carbamates in CNS drug synthesis is that of Rivastigmine, a carbamate-based acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[7] Several synthetic routes to Rivastigmine utilize a phenyl carbamate intermediate.

One common approach involves the reaction of a phenolic precursor with an appropriate N,N-disubstituted carbamoyl chloride.[8] However, methods utilizing phenyl carbamate intermediates offer advantages in terms of reagent availability and reaction conditions. For instance, a zinc chloride-catalyzed synthesis of Rivastigmine has been developed, showcasing a practical and efficient method for carbamate formation.[8]

Experimental Protocol: Zinc Chloride-Catalyzed Synthesis of a Rivastigmine Analog

This protocol describes a general procedure for the synthesis of a phenyl carbamate, adaptable for the synthesis of Rivastigmine and its analogs, based on literature methods.[8]

Materials:

  • (S)-3-(1-(dimethylamino)ethyl)phenol

  • N-ethyl,N-methyl carbamoyl chloride

  • Zinc Chloride (ZnCl₂)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of (S)-3-(1-(dimethylamino)ethyl)phenol in the anhydrous solvent under an inert atmosphere, add a catalytic amount of zinc chloride.

  • Slowly add N-ethyl,N-methyl carbamoyl chloride to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenyl carbamate product.

Yields: Reported yields for similar syntheses of Rivastigmine are often in the range of 70-80%.[8] A convenient synthesis of a Rivastigmine metabolite, 3-vinylphenyl ethyl(methyl)carbamate, reported an overall yield higher than 30%.

Rivastigmine_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions Phenol Phenolic Precursor (e.g., (S)-3-(1-(dimethylamino)ethyl)phenol) Reaction_Step Carbamoylation Phenol->Reaction_Step Carbamoyl_Chloride N,N-disubstituted Carbamoyl Chloride Carbamoyl_Chloride->Reaction_Step Catalyst Catalyst (e.g., ZnCl2) Catalyst->Reaction_Step Solvent Anhydrous Solvent Solvent->Reaction_Step Heat Heat Heat->Reaction_Step Product Phenyl Carbamate Product (e.g., Rivastigmine) Reaction_Step->Product

Caption: General workflow for the synthesis of a phenyl carbamate CNS agent.

Phenyl Carbamates as a Pharmacophore Element

Beyond their role as synthetic intermediates, the phenyl carbamate moiety can itself be a crucial part of the pharmacophore of a CNS agent, directly contributing to its biological activity. In some CNS-active compounds, the carbamate group engages in key interactions with the target protein, while the phenyl group can occupy a hydrophobic pocket, contributing to binding affinity and selectivity.[6] For example, O-phenyl carbamate and phenyl urea thiiranes have been developed as selective matrix metalloproteinase-2 inhibitors that can cross the blood-brain barrier.[6]

Conclusion: A Strategic Choice for CNS Drug Discovery

For researchers and drug development professionals, a thorough understanding of the properties and applications of phenyl carbamates is essential for the rational design and efficient synthesis of the next generation of CNS therapeutics. The strategic incorporation of this versatile functional group can streamline synthetic routes, improve pharmacokinetic profiles, and ultimately lead to the discovery of more effective treatments for neurological and psychiatric disorders.

References

  • Bari, A., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.
  • Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry.
  • Al-Gharabli, S. I., et al. (2021).
  • de Oliveira, R. J., & Martins, J. P. A. (2022). Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models. ACS Omega.
  • Zarghi, A., & Arfaei, S. (2011).
  • Mustazza, C., et al. (2002). Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Brown, S., et al. (2013). O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors That Cross the Blood-Brain Barrier. Journal of Medicinal Chemistry.
  • Ashenhurst, J. (2018).
  • Yoon, Y.-J., et al. (2004). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synthesis.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Al-Gharabli, S. I., et al. (2021).
  • Polshettiwar, V., & Kaushik, M. P. (2005). Novel Convenient Synthesis of Rivastigmine.
  • Sugano, K., et al. (2010). Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. Pharmaceutical Research.
  • Lopes, J. P., et al. (2021). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease. Molecules.
  • Mor, M., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Medicinal Chemistry.
  • Saraiva, C., et al. (2016). Blood–Brain Barrier-Targeting Nanoparticles: Biomaterial Properties and Biomedical Applications in Translational Neuroscience.
  • Kumar, A., et al. (2013). Synthesis, Anticonvulsant and CNS Depressant Activity of Some New Bioactive 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea. Archiv der Pharmazie.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine. ACS Omega.
  • Shields, J., et al. (2021). Pharmacophore-Based Design of Phenyl-[hydroxycyclohexyl] Cycloalkyl-Carboxamide Mitofusin Activators with Improved Neuronal Activity. Journal of Medicinal Chemistry.
  • Zarghi, A., & Arfaei, S. (2011).
  • Lee, J., et al. (2012). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry.
  • Lu, D., et al. (2005). Predictive model of blood-brain barrier penetration of organic compounds. Journal of Computer-Aided Molecular Design.
  • Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Journal of Medicinal Chemistry.
  • Shields, J., et al. (2021). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-piperazine-1-carboxylic acid phenyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of chemical waste management is proactive risk mitigation. Understanding the potential hazards of a compound, based on its constituent functional groups, allows for the implementation of appropriate handling and disposal procedures. In the case of 4-Methyl-piperazine-1-carboxylic acid phenyl ester, the piperazine moiety and the phenyl ester group suggest potential for skin and eye irritation, and possible toxicity.[1][2] Therefore, a conservative approach to its disposal is warranted.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on the analysis of related compounds, this compound should be handled as a hazardous substance.

Likely Hazard Profile:

Hazard ClassificationDescriptionSource Analogy
Skin IrritationMay cause skin irritation upon contact.[1]
Eye IrritationMay cause serious eye irritation.[1]
Acute Toxicity (Oral)May be harmful if swallowed.
CombustibilityMay be a combustible liquid.[3][4]

Essential Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn at all times when handling this compound for disposal:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber).[1]

  • Body Protection: A lab coat or chemical-resistant apron is required.[1]

  • Respiratory Protection: If handling powders or creating aerosols, a NIOSH-approved respirator is necessary.[1]

II. Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from initial preparation to final disposal.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Segregation cluster_documentation Documentation & Storage cluster_disposal Final Disposal prep 1. Gather Materials: - Waste Container - Labels - PPE - Spill Kit segregate 2. Segregate Waste: - Solid vs. Liquid - Halogenated vs. Non-halogenated prep->segregate Proceed with caution containerize 3. Containerize Waste: - Use appropriate, sealed containers - Do not overfill segregate->containerize label_waste 4. Label Waste Container: - Chemical Name - Hazard Symbols - Date containerize->label_waste store 5. Store Securely: - Designated hazardous waste area - Away from incompatible materials label_waste->store ehs 6. Contact Environmental Health & Safety (EHS) store->ehs pickup 7. Schedule Waste Pickup with a licensed contractor ehs->pickup

Sources

Navigating the Safe Handling of 4-Methyl-piperazine-1-carboxylic acid phenyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Based on data from related piperazine compounds, 4-Methyl-piperazine-1-carboxylic acid phenyl ester should be handled as a substance that is potentially hazardous. The primary concerns are:

  • Skin and Eye Irritation/Corrosion: Piperazine derivatives are known to cause effects ranging from mild irritation to severe burns upon contact with skin and eyes[1][2][3][4].

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system[2][4]. Some piperazine compounds can also cause allergic respiratory reactions[2].

  • Combustibility: Many related compounds are combustible liquids or solids[1][3][5].

  • Potential for Sensitization: Repeated skin contact may lead to allergic skin reactions (sensitization dermatitis)[2].

Given these potential hazards, a stringent adherence to appropriate personal protective equipment (PPE) and handling procedures is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Safety glasses with side shields or chemical safety goggles[2][6].Nitrile or neoprene gloves[2][6][7].Laboratory coat.Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for particulates is recommended[5].
Solution Preparation Chemical safety goggles or a face shield[2][6].Nitrile or neoprene gloves[2][6][7].Laboratory coat.Work in a certified chemical fume hood.
Reaction Work-up/Purification Chemical safety goggles and a face shield[2][6].Chemical-resistant gloves (e.g., nitrile, neoprene)[2][6][7].Chemical-resistant apron over a laboratory coat.All operations should be conducted within a chemical fume hood[8].

Procedural Guidance for Safe Handling and Disposal

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls and Pre-Handling Checks
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory[8].

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Review Safety Information: Before beginning work, review this guide and any available safety information for related compounds.

Step-by-Step Handling Protocol
  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform weighing and transfers in a fume hood or a designated containment area to minimize the risk of inhalation.

    • Use a spatula for solid transfers to avoid generating dust.

    • Close the container tightly immediately after use.

  • Preparing Solutions:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • Ensure the vessel is appropriately sized to prevent overflow.

  • Running Reactions:

    • Conduct all reactions within a chemical fume hood.

    • Use appropriate glassware and ensure all connections are secure.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling the compound[1][2].

    • Clean any spills immediately according to the procedure outlined below.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program[1][4]. Do not dispose of this chemical down the drain.

Workflow and Decision Making

The following diagram illustrates the key decision points in the safe handling of this compound.

Caption: Decision workflow for PPE selection and handling.

References

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • S D Fine-Chem Limited. N-METHYLPIPERAZINE GHS Safety Data Sheet. Retrieved from [Link]

  • S D Fine-Chem Limited. piperazine anhydrous Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: Piperazine. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.